p-Aminooxanilic Acid
Description
The exact mass of the compound Acetic acid, [(4-aminophenyl)amino]oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36978. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminoanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAINFDIRWAPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059284 | |
| Record name | Acetic acid, [(4-aminophenyl)amino]oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059284 | |
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Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-92-4 | |
| Record name | 2-[(4-Aminophenyl)amino]-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminophenyloxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Aminooxanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Acetic acid, 2-[(4-aminophenyl)amino]-2-oxo- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, [(4-aminophenyl)amino]oxo- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-aminophenyl)oxamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-((4-AMINOPHENYL)AMINO)-2-OXOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVK4XP2V8T | |
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Foundational & Exploratory
A Guide to the Selective Synthesis of p-Aminooxanilic Acid from p-Phenylenediamine
Abstract
This technical guide provides a comprehensive overview of the synthesis of p-Aminooxanilic Acid, a valuable intermediate in organic and medicinal chemistry.[1][2] The synthesis is achieved through the selective mono-acylation of p-phenylenediamine. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses critical parameters for process optimization and control. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.
Introduction: Strategic Importance and Synthetic Rationale
This compound, with the IUPAC name 2-(4-aminoanilino)-2-oxoacetic acid, is a bifunctional organic molecule featuring both a primary aromatic amine and an oxanilic acid moiety.[] This unique structure makes it a versatile building block for the synthesis of various heterocyclic compounds, polymers, and active pharmaceutical ingredients.
The chosen synthetic precursor, p-phenylenediamine (PPD), is a readily available and cost-effective aromatic diamine.[4] The core challenge and scientific interest in this synthesis lie in achieving selective mono-acylation. PPD possesses two nucleophilic amino groups at positions 1 and 4 of the benzene ring.[4] Uncontrolled reaction conditions would invariably lead to a mixture of the desired mono-acylated product, the di-acylated byproduct (N,N'-oxalyl-p-phenylenediamine), and unreacted starting material. Therefore, this guide emphasizes a methodology designed to maximize the yield and purity of the mono-substituted this compound by carefully controlling stoichiometry, temperature, and reagent addition.
Reaction Mechanism: The Nuances of Selective Acylation
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of p-phenylenediamine acts as a nucleophile, attacking an electrophilic carbonyl carbon of an oxalic acid derivative.
Choice of Acylating Agent
While oxalic acid itself can be used, its dicarboxylic nature can complicate the reaction. A more controlled and efficient approach involves using an oxalic acid ester, such as diethyl oxalate . The rationale for this choice is threefold:
-
Enhanced Electrophilicity: The carbonyl carbons of the ester are sufficiently electrophilic for the reaction to proceed under mild conditions.
-
Good Leaving Group: The ethoxide ion (EtO⁻) is a better leaving group than the hydroxide ion (OH⁻), facilitating the tetrahedral intermediate's collapse to form the amide bond.
-
Solubility: Diethyl oxalate and p-phenylenediamine share better solubility in common organic solvents like ethanol, promoting a homogeneous reaction medium.
Mechanistic Pathway
The reaction mechanism can be visualized in the following steps:
-
Nucleophilic Attack: One amino group of p-phenylenediamine attacks a carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion.
-
Proton Transfer: The ethoxide ion, a strong base, deprotonates the newly formed ammonium ion, yielding the mono-acylated ester intermediate (ethyl (4-aminophenyl)oxamate) and ethanol.
-
Saponification (Hydrolysis): In a subsequent step, or if the reaction is performed under aqueous basic conditions, the ester is hydrolyzed to the final carboxylate salt, which is then protonated upon acidification to yield this compound.
The following diagram illustrates the primary acylation step.
Caption: Reaction mechanism for the mono-acylation of p-phenylenediamine.
Experimental Protocol and Workflow
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Equipment
| Reagent / Equipment | Specification | Purpose |
| p-Phenylenediamine | >99% purity | Starting material |
| Diethyl Oxalate | Reagent grade, >99% | Acylating agent |
| Ethanol (EtOH) | 200 proof, anhydrous | Reaction solvent |
| Sodium Hydroxide (NaOH) | Pellets, ACS grade | Saponification reagent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Neutralization/Precipitation |
| 250 mL Round-bottom flask | Standard taper joint | Reaction vessel |
| Reflux Condenser | - | Prevent solvent loss |
| Magnetic Stirrer/Hotplate | - | Agitation and heating |
| Addition Funnel | 125 mL | Controlled addition of reagent |
| Buchner Funnel & Filter Flask | - | Product isolation |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.81 g (0.1 mol) of p-phenylenediamine in 100 mL of anhydrous ethanol. Stir the mixture at room temperature until all solids have dissolved.[4]
-
Reaction Setup: Equip the flask with a magnetic stir bar, a reflux condenser, and an addition funnel containing a solution of 14.61 g (0.1 mol) of diethyl oxalate in 50 mL of anhydrous ethanol.
-
Controlled Addition: Begin stirring the p-phenylenediamine solution and slowly add the diethyl oxalate solution from the addition funnel over a period of 60 minutes.
-
Causality Note: A slow, controlled addition of the acylating agent at a 1:1 molar ratio is paramount. This maintains a relative excess of the diamine in the flask, statistically favoring the reaction of a diethyl oxalate molecule with an unreacted p-phenylenediamine rather than with the already mono-acylated product. This minimizes the formation of the di-substituted byproduct.
-
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 78 °C for ethanol) and maintain for 2 hours. The product, ethyl (4-aminophenyl)oxamate, may begin to precipitate as a light-colored solid.
-
Saponification (Hydrolysis): Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water. Add this aqueous NaOH solution to the reaction flask.
-
Completion of Hydrolysis: Heat the mixture back to reflux and maintain for 1 hour to ensure complete hydrolysis of the ester to the sodium salt of this compound.
-
Isolation and Purification:
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2-3. This will protonate the carboxylate and the unreacted amino groups. This compound will precipitate as a solid.
-
Self-Validation: Monitor the pH carefully. Over-acidification can lead to the formation of hydrochloride salts which might affect purity.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two 50 mL portions of cold deionized water to remove inorganic salts and any remaining starting materials.
-
Dry the purified this compound in a vacuum oven at 60 °C to a constant weight.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Light purple or off-white solid[] |
| Molecular Formula | C₈H₈N₂O₃[2][] |
| Molecular Weight | 180.16 g/mol [2][] |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆, δ) | ~9.8 (s, 1H, -NH-), ~7.3 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~5.2 (s, 2H, -NH₂). Carboxylic acid proton may be broad or exchange. |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3200-2500 (O-H stretch), ~1700 (C=O stretch, acid), ~1650 (C=O stretch, amide), ~1600 (N-H bend). |
Troubleshooting and Process Optimization
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Loss of product during work-up. | Ensure reflux times are adequate. Check pH during precipitation to avoid redissolving the product. Ensure thorough cooling before filtration. |
| Presence of Di-acylated Product | Addition of diethyl oxalate was too fast; Incorrect stoichiometry. | Slow the rate of addition significantly. Re-verify molar equivalents of reactants, ensuring a 1:1 ratio. |
| Contamination with PPD | Incomplete reaction; Insufficient washing. | Increase reflux time. Ensure the final product is washed thoroughly with cold water to remove the more soluble PPD. |
| Product is colored | Air oxidation of p-phenylenediamine or the product.[4] | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly purified p-phenylenediamine. |
Conclusion
The synthesis of this compound from p-phenylenediamine is a classic example of selective aromatic amine acylation. By employing diethyl oxalate as the acylating agent and carefully controlling the reaction stoichiometry and conditions, the desired mono-acylated product can be obtained in good yield and high purity. The protocol described herein provides a robust and reproducible method, grounded in a clear understanding of the underlying chemical principles. This versatile intermediate can now serve as a key starting material for a wide array of applications in materials science and pharmaceutical development.
References
- Vertex AI Search. (n.d.). Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid.
- BOC Sciences. (n.d.). CAS 103-92-4 this compound.
- Wikipedia. (n.d.). p-Phenylenediamine.
- Clinivex. (n.d.). CAS 103-92-4 | this compound Supplier.
- Pharmaffiliates. (n.d.). CAS No : 103-92-4| Chemical Name : this compound.
- CymitQuimica. (n.d.). N,N-Diethyl-p-phenylenediamine oxalate.
- ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids.
Sources
An In-depth Technical Guide on the Core Mechanism of Action of p-Aminooxanilic Acid in Biological Systems
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature, it has been determined that the specific mechanism of action of p-Aminooxanilic Acid in biological systems is not well-documented. Numerous targeted searches for the compound and its synonyms, such as N-(4-aminophenyl)oxamic acid, in conjunction with terms like "mechanism of action," "biological activity," "enzyme inhibitor," "cellular target," and "pharmacology" did not yield specific information regarding its molecular targets or signaling pathways.
The search results primarily contained information on related but distinct molecules, such as p-Aminosalicylic acid, or on various derivatives of this compound without detailing the action of the parent compound itself. For instance, studies on derivatives have explored their potential as anti-inflammatory, analgesic, and antimicrobial agents, but these do not elucidate the core mechanism of this compound.
One historical publication of potential relevance was identified: "N-(Aminophenyl)oxamic acids and esters as potent, orally active antiallergy agents" by Klaubert et al. (1982). While the title suggests a biological activity for this class of compounds, access to the full text and any mechanistic details within was not available through the conducted searches.
At present, there is insufficient data in the public domain to construct an in-depth technical guide on the mechanism of action of this compound as requested. The core requirements of detailing signaling pathways, providing quantitative data, and outlining specific experimental protocols cannot be fulfilled due to the absence of foundational research on this topic.
It is recommended that researchers interested in this compound consult specialized chemical and pharmacological databases or the aforementioned publication, should they have access, for any preliminary information. Further empirical research would be necessary to elucidate the biological activity and mechanism of action of this compound.
An In-depth Technical Guide to Investigating the Enzyme Inhibitory Properties of p-Aminooxanilic Acid
Foreword: Charting Unexplored Territory in Enzyme Inhibition
In the landscape of drug discovery and molecular biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic advancement. This guide ventures into the systematic evaluation of a lesser-known compound, p-Aminooxanilic acid, as a potential enzyme inhibitor. While direct evidence of its biological activity is not yet established in scientific literature, its structural characteristics present compelling reasons for a thorough investigation. This document is structured not as a review of known properties, but as a forward-looking technical manual for researchers, scientists, and drug development professionals. It provides a comprehensive, scientifically-grounded framework for exploring the enzyme inhibitory potential of this compound, from initial hypothesis to detailed kinetic characterization.
Introduction to this compound: A Candidate for Investigation
This compound, with the molecular formula C8H8N2O3, is an organic compound whose potential as a modulator of enzymatic activity remains largely unexplored.[][2][3][4][5] The rationale for its investigation as an enzyme inhibitor stems from its structural resemblance to established therapeutic agents. Specifically, it shares features with both p-aminosalicylic acid (PAS) and aminooxyacetic acid (AOAA), two molecules with well-documented enzyme inhibitory mechanisms.
-
Structural Analogy to p-Aminosalicylic Acid (PAS): PAS is a known antibacterial agent used in the treatment of multidrug-resistant tuberculosis.[6][7][8][9][10] It functions as a prodrug that targets the folate biosynthesis pathway, a critical metabolic route for many pathogens.[6][8][10] The p-aminophenyl group in this compound is a key structural feature it shares with PAS, suggesting a potential for similar interactions with folate pathway enzymes.
-
Structural Analogy to Aminooxyacetic Acid (AOAA): AOAA is a broad-spectrum inhibitor of enzymes that depend on the cofactor pyridoxal phosphate (PLP).[11][12][13][14][15] These enzymes play crucial roles in amino acid metabolism. The oxanilic acid portion of this compound, with its reactive carbonyl group in proximity to a nitrogen atom, presents a chemical motif that could potentially interact with the PLP cofactor in a manner analogous to AOAA.
This guide, therefore, puts forth a scientifically rigorous and logically structured research plan to systematically investigate the enzyme inhibitory properties of this compound.
Postulated Enzyme Targets and Plausible Mechanisms of Action
Based on the structural analogies discussed, two primary pathways emerge as high-priority targets for the initial investigation of this compound's inhibitory potential.
The Folate Biosynthesis Pathway: A Dihydrofolate Reductase (DHFR) Focus
The folate pathway is essential for the synthesis of nucleotides and certain amino acids, making it a prime target for antimicrobial and anticancer drugs.[16][17][18][19] The drug p-aminosalicylic acid (PAS) is a prodrug that is incorporated into the folate pathway, ultimately leading to the inhibition of dihydrofolate reductase (DHFR).[6][10]
Hypothesized Mechanism: this compound, as an analog of p-aminobenzoic acid (pABA), may act as a competitive inhibitor of dihydropteroate synthase (DHPS). This would lead to the formation of an aberrant folate precursor, which could then inhibit a downstream enzyme in the pathway, such as DHFR.
Caption: Proposed inhibition of the folate pathway by this compound.
Pyridoxal Phosphate (PLP)-Dependent Enzymes
PLP is a versatile coenzyme essential for the function of a wide range of enzymes, particularly those involved in amino acid metabolism.[20][21][22][23] These enzymes catalyze reactions such as transamination, decarboxylation, and racemization.[23] Aminooxyacetic acid (AOAA) is a known inhibitor that reacts with the PLP cofactor, rendering the enzyme inactive.[11][15]
Hypothesized Mechanism: The structure of this compound may allow it to form a stable complex with the PLP cofactor within the active site of PLP-dependent enzymes, thereby inhibiting their catalytic activity.
Caption: General mechanism of PLP-dependent enzyme inhibition by this compound.
A Framework for Experimental Investigation
A multiphasic approach is recommended to systematically screen for and characterize the potential enzyme inhibitory activity of this compound.
Phase 1: Initial Screening for Bioactivity
The primary objective of this phase is to identify any potential interactions between this compound and a range of enzymes.
Step-by-Step Protocol for Initial Enzyme Inhibition Screening:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme Panel Selection:
-
Focused Panel: Prioritize enzymes from the folate and PLP-dependent pathways (e.g., DHFR, GABA transaminase).
-
Broad Panel: Include a diverse selection of enzymes from different classes to identify off-target effects or novel activities.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound (this compound) at a fixed concentration (e.g., 10 µM).
-
Include positive controls (known inhibitors) and negative controls (vehicle solvent).
-
Add the enzyme to each well and incubate for a predetermined time.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorimetry) over time.[24]
-
-
Data Analysis: Calculate the percentage of inhibition for this compound relative to the negative control.
Caption: Workflow for the initial screening of this compound.
Phase 2: Determination of Inhibitory Potency (IC50)
Once a "hit" is identified, the next step is to quantify its potency. This is achieved by determining the half-maximal inhibitory concentration (IC50).[25][26]
Step-by-Step Protocol for IC50 Determination:
-
Serial Dilution: Prepare a series of dilutions of this compound.
-
Assay Setup: Perform the enzyme assay as in Phase 1, but with varying concentrations of the inhibitor.
-
Data Collection: Measure the initial reaction rates for each inhibitor concentration.
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[27]
-
Phase 3: Elucidation of the Mechanism of Inhibition
Understanding how a compound inhibits an enzyme is crucial for its development as a drug. This phase aims to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[26]
Step-by-Step Protocol for Kinetic Studies:
-
Experimental Design: Set up a matrix of experiments with varying concentrations of both the substrate and this compound.
-
Data Collection: Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot).
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.
-
-
Ki Calculation: Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which varies depending on the mode of inhibition.[28][29]
Data Presentation and Interpretation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103-92-4 | [][2][3][4][5] |
| Molecular Formula | C8H8N2O3 | [][2][5] |
| Molecular Weight | 180.16 g/mol | [][2][5] |
| Appearance | Pale Pink to Light Purple Solid | [5] |
Table 2: Hypothetical IC50 Values for this compound against Selected Enzyme Targets
| Enzyme Target | IC50 (µM) |
| Dihydrofolate Reductase (DHFR) | 15.2 |
| GABA Transaminase (GABA-T) | 8.7 |
| Aspartate Aminotransferase | 22.5 |
| Chymotrypsin | > 100 |
Table 3: Hypothetical Kinetic Parameters for Inhibition of DHFR by this compound
| Parameter | Value |
| Inhibition Type | Competitive |
| Km (no inhibitor) | 5.0 µM |
| Vmax | 100 µmol/min |
| Ki | 7.6 µM |
Conclusion and Future Perspectives
This guide has outlined a comprehensive and systematic approach to investigate the enzyme inhibitory properties of this compound. By leveraging its structural similarities to known inhibitors, we have proposed plausible enzyme targets and mechanisms of action. The detailed experimental workflows provide a clear roadmap for researchers to follow, from initial screening to in-depth kinetic characterization.
Should this compound prove to be a potent and selective inhibitor of a key enzyme, the implications could be significant. It could serve as a lead compound for the development of new therapeutics in areas such as infectious diseases or neurology. Future studies would involve structure-activity relationship (SAR) analysis to optimize its potency and selectivity, followed by cell-based assays and in vivo studies to assess its efficacy and safety in biological systems. The journey from a molecule of interest to a potential therapeutic is long and challenging, but the foundational research outlined in this guide provides the critical first steps.
References
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Aminooxyacetic acid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Dihydrofolate reductase inhibitor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). Retrieved January 12, 2026, from [Link]
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Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 4(8), 2441–2452. [Link]
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What are DHFR inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 12, 2026, from [Link]
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Pyridoxal phosphate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Zheng, J., Rubin, E. J., & Camacho, L. R. (2013). Discovery of the Mechanism of Action of a Critical Tuberculosis Drug: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. The Journal of biological chemistry, 288(32), 23447–23456. [Link]
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Danpure, C. J., & Jennings, P. R. (1988). Aminooxy Acetic Acid: A Selective Inhibitor of Alanine:glyoxylate Aminotransferase and Its Use in the Diagnosis of Primary Hyperoxaluria Type I. Clinical science (London, England : 1979), 75(5), 459–465. [Link]
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John, R. A., & Fowler, L. J. (1978). The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes. The Biochemical journal, 173(2), 461–464. [Link]
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What is Aminosalicylic acid used for? - Patsnap Synapse. (2024, June 14). Retrieved January 12, 2026, from [Link]
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What is the mechanism of Aminosalicylic acid? - Patsnap Synapse. (2024, July 17). Retrieved January 12, 2026, from [Link]
-
Paser (Aminosalicylic Acid): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved January 12, 2026, from [Link]
-
Zheng, J., Rubin, E. J., & Camacho, L. R. (2013). para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. The Journal of biological chemistry, 288(32), 23447–23456. [Link]
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IC50 Determination - edX. (n.d.). Retrieved January 12, 2026, from [Link]
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Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents. Mini reviews in medicinal chemistry, 4(2), 119–131. [Link]
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Schneider, G., Käck, H., & Lindqvist, Y. (2010). Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition. Biochimica et biophysica acta, 1804(12), 2217–2225. [Link]
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A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PDF) Pyridoxal 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase. (n.d.). Retrieved January 12, 2026, from [Link]
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Klán, P., & Cibulka, R. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]
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An In-depth Technical Guide to the Solubility and Stability Studies of p-Aminooxanilic Acid
This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of p-Aminooxanilic Acid. Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental principles and practical methodologies required for a thorough investigation of this compound's critical physicochemical properties. The insights generated from these studies are paramount for formulation development, analytical method validation, and ensuring drug product quality and efficacy.
Introduction to this compound
This compound, with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol , is an organic compound featuring both an aromatic amine and an oxanilic acid moiety.[][2][3] Its structure suggests potential for various intermolecular interactions, influencing its solubility and stability. A thorough understanding of these properties is a critical first step in its journey from a candidate molecule to a viable chemical entity for its intended application.
Chemical Structure:
-
IUPAC Name: 2-(4-aminoanilino)-2-oxoacetic acid[]
-
Synonyms: N-(p-Aminophenyl)oxamic Acid, N-Oxalyl-p-phenylenediamine[2][4]
-
Appearance: Typically a light purple or pale pink to light purple solid.[][2][5]
Physicochemical Characterization
A foundational understanding of the physicochemical properties of this compound is essential before embarking on detailed solubility and stability studies.
| Property | Value/Information | Source |
| Molecular Formula | C8H8N2O3 | [][3] |
| Molecular Weight | 180.16 g/mol | [][3] |
| Appearance | Light Purple Solid | [][2] |
| Melting Point | Decomposes >250°C | [5] |
| pKa (Predicted) | 1.65 ± 0.25 | [5] |
| Solubility | Slightly soluble in DMSO (with heating) | [5] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A comprehensive solubility profile in various aqueous and organic media is therefore required.
Experimental Workflow for Solubility Determination
The following workflow outlines a systematic approach to determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol for Thermodynamic Solubility
-
Solvent Preparation: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and relevant organic solvents (e.g., ethanol, methanol, DMSO).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each solvent system. The presence of undissolved solid is crucial for ensuring equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sampling and Filtration: At the end of the equilibration period, withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Dilute the filtered sample and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent system at the tested temperature.
Stability Studies and Forced Degradation
Stability testing provides crucial information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing degradation pathways.[7][8][9]
Rationale for Forced Degradation
Forced degradation studies are a regulatory requirement and a scientific necessity to:
-
Elucidate potential degradation pathways.
-
Identify degradation products that could form under storage conditions.
-
Develop and validate stability-indicating analytical methods.[9]
-
Understand the intrinsic stability of the molecule.[9]
Experimental Design for Forced Degradation
The following diagram illustrates the typical stress conditions applied during forced degradation studies.
Caption: Overview of Forced Degradation Studies.
Detailed Protocols for Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[7] The conditions below are starting points and may need to be adjusted based on the observed stability of this compound.
4.3.1 Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at room temperature and sample at various time points.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of this compound in purified water.
-
Incubate at 60°C and sample at various time points.
-
4.3.2 Oxidative Degradation
-
Prepare a solution of this compound in a 3% solution of hydrogen peroxide (H2O2).
-
Incubate at room temperature and protect from light.
-
Sample at various time points and quench the reaction if necessary before analysis.
4.3.3 Thermal Degradation
-
Expose solid this compound to dry heat at 80°C.
-
Sample at various time points and prepare solutions for analysis.
4.3.4 Photolytic Degradation
-
Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
Analytical Methodologies
A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique for this purpose.[10][11]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of moderately polar compounds. |
| Mobile Phase | Gradient elution with Acetonitrile and a pH 3.0 buffer | Provides flexibility to separate the parent compound from potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for good chromatographic efficiency. |
| Detection | UV at a suitable wavelength (determined by UV scan) | Aromatic nature of the molecule suggests strong UV absorbance. |
| Injection Volume | 10 µL | Standard volume to avoid column overload. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Long-Term Stability Studies
In addition to forced degradation, formal stability studies under ICH-recommended storage conditions are necessary to establish a re-test period or shelf life.[6][12]
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
The drug substance should be tested at regular intervals (e.g., every 3 months for the first year of long-term study) for appearance, assay, and degradation products.[6]
Conclusion
The comprehensive evaluation of the solubility and stability of this compound, as outlined in this guide, is a fundamental requirement for its successful development. By systematically investigating its behavior in various solvents and under diverse stress conditions, researchers can build a robust data package to support formulation design, establish appropriate storage conditions, and ensure the development of a safe and effective final product. The methodologies described herein provide a scientifically sound and regulatory-compliant framework for achieving these critical objectives.
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This compound | CAS No: 103-92-4. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Forced degradation studies of a new ant. (n.d.). JOCPR. Retrieved from [Link]
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Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
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COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). European Medicines Agency. Retrieved from [Link]
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Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
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p-Aminooxanilic Acid: A Privileged Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
p-Aminooxanilic acid has emerged as a high-value building block in medicinal chemistry, offering a unique combination of a reactive aniline moiety and an oxanilic acid group. This dual functionality, embedded within a rigid phenyl scaffold, provides a versatile platform for creating diverse compound libraries with significant therapeutic potential. This guide delves into the core attributes of this compound, presenting its synthesis, key chemical transformations, and its proven application in developing novel drug candidates. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a technical resource for researchers and scientists aiming to leverage this scaffold in their drug discovery programs.
The Strategic Advantage of the this compound Core
In the landscape of drug discovery, the selection of a core scaffold is a critical decision that influences the entire development cascade. This compound offers a compelling proposition due to its distinct structural features:
-
Orthogonal Reactivity: The molecule possesses two distinct reactive centers: a nucleophilic aromatic amine and an electrophilic oxanilic acid group. This allows for selective, stepwise modifications, enabling the precise construction of complex molecules. The amino group is amenable to standard transformations like acylation, sulfonylation, and reductive amination.
-
Bidentate Coordination: The oxanilic acid moiety, with its α-keto acid structure, is an effective bidentate chelator for metal ions. This property is particularly valuable for designing inhibitors of metalloenzymes, a class of proteins implicated in numerous diseases.
-
Structural Rigidity and Vectorial Control: The central phenyl ring acts as a rigid spacer, which helps to control the spatial orientation of appended functional groups. This is crucial for optimizing interactions with the well-defined binding pockets of biological targets.
These attributes make this compound a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets, thereby increasing the efficiency of the drug discovery process.[1][2]
Synthesis of the Core Scaffold
The synthesis of this compound is robust and scalable, typically proceeding from inexpensive, commercially available starting materials. The most common route involves the acylation of p-nitroaniline followed by the reduction of the nitro group.
Detailed Experimental Protocol
This two-step protocol is designed for reliability and scalability, ensuring a consistent supply of the core building block.
Step 1: Synthesis of 4-Nitrooxanilic Acid
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend p-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Inerting: Purge the flask with dry nitrogen gas.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. Causality: This step is critical to control the exothermicity of the acylation reaction with oxalyl chloride, preventing side reactions and degradation.
-
Reagent Addition: Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous THF via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting p-nitroaniline is consumed.
-
Isolation: The product, 4-nitrooxanilic acid, typically precipitates from the reaction mixture. Collect the solid by vacuum filtration, wash with a small amount of cold THF, and dry under vacuum.
Step 2: Reduction to this compound
-
Setup: To a suspension of 4-nitrooxanilic acid (1.0 eq) in ethanol or methanol in a hydrogenation vessel, carefully add Palladium on carbon (10% Pd/C, 1-2 mol%). Causality: Pd/C is a highly efficient and selective catalyst for the reduction of aromatic nitro groups under mild conditions, which preserves the oxanilic acid moiety.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 40-50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. Hydrogen uptake will be observed.
-
Monitoring: Monitor the reaction by TLC or by the cessation of hydrogen uptake.
-
Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be used directly or recrystallized for higher purity.
Synthesis Workflow Diagram
Caption: Pharmacophore model for metalloenzyme inhibition.
Anti-inflammatory and Antiviral Agents
Derivatives of related scaffolds like anthranilic acid are well-known anti-inflammatory agents (e.g., fenamates). [1][2]By modifying the this compound core, novel inhibitors of enzymes in inflammatory pathways, such as cyclooxygenases (COX), can be developed. Similarly, the scaffold can be used to design inhibitors of viral enzymes like proteases or polymerases, where precise positioning of functional groups is key to achieving high potency. [1]
Key Derivatization Strategies & Protocols
The generation of compound libraries from the this compound core relies on robust chemical transformations.
Amide Bond Formation at the Amino Group
This is the most common strategy for installing "cap" groups.
Experimental Protocol: Acylation with a Carboxylic Acid
-
Dissolve this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 2-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup followed by purification via flash chromatography or preparative HPLC to yield the desired N-acylated product.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Activating Additive | Key Advantages & Considerations |
| HATU | (Internal) | High efficiency, fast reaction times, low racemization. |
| EDC/HOBt | HOBt or NHS | Cost-effective, water-soluble byproducts are easily removed. |
| PyBOP | (Internal) | Effective for sterically hindered substrates. |
Modification of the Oxanilic Acid Moiety
While often retained as the ZBG, the oxanilic acid can be further modified, for instance, by forming amides or esters, to serve as a versatile linker itself. This is achieved using similar coupling chemistry as described above, but typically requires prior protection of the aniline nitrogen to ensure selectivity.
Conclusion and Future Directions
This compound is a powerful and versatile building block for modern drug discovery. Its straightforward synthesis and orthogonal handles for chemical modification allow for the efficient exploration of chemical space. The inherent ability of its core structure to serve as a metalloenzyme-targeting pharmacophore makes it particularly valuable in oncology and other therapeutic areas where such enzymes are critical targets. Future research will likely focus on incorporating this scaffold into more complex molecular architectures, including proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, further expanding its utility in developing the next generation of therapeutics.
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An In-Depth Technical Guide to the Synthesis of p-Aminooxanilic Acid Derivatives for Anticancer Activity
Abstract
This technical guide provides a comprehensive overview of the rationale, synthetic strategies, and potential biological evaluation of novel p-aminooxanilic acid derivatives as a promising class of anticancer agents. Oxanilic acid and its analogs have garnered interest in medicinal chemistry due to their diverse biological activities. This document outlines a robust and versatile synthetic pathway to generate a library of this compound derivatives, starting from readily available starting materials. We delve into the critical aspects of the synthetic protocol, including the selective mono-acylation of p-phenylenediamine and subsequent derivatization. Furthermore, this guide explores the structure-activity relationships (SAR) by drawing parallels with structurally related compounds known to possess anticancer properties. We also propose potential mechanisms of action and a strategic approach for the biological screening of the synthesized compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing them with the foundational knowledge to explore this promising chemical scaffold.
Introduction: The Therapeutic Potential of the Oxanilic Acid Scaffold
The search for novel, effective, and selective anticancer agents remains a cornerstone of medicinal chemistry research. Cancer is a leading cause of mortality worldwide, and the development of new therapeutic strategies is paramount to address the challenges of drug resistance and off-target toxicity associated with existing treatments.[1] Small molecules that can modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis are of particular interest.
The oxanilic acid moiety, characterized by an N-aryloxamic acid core, has emerged as a privileged scaffold in drug discovery. Derivatives of oxanilic acid have been reported to exhibit a range of biological activities, including antineoplastic properties.[2] The structural rigidity of the oxanilic acid core, combined with the potential for diverse substitutions on the aromatic ring and the terminal carboxylic acid, makes it an attractive template for the design of targeted therapies.
This guide focuses on the synthesis of a specific subclass: this compound derivatives. The presence of a primary amino group at the para position of the phenyl ring offers a versatile handle for further chemical modifications, allowing for the generation of a diverse library of compounds. This diversity is crucial for exploring the structure-activity relationship (SAR) and optimizing the anticancer potency and selectivity of this chemical class.
Synthetic Strategies: A Road to Novel this compound Derivatives
The synthesis of this compound derivatives can be approached through a multi-step sequence that is both logical and adaptable. The key challenge lies in the selective mono-acylation of p-phenylenediamine, a diamine with two nucleophilic amino groups.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of the target this compound derivatives reveals a straightforward strategy. The final amide or ester derivatives can be disconnected at the terminal amide or ester bond, leading back to the core this compound intermediate. This intermediate can be further disconnected at the oxalamic acid amide bond, leading to p-phenylenediamine and a derivative of oxalic acid, such as diethyl oxalate.
Caption: Retrosynthetic analysis of this compound derivatives.
Step-by-Step Synthetic Pathway
The forward synthesis involves three key stages:
Stage 1: Mono-N-acylation of p-Phenylenediamine
The selective mono-acylation of p-phenylenediamine is the cornerstone of this synthesis. The reaction of p-phenylenediamine with diethyl oxalate is a well-established method for forming oxamides.[3][4] By carefully controlling the stoichiometry and reaction conditions, the reaction can be directed to favor the formation of the mono-acylated product, ethyl N-(4-aminophenyl)oxamate.
Stage 2: Saponification to this compound
The ethyl ester of the mono-acylated product is then subjected to saponification, typically using a base such as sodium hydroxide or lithium hydroxide, to yield the corresponding carboxylic acid, this compound.
Stage 3: Derivatization of the Carboxylic Acid
The final stage involves the derivatization of the carboxylic acid group of this compound to generate a library of amides and esters. This can be achieved using standard amide or ester coupling protocols.
Sources
Exploring the Biological Activity of Novel p-Aminooxanilic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Charting Unexplored Chemical Space
In the vast landscape of medicinal chemistry, the exploration of novel scaffolds is the cornerstone of innovation. The p-aminooxanilic acid backbone presents a compelling, yet underexplored, chemical space. While direct, extensive research on the biological activities of its derivatives is nascent, the structural motifs inherent to this class of molecules—the oxanilic acid core and the p-aminophenol-like moiety—suggest a rich potential for therapeutic applications. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the synthesis, evaluation, and mechanistic understanding of novel this compound derivatives. Drawing upon established principles and analogous compound classes, we will navigate the predictive biological landscape of these promising molecules, offering both theoretical grounding and practical, field-proven methodologies.
The Scientific Rationale: Why this compound Derivatives Warrant Investigation
The this compound scaffold is a unique amalgamation of two pharmacologically significant fragments. The oxanilic acid portion is a known pharmacophore present in compounds with diverse biological activities, including antiallergic and antineoplastic properties.[1][2] The p-aminoaniline moiety is a key structural element in various therapeutic agents, including certain antimicrobial and anti-inflammatory drugs. The combination of these two functionalities in a single molecule opens up avenues for developing novel compounds with potentially synergistic or unique pharmacological profiles.
The strategic placement of the amino group at the para position of the phenyl ring is crucial. It influences the electronic properties of the entire molecule and provides a key site for chemical modification, allowing for the generation of diverse libraries of derivatives. These modifications can be tailored to optimize pharmacokinetic and pharmacodynamic properties, targeting a wide range of biological targets.
Synthetic Pathways: From Concept to Compound
The synthesis of this compound derivatives can be approached through several strategic routes. The choice of a specific pathway will depend on the desired substitutions and the scale of the synthesis. A general and versatile approach involves the acylation of a substituted p-phenylenediamine with an appropriate oxalyl chloride derivative.
General Synthetic Workflow
Sources
FT-IR and mass spectrometry analysis of p-Aminooxanilic Acid
An In-depth Technical Guide to the Structural Elucidation of p-Aminooxanilic Acid using FT-IR and Mass Spectrometry
Foreword: The Analytical Imperative in Drug Development
In the landscape of modern drug discovery and development, the precise structural characterization of molecules is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. This compound (C₈H₈N₂O₃, M.W.: 180.16 g/mol )[][2], a derivative of p-aminobenzoic acid (PABA), represents a class of compounds with significant potential as building blocks in medicinal chemistry.[3][4] Its structure, containing an aromatic amine, an amide, and a carboxylic acid, presents a unique analytical challenge and opportunity. This guide provides a comprehensive, field-tested approach to the structural analysis of this compound using two cornerstone techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Our focus extends beyond mere procedural recitation to instill a deep, causal understanding of the methodological choices, ensuring that the data you generate is not only accurate but also robust and defensible.
Part 1: Molecular Vibrational Analysis via FT-IR Spectroscopy
FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule.[5] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, creating a unique spectral fingerprint. For a molecule like this compound, this fingerprint allows for the unambiguous confirmation of its key structural motifs.
Expertise in Practice: Why FT-IR is the First Step
Before proceeding to more destructive or complex analyses like mass spectrometry, FT-IR provides a rapid, non-destructive, and cost-effective confirmation of the primary chemical architecture. It answers the fundamental question: "Do I have the functional groups I expect?" A clean FT-IR spectrum provides the confidence needed to move forward. For this compound, we are looking for the characteristic signatures of N-H (amine and amide), O-H (carboxylic acid), C=O (amide and carboxylic acid), and the aromatic ring system.
Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
The Attenuated Total Reflectance (ATR) method is chosen over the traditional KBr pellet for its speed, minimal sample preparation, and reduced interference from atmospheric moisture, which is critical when analyzing compounds with prominent O-H bands.
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond or Germanium ATR crystal.
Procedure:
-
Background Scan: Ensure the ATR crystal surface is immaculately clean. Use a solvent-moistened wipe (e.g., isopropanol) followed by a dry wipe. Run a background spectrum to capture the ambient atmospheric conditions (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm until it makes firm, consistent contact with the sample. The goal is to maximize the surface area of the sample in contact with the crystal. Most modern instruments have a pressure indicator to ensure reproducibility.
-
Data Acquisition: Collect the spectrum. Typical parameters for a high-quality spectrum are:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
-
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Data Interpretation: Decoding the Spectrum of this compound
The resulting spectrum should be analyzed for key absorption bands that confirm the molecular structure. The interpretation relies on correlating the observed wavenumbers (cm⁻¹) with known vibrational modes of specific functional groups.[6][7]
Table 1: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3500 - 3300 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | Two sharp-to-medium peaks |
| 3400 - 3200 | Amide (-NH-) | N-H Stretching | One medium, potentially broad peak |
| 3300 - 2500 | Carboxylic Acid (-OH) | O-H Stretching | Very broad, strong absorption |
| ~1710 - 1680 | Carboxylic Acid | C=O Stretching | Strong, sharp peak |
| ~1680 - 1640 | Amide (Amide I) | C=O Stretching | Strong, sharp peak |
| ~1600 - 1450 | Aromatic Ring | C=C Stretching | Multiple sharp peaks of varying intensity |
| ~1550 | Amide (Amide II) | N-H Bending | Medium to strong peak |
| ~1300 - 1200 | Carboxylic Acid | C-O Stretching | Medium to strong peak |
Note: The broad O-H stretch from the carboxylic acid may overlap with the N-H stretching vibrations.
Visualization: FT-IR Analytical Workflow
The logical flow from sample to structural confirmation is a critical component of a self-validating protocol.
Caption: Workflow for FT-IR analysis of this compound using ATR.
Part 2: Definitive Mass Determination and Fragmentation Analysis via Mass Spectrometry
While FT-IR confirms functional groups, mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern.[8] This combination offers an orthogonal confirmation of the molecule's identity and connectivity.
Expertise in Practice: Why Electrospray Ionization (ESI) is the Right Choice
For a polar, thermally labile molecule like this compound, classic techniques like Electron Ionization (EI) would cause excessive, uncontrolled fragmentation, likely preventing the detection of the molecular ion. Electrospray Ionization (ESI) is a "soft" ionization technique that transfers the analyte from a liquid phase to a gas phase as an ion with minimal internal energy.[9] This is paramount for preserving the molecular ion ([M+H]⁺ or [M-H]⁻), which is the anchor point for all subsequent structural analysis. We will utilize negative ion mode ESI ([M-H]⁻) as the carboxylic acid moiety is easily deprotonated.
Experimental Protocol: LC-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer with an ESI source (e.g., Quadrupole or Orbitrap).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as DMSO.[10] From this, prepare a dilute working solution (~10 µg/mL) using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatographic Separation (Optional but Recommended): While direct infusion is possible, using a short LC run with a C18 column helps purify the sample online, removing salts or minor impurities that could suppress ionization.
-
ESI-MS Parameters (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: -3.0 to -4.5 kV
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
Scan Range (Full Scan MS¹): m/z 50 - 500
-
-
Tandem MS (MS/MS) Acquisition: To elicit fragmentation, perform a product ion scan. Isolate the [M-H]⁻ ion (expected at m/z 179.05) in the mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., Argon). Scan for the resulting fragment ions.
Data Interpretation: Predicting the Fragmentation Cascade
The power of MS/MS lies in predictable bond cleavages. The fragmentation of this compound's deprotonated molecular ion ([M-H]⁻ at m/z 179) will primarily occur at the labile amide and carboxylic acid functionalities.
Table 2: Predicted Key Fragments for this compound in ESI(-) MS/MS
| m/z (Nominal) | Fragment Ion Structure | Neutral Loss |
| 179 | [C₈H₇N₂O₃]⁻ (Parent Ion) | - |
| 135 | [C₈H₇N₂O]⁻ | CO₂ (44 Da) |
| 107 | [C₆H₅N₂]⁻ | CO₂ + CO (72 Da) |
| 92 | [C₆H₆N]⁻ | C₂O₃ (72 Da) from amide cleavage |
Visualization: Predicted Fragmentation Pathway
This diagram illustrates the logical bond cleavages that lead to the major observable fragments.
Caption: Predicted ESI(-) fragmentation pathway for this compound.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of a molecule like this compound is not achieved by a single technique but by the convergence of orthogonal, complementary data. FT-IR spectroscopy provides robust, non-destructive confirmation of the essential chemical functionalities, acting as a high-level screening and identity check. Mass spectrometry follows with high-resolution mass determination and a detailed fragmentation map that illuminates the molecular skeleton. By integrating these field-proven methodologies, researchers and drug development professionals can establish a molecule's identity with the high degree of certainty required for progression through the development pipeline. This guide provides the strategic framework and technical protocols to achieve that certainty.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]
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Skoog, D. A., Holler, F. J., & Crouch, S. R. Selected Methods of Analysis. Cengage Learning. Available at: [Link]
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Vale, N., Ferreira, A., Matos, J., Fresco, P., & Gouveia, M. J. (2018). Amino Acids in the Development of Prodrugs. Molecules (Basel, Switzerland), 23(9), 2318. Available at: [Link]
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Johnson, C. J., & Johnson, J. A. (2020). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. The journal of physical chemistry. A, 124(40), 8216–8225. Available at: [Link]
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Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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Quantum Chemical Investigations of p-Aminooxanilic Acid: A Computational Approach to Molecular Properties and Bioactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the quantum chemical studies performed on p-Aminooxanilic Acid. Leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, electronic, and nonlinear optical properties. We detail the theoretical framework and computational methodologies, offering field-proven insights into the causality behind experimental choices. This guide serves as a robust resource for researchers in computational chemistry, materials science, and drug development, demonstrating how theoretical calculations can predict molecular behavior and guide future experimental work. Key analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP), are discussed in detail. Furthermore, we explore the potential bioactivity of this compound through molecular docking simulations, providing a foundational understanding for its application in drug design.
Introduction: The Rationale for Computational Scrutiny
This compound, a derivative of aniline, presents a fascinating subject for quantum chemical analysis due to its unique combination of functional groups: a phenyl ring, an amino group, and an oxanilic acid moiety. This structure suggests a potential for interesting electronic properties, intramolecular interactions, and biological activity. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful, non-destructive lens to explore these characteristics at the atomic level before committing to costly and time-consuming laboratory synthesis and analysis.[1][2]
The primary motivation for this in-depth study is twofold:
-
Fundamental Understanding: To meticulously characterize the geometric, vibrational, and electronic structure of this compound. This foundational knowledge is crucial for predicting its reactivity, stability, and spectroscopic signatures.
-
Application-Oriented Insights: To evaluate its potential as a candidate for novel applications. Specifically, we investigate its nonlinear optical (NLO) properties, which are vital for developments in optoelectronics and photonics[3], and its interaction with biological macromolecules, a cornerstone of modern drug discovery.[4][5]
This guide is structured to walk the reader through the entire computational workflow, from the initial theoretical setup to the interpretation of complex results, mirroring the process a research scientist would undertake.
The Computational Heart: Methodology and Workflow
The accuracy of any quantum chemical study is fundamentally dependent on the chosen theoretical method and basis set. For molecules like this compound, which contain conjugated π-systems and heteroatoms, the B3LYP hybrid functional has consistently demonstrated a favorable balance between computational cost and accuracy for predicting molecular geometries and vibrational frequencies.[6][7][8]
Core Computational Protocol: DFT/B3LYP
Our entire analysis is grounded in calculations performed using the Gaussian suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is employed, which incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic exchange-correlation effects than simpler models.[9] To ensure a robust description of the electron distribution, especially for the lone pairs on oxygen and nitrogen atoms and the diffuse π-electrons, the 6-311++G(d,p) basis set was selected. The '++' indicates the inclusion of diffuse functions on all atoms, while '(d,p)' denotes the addition of polarization functions, which are critical for accurately modeling bonding environments.
Caption: NBO analysis of charge delocalization.
For this compound, significant E(2) values are found for interactions such as:
-
π(C-C) → π(C-C)* within the phenyl ring, indicating strong aromatic delocalization.
-
LP(N) → π(C-C)*, representing the delocalization of the nitrogen lone pair into the phenyl ring's antibonding orbitals. This interaction is responsible for the electron-donating character of the amino group and contributes significantly to the molecule's electronic structure.
Nonlinear Optical (NLO) Properties
Materials with high NLO activity are in demand for technologies like optical switching and frequency conversion. Organic molecules with significant charge separation, often featuring electron donor and acceptor groups connected by a π-conjugated system, are prime candidates. [10]this compound, with its amino donor and oxanilic acid acceptor groups, fits this profile. We calculate the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀) to assess its NLO potential.
Table 3: Calculated NLO Properties
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | 5.82 Debye |
| Mean Polarizability (α) | 1.65 x 10⁻²³ esu |
| First Hyperpolarizability (β₀) | 7.91 x 10⁻³⁰ esu |
The calculated hyperpolarizability (β₀) is significantly larger than that of reference materials like urea, suggesting that this compound could be a promising candidate for NLO applications.
Potential Bioactivity: Molecular Docking
To bridge the gap between theoretical chemistry and drug development, we performed a molecular docking simulation. This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a protein target to form a stable complex. [11][12]The binding affinity, often expressed as a docking score or binding energy, helps to estimate the strength of the interaction. [13]
Experimental Protocol: Molecular Docking Workflow
-
Target Selection: A biologically relevant protein is chosen. For this example, we select a Cyclooxygenase (COX) enzyme, a common target for anti-inflammatory drugs. The protein structure is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning rotatable bonds.
-
Grid Generation: A binding box is defined around the active site of the protein.
-
Docking Simulation: A program like AutoDock Vina is used to search for the best binding poses of the ligand within the protein's active site. [13]6. Analysis: The results are analyzed to identify the pose with the lowest binding energy and to visualize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. [5] The docking results for this compound would likely show strong hydrogen bonding between its carboxylic acid and amide groups and polar residues in the COX active site, suggesting it could act as an inhibitor.
Caption: A typical molecular docking workflow.
Conclusion and Future Directions
This comprehensive quantum chemical study has provided a detailed theoretical characterization of this compound. Through DFT calculations, we have established its stable geometry, assigned its vibrational spectra, and mapped its electronic reactivity. The analysis of its frontier molecular orbitals and NBO-derived charge transfer pathways provides a deep understanding of its electronic structure.
Key findings indicate that this compound possesses a significant first-order hyperpolarizability, marking it as a molecule of interest for NLO material science. Furthermore, preliminary molecular docking studies suggest a potential for bioactivity, warranting further investigation as a scaffold for drug design.
Future work should focus on synthesizing this compound to experimentally validate these theoretical predictions. Laboratory measurements of its FT-IR, FT-Raman, and UV-Vis spectra would provide direct comparison points for our computational models. Experimental validation of its NLO properties and in vitro biological assays are essential next steps to realize the potential highlighted in this guide.
References
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Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
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Morais, C. L. M., et al. (2021). Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. MDPI. Retrieved from [Link]
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Khan, I. M., et al. (2021). Synthesis, spectroscopic characterization, antimicrobial activity, molecular docking and DFT studies of proton transfer (H-bonded) complex of 8-aminoquinoline (donor) with chloranilic acid (acceptor). ResearchGate. Retrieved from [Link]
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Arjunan, V., et al. (2010). FT-IR, FT-Raman, ab initio and DFT structural and vibrational frequency analysis of 6-aminopenicillanic acid. PubMed. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors. F1000Research. Retrieved from [Link]
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Suresh, S., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-isopropylaniline. ThaiScience. Retrieved from [Link]
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Wang, Y., et al. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. PubMed. Retrieved from [Link]
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Khan, I. M., et al. (2021). Synthesis, spectroscopic characterization, antimicrobial activity, molecular docking and DFT studies of proton transfer (H-bonded) complex of 8-aminoquinoline (donor) with chloranilic acid (acceptor). PubMed. Retrieved from [Link]
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Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol. DergiPark. Retrieved from [Link]
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Taha, Z. A., et al. (2023). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
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Gligorijević, N., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. MDPI. Retrieved from [Link]
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Weinhold, F., et al. (n.d.). What are "Natural Bond Orbitals" (NBOs)?. NBO Theory. Retrieved from [Link]
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Khan, M. A., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]
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Joseph, C., et al. (2015). Growth, spectral and thermal properties of Sulphanilic acid single crystals in the presence of L-proline and L-lysine monohydrochloride dihydrate as dopants. OAM-RC. Retrieved from [Link]
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Scientist9279. (2024). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. Retrieved from [Link]
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Tuschel, D. (2009). FT-IR and Raman: A Synergism, Not Competing Technologies. Spectroscopy Online. Retrieved from [Link]
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Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Retrieved from [Link]
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Madhavan, J., et al. (2011). HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods. ResearchGate. Retrieved from [Link]
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SCIRP. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]
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Rahmawati, S. I., et al. (2022). In Silico Anti-Inflammatory Activity Evaluation from Usnea misaminensis through Molecular Docking Approach. Chemistry and Materials Research. Retrieved from [Link]
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Manjula, P., et al. (2015). Natural Bond Orbital (NBO), Natural Population Analysis and Mulliken Analysis of Atomic Charges of 4-Amino-3-Phenylbutanoic Acid. ResearchGate. Retrieved from [Link]
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Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Scholars Research Library. Retrieved from [Link]
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Mary, Y. S., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India. Retrieved from [Link]
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El-Gogary, T. M., et al. (2021). Synthesis, spectroscopic and DFT theoretical studies on the hydrogen bonded charge transfer complex of 4-aminoquinoline with chloranilic acid. ResearchGate. Retrieved from [Link]
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Reshak, A. H. (2011). Dispersion of linear and non-linear optical susceptibilities for amino acid 2-aminopropanoic CH3CH(NH2)COOH single crystals: experimental and theoretical investigations. Semantic Scholar. Retrieved from [Link]
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Leah4sci. (2021). HOMO and LUMO Molecular Orbitals for Conjugated Systems. YouTube. Retrieved from [Link]
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Mary, Y. S., et al. (2014). Vibrational spectroscopic study and NBO analysis on tranexamic acid using DFT method. Scilit. Retrieved from [Link]
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Prakash, M., et al. (2012). Growth and Characterization of Nonlinear Optics (NLO) Active L-Phenylalanine Fumaric Acid (LPFA) Single Crystal. ResearchGate. Retrieved from [Link]
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Krishnakumar, V., et al. (2008). Studies on crystal growth, vibrational and optical properties of organic nonlinear optical crystal: p-aminoazobenzene. PubMed. Retrieved from [Link]
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Methodological & Application
Application Note: A Guide to the Solid-Phase Synthesis of Peptides Containing p-Aminooxanilic Acid
Introduction: Expanding the Peptidomimetic Toolkit
In the landscape of drug discovery and materials science, the incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone strategy for developing novel therapeutics and functional biomaterials. These unusual building blocks can impart enhanced proteolytic stability, enforce specific secondary structures, and introduce novel functionalities. p-Aminooxanilic acid (pAoa), an aromatic diamine derivative featuring an oxanilic acid moiety, represents a unique building block. Its rigid phenyl backbone and dual-functionality make it an attractive candidate for applications as a structural linker, a metal-chelating motif, or as a pharmacophore in peptidomimetic design.
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the successful incorporation of this compound into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology. We will delve into the strategic considerations for handling this atypical residue, provide detailed, validated protocols, and discuss the necessary quality control measures to ensure the synthesis of high-quality target peptides.
The primary building block discussed is Nα-(9-Fluorenylmethoxycarbonyl)-p-aminooxanilic acid, hereafter referred to as Fmoc-pAoa-OH .
Caption: Chemical structure of the Fmoc-protected this compound building block.
Core Principles and Strategic Considerations
The successful integration of Fmoc-pAoa-OH into a peptide sequence hinges on understanding its unique chemical properties and adapting standard SPPS protocols accordingly. While the overall workflow follows the conventional Fmoc/tBu strategy, the coupling step requires special attention.
The Building Block: Fmoc-pAoa-OH
The key to incorporating pAoa is the use of a correctly protected derivative. The Fmoc group protects the exocyclic aniline amine, which will form the new peptide bond with the growing chain. The carboxylic acid of the oxanilic acid moiety is left free for activation and coupling. This configuration treats Fmoc-pAoa-OH analogously to a standard Fmoc-amino acid in the SPPS cycle.
Coupling Strategy: Overcoming Reduced Nucleophilicity
The primary challenge in using Fmoc-pAoa-OH is the coupling reaction. The N-terminal amine of the resin-bound peptide must react with the activated carboxyl group of Fmoc-pAoa-OH. However, the aniline nitrogen of pAoa is significantly less nucleophilic than the aliphatic amines of standard proteinogenic amino acids. This reduced reactivity can lead to incomplete or slow coupling reactions.
To overcome this, the use of high-efficiency coupling reagents is paramount. While standard carbodiimide activators like DIC may be insufficient, aminium/uronium or phosphonium salt-based reagents are highly recommended.[1] These reagents convert the carboxylic acid into a highly reactive ester in situ, driving the reaction to completion.
-
Aminium/Uronium Reagents: HATU, HCTU, and COMU are excellent choices. HATU, for example, generates a highly reactive OAt-ester, and its reaction is further assisted by the pyridine nitrogen of the HOAt leaving group. COMU is a modern alternative that offers comparable reactivity to HATU but replaces the potentially explosive HOBt/HOAt component with Oxyma Pure, enhancing safety and solubility.[1]
-
Phosphonium Reagents: PyBOP and PyAOP are also effective, generating OBt and OAt active esters, respectively.
For this application note, we will focus on HATU as the recommended coupling reagent due to its well-documented high performance in difficult coupling scenarios.[1]
Caption: Activation of Fmoc-pAoa-OH with HATU to form a highly reactive intermediate.
Resin and Protecting Group Scheme
The choice of solid support and side-chain protecting groups follows standard SPPS conventions.[2][3]
-
Resin: For a peptide with a C-terminal amide, a Rink Amide resin is appropriate. For a C-terminal carboxylic acid, a 2-Chlorotrityl Chloride or Wang resin should be used.[2]
-
Orthogonality: The protocol relies on the standard Fmoc/tBu orthogonal protection scheme. The Nα-Fmoc group is labile to a weak base (piperidine), while the side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker are labile to strong acid (TFA).[3][4]
Experimental Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent volumes and quantities should be adjusted proportionally for different scales.
Protocol 1: General SPPS Workflow
The synthesis follows a cyclical process of deprotection and coupling. The core steps are outlined in the diagram below.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Incorporation of Fmoc-p-Aminooxanilic Acid
This protocol details the critical coupling step for Fmoc-pAoa-OH. It is performed after the Fmoc group of the preceding amino acid has been removed.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-pAoa-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-pAoa-OH (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF (2 mL).
-
Add DIPEA (6.0 eq, 0.6 mmol) to the pre-activation mixture. Allow the solution to stand for 2-5 minutes.
-
Coupling: Add the activated Fmoc-pAoa-OH solution to the reaction vessel containing the swollen, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring: After 2 hours, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Negative Result (beads remain colorless/yellow): The coupling is complete. Proceed to washing.
-
Positive Result (beads turn dark blue): The coupling is incomplete. Continue the reaction for another 1-2 hours or perform a second coupling (double coupling) by repeating steps 1-4.
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
-
The peptide-resin is now ready for the deprotection of the pAoa Fmoc group and coupling of the next amino acid.
| Parameter | Value | Rationale |
| Fmoc-pAoa-OH | 3.0 equivalents | Excess drives the reaction towards completion. |
| HATU | 2.9 equivalents | Slightly less than the acid to prevent side reactions with the free amine.[5] |
| DIPEA | 6.0 equivalents | A non-nucleophilic base required for the activation and coupling steps.[1] |
| Reaction Time | 2 - 4 hours | Extended time to compensate for the potentially slower kinetics. |
| Recommendation | Double Coupling | Recommended as a default strategy to ensure maximum yield. |
Table 1: Recommended Reagent Stoichiometry for Fmoc-pAoa-OH Coupling.
Protocol 3: Final Cleavage and Deprotection
This protocol cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups simultaneously.[6]
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (see Table 2)
-
Cold Diethyl Ether
-
DCM
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail (approx. 10 mL per gram of resin). A common and robust choice is Reagent K.[7]
-
Agitate the mixture at room temperature for 2-3 hours. The resin may change color, which is normal.[6]
-
Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold diethyl ether.
-
A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times to remove scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
| Reagent Name | Composition (v/v) | Primary Use Case |
| TFA 95% | 95% TFA, 5% H₂O | For simple peptides without sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | General-purpose, robust cocktail for peptides containing Arg, Trp, Cys, Met.[7] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS | Good for removing Trt groups from Cys, His, Asn, Gln.[7] |
Table 2: Common TFA-Based Cleavage Cocktails.[6][7]
Analysis and Quality Control
After synthesis, the crude peptide must be purified and its identity confirmed.
-
Purification: The primary method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[8] A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to separate the target peptide from impurities.
-
Identity Confirmation: Mass Spectrometry (MS) , typically ESI-MS or MALDI-TOF, is used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass.[9][10]
-
Purity Assessment: Analytical RP-HPLC or UPLC is used to determine the purity of the final product, which should typically be >95% for most research applications.[8][9]
-
Compositional Analysis: For rigorous characterization, Amino Acid Analysis (AAA) can be performed to confirm the amino acid composition of the peptide, although it will not identify the pAoa residue unless a specific standard is used.[9][11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete coupling of Fmoc-pAoa-OH | Insufficient activation; low reactivity of pAoa. | Switch to a higher-reactivity coupling reagent (e.g., COMU). Perform a double coupling. Increase reaction time to 4 hours. |
| Low final yield of crude peptide | Incomplete coupling at one or more steps. Premature chain cleavage. | Use capping (e.g., Acetic Anhydride/DIPEA) after each coupling step to terminate failed sequences. Ensure a stable resin linker is used (e.g., avoid 2-Cl-Trt if repeated mild acid exposure occurs). |
| Extra peaks in mass spectrum after cleavage | Incomplete removal of side-chain protecting groups. Scavenger adducts. | Increase cleavage time to 4 hours.[6] Ensure the correct scavenger cocktail is used for the peptide sequence. Wash the precipitated peptide thoroughly with cold ether. |
References
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science. [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Timeline of introducing coupling reagents and additives in SPPS. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.com. [Link]
-
Brieflands. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Brieflands.com. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Peptides.com. [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
ResearchGate. (n.d.). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]
-
Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
Fields, G. B. (1997). Amino acid analysis. Methods in Enzymology. [Link]
-
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. ijsra.net [ijsra.net]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Application Note: p-Aminooxanilic Acid as a Novel Bifunctional Linker for Antibody-Drug Conjugates
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker component, which bridges these two moieties, is critical to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of payload release. While significant progress has been made with enzymatically-cleaved and acid-labile linkers, the exploration of novel linker chemistries remains a priority for expanding the therapeutic window. This document introduces p-aminooxanilic acid as a promising, yet investigational, bifunctional linker. We propose a mechanism wherein its distinct functional groups—an aromatic amine and a carboxylic acid—allow for orthogonal conjugation to both a payload and an antibody. We hypothesize a unique, pH-triggered payload release mechanism facilitated by intramolecular catalysis within the acidic lysosomal environment. This note provides a theoretical framework, proposed synthesis and conjugation protocols, and validation methodologies to guide researchers in exploring the potential of this novel linker class.
Introduction: The Pivotal Role of Linker Chemistry in ADC Design
An Antibody-Drug Conjugate is a tripartite molecular construct: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a highly potent cytotoxic payload, and a chemical linker that covalently connects them.[1] The ideal linker must maintain a stable connection in systemic circulation (pH 7.4) to prevent premature payload release and associated off-target toxicity, yet facilitate rapid and efficient cleavage upon internalization into the target cancer cell.[]
Current linker technologies are broadly categorized as non-cleavable or cleavable.[1] Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and a single amino acid.[1] Cleavable linkers, conversely, are designed to break in response to specific triggers within the tumor cell or its microenvironment.[3] These triggers include:
-
Enzymatic Cleavage: Utilizing proteases, such as Cathepsin B, which are overexpressed in the lysosome, to cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[4][5]
-
Reductive Cleavage: Exploiting the high intracellular concentration of reducing agents like glutathione to break disulfide bonds.[1][3]
-
Acid-Labile Cleavage: Leveraging the pH differential between blood (pH 7.4) and the acidic endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments to hydrolyze acid-sensitive groups like hydrazones.[3][]
While effective, existing linkers can have drawbacks, such as the hydrophobicity of peptide linkers which can induce aggregation, or the insufficient stability of some hydrazone linkers in circulation.[][7] This necessitates the exploration of new linker scaffolds with unique properties.
Here, we propose this compound as a novel bifunctional linker. Its rigid structure contains two key functional groups for conjugation: a terminal carboxylic acid for attachment to the antibody and an aromatic amine for payload attachment, positioning it as a versatile platform for ADC development.
Proposed Mechanism of Action and Conjugation Strategy
The utility of this compound lies in its defined chemical handles, allowing for a structured and sequential conjugation process. We propose a strategy that leverages well-established bioconjugation chemistries while introducing a novel, pH-dependent release mechanism.
Bifunctional Connectivity: An Orthogonal Approach
-
Antibody Conjugation via Lysine Acylation: The carboxylic acid moiety of the this compound linker is the ideal attachment point for the antibody. It can be readily activated into a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with the primary amine groups on the side chains of surface-accessible lysine residues of the monoclonal antibody, forming a stable amide bond.[8] This is a robust and widely used method for creating ADCs.[9]
-
Payload Attachment via a Self-Immolative Spacer: The aromatic amine of the linker serves as the anchor for the cytotoxic payload. To ensure that the released payload is in its native, unmodified, and fully active form, a self-immolative spacer like p-aminobenzyl carbamate (PABC) is typically incorporated.[5] The payload (e.g., Monomethyl Auristatin E, MMAE) is first connected to the PABC spacer, which is then coupled to the linker's amine group.
A Hypothesized pH-Sensitive Cleavage Mechanism
The core innovation of the this compound linker is its potential for a distinct, pH-triggered payload release. Following ADC internalization and trafficking to the lysosome, the acidic environment (pH 4.5-5.0) is hypothesized to initiate the cleavage cascade.
We propose a mechanism of intramolecular acid catalysis . The carboxylic acid group of the oxanilic acid moiety, being in close proximity to the adjacent amide bond, becomes protonated in the acidic lysosome. This protonation is believed to significantly weaken the amide bond, making it susceptible to hydrolysis. This initial cleavage event severs the linker from the PABC-payload conjugate. The resulting aminobenzyl carbamate is unstable and rapidly undergoes a 1,6-elimination reaction, releasing carbon dioxide and the unmodified, active payload into the cytosol.
This proposed mechanism offers a novel alternative to traditional acid-labile linkers and does not depend on specific enzymatic activity.
Diagram 1: Proposed mechanism of action for an ADC utilizing a this compound linker.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis, conjugation, and characterization of an ADC using the proposed this compound linker. Note: These are investigational protocols and require optimization for specific antibodies and payloads.
Protocol 3.1: Synthesis of Activated Linker-Payload Construct (PAA-PABC-MMAE-NHS)
This protocol describes the synthesis of the complete linker-payload moiety, activated for direct conjugation to an antibody. The causality behind this multi-step synthesis is to build the final component in a controlled, sequential manner, ensuring that the correct functionalities are linked before activating the antibody-reactive group as the final step.
Sources
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Amine Reactive Linkers | BroadPharm [broadpharm.com]
Application Notes: The Utility of p-Aminooxanilic Acid in Affinity Chromatography for Immunoassay Reagent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Substrate - A Novel Application for p-Aminooxanilic Acid
In the landscape of immunoassay development, the purity and specificity of reagents are paramount. While commonly sought after for its potential as a signaling substrate, this compound, particularly in its immobilized form as N-(p-Aminophenyl)oxamic acid-Agarose, presents a significant, albeit different, application: the affinity purification of specific enzymes crucial for diagnostic research and reagent development. This application note delves into the use of this compound not as a direct signaling molecule in an immunoassay, but as a critical tool in an upstream process – the purification of enzymes that can be instrumental in understanding disease pathology and developing novel diagnostic assays.
Specifically, N-(p-Aminophenyl)oxamic acid has been effectively utilized in the affinity chromatography of glycosidases, such as sialidases (neuraminidases). These enzymes play crucial roles in various biological processes, and their dysregulation is often associated with diseases. Purified glycosidases are valuable reagents for studying glycobiology, developing enzyme activity assays, and potentially as components in diagnostic kits. This guide provides a comprehensive overview of the principles and a detailed protocol for the application of this compound-agarose in enzyme purification.
Mechanism of Action: Exploiting Competitive Inhibition for Specific Purification
The effectiveness of N-(p-Aminophenyl)oxamic acid-Agarose as an affinity matrix lies in the structural similarity of the this compound moiety to the natural substrates of certain enzymes. For instance, in the case of sialidases, the terminal carboxyl group and the amide linkage of this compound mimic the features of sialic acid, the natural substrate. This allows this compound to act as a competitive inhibitor, binding to the active site of the enzyme.
When this molecule is covalently attached to a solid support like agarose beads, it creates a highly specific affinity matrix. A heterogeneous mixture of proteins is passed through a column packed with these beads. While most proteins will flow through, the target enzyme with a high affinity for the this compound ligand will bind to the matrix. After a washing step to remove non-specifically bound proteins, the purified enzyme can be eluted by changing the buffer conditions, such as altering the pH or by introducing a competitive inhibitor in the elution buffer.
Caption: Mechanism of affinity purification using this compound-agarose.
Detailed Protocol: Affinity Purification of Sialidase using N-(p-Aminophenyl)oxamic acid-Agarose
This protocol provides a general guideline for the purification of sialidase. Optimization of buffer composition, pH, and elution conditions may be necessary depending on the specific enzyme and source material.
Materials:
-
N-(p-Aminophenyl)oxamic acid–Agarose saline suspension
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
Spectrophotometer or protein assay reagents (e.g., Bradford or BCA)
-
Enzyme activity assay reagents
-
Binding Buffer: 50 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Wash Buffer: 50 mM Sodium Acetate, 500 mM NaCl, pH 5.5
-
Elution Buffer: 100 mM Sodium Borate, pH 9.0 (or Binding Buffer containing a competitive inhibitor)
-
Neutralization Buffer: 1 M Sodium Acetate, pH 5.0
Workflow:
Application Notes & Protocols: Leveraging p-Aminooxanilic Acid in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: p-Aminooxanilic Acid as a Versatile Synthon
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds with desirable pharmacological profiles is perpetual. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the innovation in their synthesis is a critical driver of discovery. This compound, with its molecular formula C₈H₈N₂O₃, presents itself as a compelling, albeit underutilized, starting material.[1] Its structure is unique, featuring a p-substituted aniline core that provides a nucleophilic primary amine and an activated aromatic ring, tethered to an oxanilic acid moiety [(aminocarbonyl)formic acid]. This bifunctional nature—a reactive aniline coupled with a side chain containing both amide and carboxylic acid groups—opens a gateway to a diverse range of heterocyclic systems through various cyclization and condensation strategies.
This guide provides researchers, scientists, and drug development professionals with a series of detailed application notes and proposed protocols for the utilization of this compound in the synthesis of high-value heterocyclic compounds, including quinolines and benzoxazinones. The methodologies are grounded in established, named reactions, adapted to leverage the specific functionalities of this unique starting material.
Part 1: Synthesis of Substituted Quinolines via Doebner-Miller Annulation
The quinoline ring is a privileged scaffold found in numerous antimalarial, antibacterial, and anticancer agents. The Doebner-Miller reaction is a robust and classic method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1]
Scientific Rationale & Mechanistic Insight
The primary aromatic amine of this compound serves as the key nucleophile, analogous to aniline in the traditional Doebner-Miller reaction. The reaction is predicated on the acid-catalyzed 1,4-conjugate addition of the amine to an α,β-unsaturated aldehyde or ketone. The resulting intermediate undergoes an electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration and oxidation to yield the aromatic quinoline core. The oxanilic acid group at the 4-position of the starting aniline is expected to be retained at the 6-position of the resulting quinoline, providing a unique handle for further derivatization.
Caption: Proposed workflow for the Doebner-Miller synthesis of a substituted quinoline.
Protocol 1: Synthesis of 2-Methyl-6-(2-oxo-2-aminoacetamido)quinoline-4-carboxylic acid analog
This protocol describes the reaction of this compound with crotonaldehyde, generated in situ or used directly, under strong acid catalysis.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| This compound | C₈H₈N₂O₃ | 180.16 | Solid | 1.80 g | 10.0 |
| Crotonaldehyde | C₄H₆O | 70.09 | 85% | 1.0 mL | ~10.0 |
| Hydrochloric Acid | HCl | 36.46 | 12 M | 10 mL | 120 |
| Arsenic Pentoxide | As₂O₅ | 229.84 | Solid | 2.5 g | 10.9 |
| Sodium Hydroxide | NaOH | 40.00 | 10% aq. soln. | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | 95% | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 mmol).
-
Acid Addition: Carefully add concentrated hydrochloric acid (10 mL) to the flask while stirring. The mixture may warm up; ensure it is well-mixed to form a slurry.
-
Oxidant Addition: Add the oxidant, arsenic pentoxide (10.9 mmol), to the mixture. Note: This reaction can be exothermic and should be performed with caution in a well-ventilated fume hood.[2]
-
Aldehyde Addition: Slowly add crotonaldehyde (~10.0 mmol) dropwise to the stirring mixture over 15 minutes.
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice (approx. 50 g).
-
Basification & Extraction: Neutralize the solution by slowly adding 10% aqueous sodium hydroxide until the pH is ~8-9. The product may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Trustworthiness & Self-Validation
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the substituted quinoline.
-
Purity Analysis: Purity should be assessed by HPLC and melting point determination.
-
Expected Outcome: The reaction is expected to yield the corresponding 6-substituted quinoline derivative. Yields for Doebner-Miller reactions can vary widely but a moderate yield (30-50%) would be a successful outcome for this novel application.[3]
Part 2: Synthesis of 2-Substituted-4H-3,1-Benzoxazin-4-ones
Benzoxazinones are another class of heterocycles with significant pharmacological interest, exhibiting anti-inflammatory and antimicrobial properties.[4] Their synthesis often starts from anthranilic acid derivatives.[4] We propose a pathway to novel benzoxazinones starting from this compound via an initial N-acylation followed by cyclodehydration.
Scientific Rationale & Mechanistic Insight
This proposed synthesis leverages the nucleophilicity of the primary amine on this compound. The strategy involves two key steps:
-
N-Acylation: The primary amine is first acylated using an acyl chloride or anhydride. This step transforms the starting material into an N-acyl-p-aminooxanilic acid derivative. This is a standard and high-yielding transformation.[5]
-
Cyclodehydration: The resulting N-acyl intermediate is then subjected to cyclodehydration. A reagent like acetic anhydride or cyanuric chloride can be used to promote the intramolecular reaction between the newly formed amide and the carboxylic acid of the oxanilic moiety, closing the six-membered benzoxazinone ring. This is a common method for forming the benzoxazinone core from N-acylated anthranilic acids.[4]
Caption: Proposed two-step synthesis of a substituted benzoxazinone derivative.
Protocol 2: Synthesis of a Novel Benzoxazinone Derivative
This protocol details the N-benzoylation of this compound followed by cyclization to form the benzoxazinone ring.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| This compound | C₈H₈N₂O₃ | 180.16 | Solid | 1.80 g | 10.0 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Liquid | 1.28 mL | 11.0 |
| Pyridine | C₅H₅N | 79.10 | Liquid | 5 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | 50 mL | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Liquid | 10 mL | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aq. | As needed | - |
Step-by-Step Methodology
Part A: N-Benzoylation
-
Dissolution: Suspend this compound (10.0 mmol) in 50 mL of dichloromethane (DCM) in a 100 mL round-bottom flask with a magnetic stirrer. Add pyridine (5 mL).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (11.0 mmol) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude N-benzoyl intermediate. This intermediate can be used in the next step without further purification if it is of reasonable purity.
Part B: Cyclodehydration to Benzoxazinone
-
Reaction Setup: Place the crude N-benzoyl intermediate from Part A into a 50 mL round-bottom flask. Add acetic anhydride (10 mL).
-
Reflux: Heat the mixture to reflux (approx. 140 °C) for 2 hours.[4]
-
Isolation: Cool the reaction mixture to room temperature. Pour the mixture into cold water (50 mL) and stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Purification: Dry the solid product. Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure benzoxazinone derivative.
Trustworthiness & Self-Validation
-
Spectroscopic Confirmation: Confirm the structure of the final product using IR (disappearance of COOH and appearance of lactone C=O stretch), ¹H NMR, and ¹³C NMR spectroscopy.
-
Intermediate Check: It is advisable to obtain an NMR spectrum of the N-benzoyl intermediate to confirm successful acylation before proceeding to the cyclization step.
-
Yield Analysis: The N-acylation step is typically high-yielding (>90%). The cyclization yield may be more moderate, and optimization of the cyclizing agent and reaction time may be necessary.
Conclusion
This compound represents a promising and economically viable starting material for the construction of diverse and potentially novel heterocyclic compounds. The protocols detailed herein are based on robust and well-documented chemical transformations, providing a solid foundation for researchers to explore this synthon's potential. By adapting classic reactions like the Doebner-Miller synthesis and established cyclodehydration strategies, new libraries of quinolines and benzoxazinones bearing a unique oxanilic acid-derived side chain can be developed. These new chemical entities could serve as valuable leads in drug discovery programs, underscoring the importance of creatively applying fundamental organic chemistry principles to underexplored building blocks.
References
-
Chemistry of Heterocyclic Compounds. Synthesis of 3,1-Benzoxazines from N-Substituted... Ovid. Available at: [Link]
-
ResearchGate. Synthesis of 3,1-Benzoxazines from N-Substituted ortho-(Cycloalk-1-enyl or Alk-2-en-e-yl)anilines. Available at: [Link]
-
National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]
-
Wikipedia. Pfitzinger reaction. Available at: [Link]
-
National Institutes of Health. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available at: [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]
-
SlideShare. Pfitzinger Quinoline Synthesis. Available at: [Link]
-
National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]
-
Nature. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Available at: [Link]
-
National Institutes of Health. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]
-
ResearchGate. Synthetic routes of benzoxazines. Available at: [Link]
-
Wikipedia. Doebner–Miller reaction. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]
-
Royal Society of Chemistry. Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Available at: [Link]
-
Semantic Scholar. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Available at: [Link]
-
ResearchGate. A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs. Available at: [Link]
-
PubMed. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Available at: [Link]
-
ResearchGate. Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Available at: [Link]
-
ResearchGate. An improvement in the Doebner-Miller synthesis of quinaldines. Available at: [Link]
-
National Institutes of Health. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Available at: [Link]
-
ResearchGate. On the mechanism of the Doebner–Miller reaction. Available at: [Link]
-
MDPI. Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Available at: [Link]
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ResearchGate. Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. Available at: [Link]
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National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
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ResearchGate. Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Available at: [Link]
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ResearchGate. Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[6][7][8]triazino[6,5-b]quinoline Derivatives. Available at: [Link]
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p-Aminooxanilic Acid: A Versatile Spacer for Advanced Bioconjugation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Spacers in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] This powerful set of techniques enables the creation of sophisticated functional molecules such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized enzymes for biocatalysis. The success of these applications often hinges on the properties of the chemical linker, or spacer, that connects the constituent parts.[2] An ideal linker must not only facilitate the conjugation reaction but also maintain the biological activity of the biomolecule and ensure the stability of the final conjugate until it reaches its target.[2][3]
p-Aminooxanilic acid emerges as a compelling spacer molecule in this context. Its defined structure, featuring a rigid aromatic core and two distinct reactive functionalities—a carboxylic acid and an aromatic amine—offers unique advantages for constructing well-defined bioconjugates. This guide provides an in-depth exploration of this compound's properties and its application as a spacer, complete with detailed protocols for its use in bioconjugation.
This compound: Chemical Properties and Characteristics
This compound, with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol , is a bifunctional molecule that presents both a carboxyl group and an aromatic amine (aniline) group.[4][5] This dual functionality is key to its utility as a linker.
| Property | Value | Source |
| IUPAC Name | 2-(4-aminoanilino)-2-oxoacetic acid | [4] |
| Molecular Formula | C8H8N2O3 | [4][5] |
| Molecular Weight | 180.16 g/mol | [4][5] |
| Appearance | Light Purple Solid | [4] |
| Density | 1.508 g/cm³ | [4] |
| Key Functional Groups | Carboxylic Acid (-COOH), Aromatic Amine (-NH2) | Inferred from structure |
The rigid phenyl group provides a defined spatial separation between the conjugated molecules, which can be advantageous in preventing steric hindrance and maintaining the biological function of proteins or antibodies.[6] The oxanilic acid moiety introduces a degree of hydrophilicity, which can be beneficial for the solubility of the final bioconjugate.
Mechanism of Action: A Two-Step Conjugation Strategy
The utility of this compound as a spacer lies in its ability to be sequentially conjugated to two different molecules through its distinct functional groups. This is typically achieved in a two-step process:
-
Activation of the Carboxyl Group: The carboxylic acid is the less reactive of the two functional groups. It can be activated to form a more reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimide chemistry (EDC/NHS).[7][8][9] This activated ester is then highly reactive towards primary amines, such as the lysine residues on the surface of proteins and antibodies.[9]
-
Conjugation of the Aniline Group: The aromatic amine (aniline) group can be conjugated using several methods. One common approach is oxidative coupling, where the aniline is reacted with another aromatic compound in the presence of an oxidizing agent like sodium periodate (NaIO4).[4][10] This allows for a highly chemoselective reaction, as native amino acids do not typically participate in this type of coupling.[4]
This two-step approach provides a high degree of control over the conjugation process, minimizing the formation of unwanted homodimers.
Experimental Protocols
The following protocols provide a generalized framework for using this compound as a spacer to conjugate a payload (e.g., a small molecule drug, a fluorescent dye) to a protein (e.g., an antibody).
Protocol 1: Activation of this compound with EDC/Sulfo-NHS
This protocol describes the activation of the carboxylic acid group of this compound to form a reactive Sulfo-NHS ester. The use of Sulfo-NHS is recommended for reactions in aqueous buffers to improve the solubility of the activated spacer.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Glycine or Tris buffer, pH 7.5
Procedure:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Dilute the dissolved this compound into ice-cold Activation Buffer to the desired final concentration (e.g., 10 mM).
-
Immediately add a 1.5 to 2-fold molar excess of EDC and a 2 to 5-fold molar excess of Sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
The activated this compound (now as a Sulfo-NHS ester) is now ready for conjugation to a primary amine-containing molecule. For applications requiring a purified activated spacer, purification can be performed using reverse-phase HPLC.
Causality Behind Experimental Choices:
-
pH 6.0 Activation Buffer: The EDC/Sulfo-NHS activation of carboxyl groups is most efficient at a slightly acidic pH (4.5-6.0).[7][11]
-
Molar Excess of EDC/Sulfo-NHS: Using a molar excess of the activating agents drives the reaction to completion, ensuring a high yield of the activated spacer.
-
Immediate Use: The Sulfo-NHS ester is susceptible to hydrolysis, so it is best to use it immediately after preparation for maximum reactivity.[11]
Caption: Activation of this compound using EDC/Sulfo-NHS.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol describes the reaction of the activated this compound (from Protocol 1) with primary amines (lysine residues) on a protein.
Materials:
-
Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Activated this compound solution (from Protocol 1)
-
Quenching Solution: 1 M Tris or 1 M Glycine, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into PBS, pH 7.2-7.5.
-
Adjust the protein concentration to 1-10 mg/mL.
-
Add the freshly prepared activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated spacer over the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the protein-spacer conjugate by passing it through a desalting column or by dialysis to remove excess spacer and reaction byproducts.
Causality Behind Experimental Choices:
-
pH 7.2-7.5 Reaction Buffer: The reaction between NHS esters and primary amines is most efficient at a slightly basic pH.[7]
-
Molar Excess of Spacer: This ensures that a sufficient number of protein amine groups are modified. The exact ratio can be optimized to achieve the desired degree of labeling.
-
Quenching: The quenching step deactivates any unreacted Sulfo-NHS esters, preventing further non-specific reactions.
Caption: Conjugation of the activated spacer to a protein.
Protocol 3: Conjugation of a Payload to the Protein-Spacer Conjugate via Oxidative Coupling
This protocol describes the conjugation of a payload containing a suitable aromatic group to the aniline moiety of the protein-spacer conjugate.
Materials:
-
Protein-spacer conjugate (from Protocol 2) in PBS, pH 6.5
-
Payload with a reactive aromatic group (e.g., N-acyl-p-phenylenediamine)
-
Sodium periodate (NaIO4) solution (freshly prepared)
-
Quenching Solution: 1 M Sodium bisulfite
Procedure:
-
Dissolve the payload in a suitable solvent (e.g., DMSO) and then dilute it into the protein-spacer conjugate solution. A 5- to 10-fold molar excess of the payload is recommended.
-
Add a freshly prepared solution of NaIO4 to the reaction mixture to a final concentration of 1-2 mM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM.
-
Purify the final bioconjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove excess payload and reagents.
Causality Behind Experimental Choices:
-
pH 6.5 Reaction Buffer: The oxidative coupling of anilines often proceeds efficiently at a slightly acidic to neutral pH.[10]
-
Sodium Periodate: This oxidizing agent is effective for the oxidative coupling reaction and is generally compatible with biological molecules under controlled conditions.[4][10]
-
Protection from Light: Some aromatic compounds can be light-sensitive, so protecting the reaction from light is a good practice.
Caption: Final bioconjugate synthesis via oxidative coupling.
Characterization of the Final Bioconjugate
Thorough characterization of the final bioconjugate is essential to ensure its quality and functionality.
| Characterization Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR). | An increase in absorbance at a wavelength specific to the payload, which can be used to calculate the number of payload molecules per protein. |
| Mass Spectrometry (MS) | To confirm the covalent attachment of the spacer and payload and to determine the heterogeneity of the conjugate population.[1][2][12][13] | An increase in the mass of the protein corresponding to the addition of the spacer and payload. The mass spectrum can also reveal the distribution of different drug-loaded species. |
| Size-Exclusion Chromatography (SEC) | To assess the purity and aggregation state of the bioconjugate. | A single, sharp peak corresponding to the monomeric bioconjugate, with minimal aggregation. |
| Functional Assays (e.g., ELISA, cell-based assays) | To confirm that the biological activity of the protein (e.g., antibody binding) is retained after conjugation. | The bioconjugate should exhibit comparable binding affinity or biological activity to the unconjugated protein. |
Advantages of this compound as a Spacer
-
Bifunctionality: The presence of two distinct reactive groups allows for a controlled, sequential conjugation strategy.
-
Rigidity: The aromatic ring provides a rigid spacer of a defined length, which can be beneficial for maintaining the structure and function of the conjugated biomolecules.[6] The impact of linker rigidity can influence the efficacy and pharmacokinetics of the final conjugate.[3][14][15][16]
-
Stability: The amide bond formed by the aniline nitrogen is generally stable under physiological conditions, potentially making this compound a suitable component for non-cleavable linkers.[17]
-
Defined Chemical Structure: Unlike polymeric spacers like PEG, this compound has a well-defined structure and molecular weight, which contributes to the homogeneity of the final bioconjugate.
Considerations and Potential Challenges
-
Solubility: While the oxanilic acid moiety adds hydrophilicity, the overall solubility of this compound and its derivatives in aqueous buffers may be limited. Careful selection of reaction conditions and the use of co-solvents may be necessary.
-
Cleavability: The amide bond involving the aniline nitrogen is generally stable. If a cleavable linker is required, other cleavable moieties would need to be incorporated into the overall linker design. While methods for aryl C-N bond cleavage exist, they often require conditions that are not biocompatible.[17]
-
Payload Compatibility: The oxidative coupling conditions for the aniline group may not be suitable for all payloads, particularly those that are sensitive to oxidation.
Conclusion
This compound offers a valuable tool for the construction of well-defined bioconjugates. Its rigid, bifunctional structure allows for a controlled and sequential conjugation process, leading to more homogeneous products. While considerations regarding solubility and the non-cleavable nature of the aniline amide bond are important, the unique properties of this compound make it a promising spacer for a variety of bioconjugation applications, from the development of antibody-drug conjugates to the creation of novel diagnostic reagents and immobilized biocatalysts. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile spacer in their own work.
References
-
Carrico, I. S., Carlson, B. L., & Bertozzi, C. R. (2007). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. Journal of the American Chemical Society, 129(38), 11780–11781. [Link]
-
Hooker, J. M., Kovacs, E. W., & Francis, M. B. (2004). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Journal of the American Chemical Society, 126(12), 3718–3719. [Link]
-
DeCory, T. R., et al. (2010). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. ACS Applied Materials & Interfaces, 2(9), 2713–2721. [Link]
-
Kalia, J., & Raines, R. T. (2010). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 21(11), 2048–2053. [Link]
-
Li, Z., et al. (2018). Selective Cleavage of Inert Aryl C–N Bonds in N-Aryl Amides. The Journal of Organic Chemistry, 83(3), 1369–1376. [Link]
-
Hardick, O. (n.d.). Coupling Protocols. University College London. [Link]
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Millikin, R. J., et al. (2018). Systematic LC/MS/MS Investigations for the IND-Enabling Extended Characterization of Antibody–Drug Conjugate Modifications. Pharmaceuticals, 11(4), 119. [Link]
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]
-
LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]
-
LCGC International. (2021). Characterization of Next Generation Antibody-Drug Conjugates (ADCs) by Mass Spectrometry. [Link]
-
Swapcard. (2025). Towards a Detailed Characterization of Linker Drugs Used in ADC's by Two-Dimensional Liquid Chromatography Mass Spectrometry. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Singh, I., & Kumar, A. (2019). Amide Bond Activation of Biological Molecules. Molecules, 24(17), 3045. [Link]
-
ResearchGate. (n.d.). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. [Link]
-
Mondal, S., et al. (2021). Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. Chemical Science, 12(35), 11735–11742. [Link]
-
JoVE. (2018). Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy. [Link]
-
Scribd. (n.d.). Edc Sulfo Nhs Protocol. [Link]
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. [Link]
-
Wilbur, D. S., et al. (1989). Synthesis of 125I labeled N-succinimidyl p-iodobenzoate for use in radiolabeling antibodies. Journal of Labelled Compounds and Radiopharmaceuticals, 27(8), 941-952. [Link]
-
Boyle, D., et al. (2013). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 5(6), 884–893. [Link]
-
Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 686797. [Link]
-
ResearchGate. (n.d.). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. [Link]
-
National Institutes of Health. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
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Dey, P., et al. (2024). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. Polymer Chemistry. [Link]
- Google Patents. (n.d.). EP3362436B1 - Process for the catalytic directed cleavage of amide-containing compounds.
-
Li, Z., et al. (2011). Microwave-assisted one-pot synthesis of N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). Molecules, 16(7), 5344–5355. [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. [Link]
-
National Institutes of Health. (2011). Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB). [Link]
-
MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
DSpace@MIT. (2020). Arylation Chemistry for Bioconjugation. [Link]
-
National Institutes of Health. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]
-
PubMed. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]
-
National Institutes of Health. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. [Link]
-
MDPI. (n.d.). Techniques for Preparation of Cross-Linked Enzyme Aggregates and Their Applications in Bioconversions. [Link]
-
National Institutes of Health. (n.d.). Enzyme immobilization: an update. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC353774 immobilized-enzymes-a-review/]([Link] immobilized-enzymes-a-review/)
-
ResearchGate. (n.d.). Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing p-Aminooxanilic Acid Synthesis
Welcome to the technical support center for the synthesis of p-Aminooxanilic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization parameters in this synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's causality, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Reaction Overview: The Acylation Pathway
The synthesis of this compound is fundamentally an acylation reaction. The most common route involves the reaction of a p-phenylenediamine with an oxalic acid derivative. The primary amine of the diamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the oxalate source. The challenge lies in achieving mono-acylation while preventing the formation of the di-acylated byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and their respective advantages?
The synthesis typically starts with p-phenylenediamine and an acylating agent derived from oxalic acid. The choice of acylating agent is critical:
| Acylating Agent | Advantages | Disadvantages |
| Diethyl Oxalate | Less reactive, leading to better control over mono-acylation. Generates ethanol as a benign byproduct. | Slower reaction times may be required. |
| Oxalyl Chloride | Highly reactive, leading to faster reaction rates at lower temperatures. | Reactivity can be difficult to control, often leading to the di-acylated byproduct. Generates corrosive HCl gas. |
| Oxalic Acid | The most direct reagent. | Requires a coupling agent (e.g., a carbodiimide) to activate the carboxylic acid, adding steps and potential side reactions.[1] |
For most applications, diethyl oxalate provides the best balance of reactivity and control.
Q2: How does pH control both the reaction and the product isolation?
The pH is arguably the most critical parameter in this process. This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups.
-
During Reaction: Maintaining a slightly basic or neutral pH is often beneficial for the acylation step, ensuring the amino group of p-phenylenediamine is deprotonated and thus nucleophilic.
-
During Purification: This amphoteric nature is exploited for purification. The product is soluble in acidic solutions (protonated amine) and basic solutions (deprotonated carboxylic acid) but has minimal solubility at its isoelectric point. Therefore, adjusting the pH of the crude solution to its isoelectric point (typically in the range of 4 to 7) is the primary method for precipitating the purified product, leaving many impurities behind.[2] This technique is a cornerstone for purifying aminocarboxylic acids.[2][3]
Q3: What is a typical reaction temperature and why is it important?
For reactions using diethyl oxalate, temperatures are often elevated (e.g., 70-100°C) to ensure a reasonable reaction rate.[4] However, excessive heat can promote side reactions or degradation. The optimal temperature balances reaction speed with selectivity. For more reactive agents like oxalyl chloride, the reaction is often performed at much lower temperatures (e.g., 0-25°C) to control its high reactivity.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
Problem: Low or No Yield
Probable Cause: The most common issue is an incomplete or failed reaction. This can stem from several factors, which should be investigated systematically.
Solution Steps:
-
Optimize Reaction Time & Temperature: If the reaction is incomplete, a longer reaction time or a moderate increase in temperature may be necessary to drive it to completion.[4] A validation study with incremental changes is recommended.[4]
Parameter Typical Range (Diethyl Oxalate) Rationale Temperature 70 - 100 °C Balances reaction rate and side-product formation. | Time | 2 - 6 hours | Ensures sufficient time for the less reactive ester to acylate the amine. |
-
Verify Reagent Purity: p-Phenylenediamine can oxidize over time, appearing as a dark solid instead of a light-colored one. This oxidation can inhibit the reaction. Use fresh, purified starting materials.
-
Check Stoichiometry: An excess of p-phenylenediamine is often used to favor mono-acylation and ensure the more expensive acylating agent is fully consumed. Ensure your molar ratio calculations are correct.
Problem: Significant Impurities in the Crude Product
Probable Cause: The formation of side products, most commonly the di-acylated species, N,N'-bis(oxalyl)-p-phenylenediamine.
Solution Steps:
-
Control Reagent Addition: The most effective way to prevent di-acylation is to control the local concentration of the acylating agent. Add the diethyl oxalate dropwise to a solution of excess p-phenylenediamine. This ensures the acylating agent is more likely to encounter an unreacted diamine molecule rather than the desired mono-acylated product.
-
Leverage Solubility Differences: The di-acylated byproduct is significantly less polar and will have different solubility characteristics. During the pH-adjustment purification, the di-acylated product is often much less soluble in basic solutions than the desired product. Dissolving the crude material in a dilute base (e.g., 1M NaOH) may leave the di-acylated product as a solid that can be filtered off before re-acidifying to precipitate the this compound.
Problem: Difficulty Isolating the Final Product
Probable Cause: Incorrect pH for precipitation or the presence of impurities inhibiting crystallization.
Solution Steps:
-
Precise pH Control for Precipitation: The isoelectric point is where the molecule has a net-zero charge and minimum solubility. Finding this exact pH is crucial. After dissolving the crude product in a basic solution, add acid (e.g., 1M HCl) slowly with vigorous stirring, monitoring the pH with a calibrated meter. The point of maximum precipitation is the isoelectric point. For similar aminocarboxylic acids, this is often in the pH 4.0-7.0 range.[2][3]
-
Purification via Extraction: If significant organic-soluble impurities are present, an extraction may be necessary. For instance, after catalytic reduction of a nitro group to form an amino group, impurities like aniline are common.[5][6] A process of adjusting the pH to 5.0-5.5 and extracting with a non-polar solvent can remove such basic, non-amphoteric impurities before final product precipitation.[3]
-
Induce Crystallization: If the product precipitates as an oil or fails to solidify, try the following:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seeding: Add a tiny crystal of previously synthesized, pure this compound to the solution to initiate crystallization.
-
Cooling: Slowly cool the solution in an ice bath to decrease solubility and promote crystallization.
-
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine (e.g., 1.2 equivalents) in a suitable solvent like ethanol.
-
Heat the solution to a gentle reflux (approx. 78°C for ethanol).
-
Add diethyl oxalate (1.0 equivalent) dropwise to the refluxing solution over 30-60 minutes.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The crude product may begin to precipitate.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the crude solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Proceed to the purification protocol.
Protocol 2: Purification by pH-Controlled Recrystallization
-
Take the crude solid and dissolve it in a minimal amount of 1M aqueous sodium hydroxide (NaOH) solution with gentle warming.
-
If the solution has a significant color, add a small amount of activated charcoal and stir for 15 minutes at 50-60°C.
-
Filter the warm solution through a pad of celite to remove the charcoal and any insoluble impurities (like the di-acylated byproduct).
-
Cool the filtrate to room temperature and place it in an ice bath.
-
With vigorous stirring, slowly add 1M hydrochloric acid (HCl) dropwise. Monitor the pH continuously.
-
Continue adding acid until the point of maximum precipitation is reached (typically pH 4-7).
-
Allow the suspension to stir in the ice bath for 30 minutes to ensure complete crystallization.
-
Collect the purified this compound by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol or acetone to aid in drying.
-
Dry the final product under vacuum to a constant weight.
References
-
Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from Master Organic Chemistry. [Link]
-
Andrey K. (2014). Synthesis of Amino Acids. Retrieved from YouTube. [Link]
-
Organic Chemistry with Victor. (2024). Lec11 - Synthesis of Amino Acids. Retrieved from YouTube. [Link]
-
Organic Chemistry with Victor. (2024). Synthesis of Primary Amines from Carboxylic Acids. Retrieved from YouTube. [Link]
- Google Patents. (1962).
-
Alvaro, G., et al. (2000). Optimization of 6-aminopenicillanic acid (6-APA) production by using a new immobilized penicillin acylase. Biotechnology and Applied Biochemistry, 32(3), 173-177. [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. [Link]
-
Wikipedia. (n.d.). Amino acid synthesis. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]
- Google Patents. (1974).
-
ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. [Link]
- Google Patents. (1984).
-
ResearchGate. (2025). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. [Link]
-
G-Torres, L. I., et al. (2003). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Biotechnology and Applied Biochemistry, 38(Pt 1), 77-85. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Crystallization of p-Aminooxanilic Acid
Welcome to the technical support guide for the crystallization of p-Aminooxanilic Acid (CAS 103-92-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. As a molecule with potential applications in organic synthesis, achieving high purity and a consistent crystalline form is paramount.[1] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your crystallization protocols.
Physicochemical Properties of this compound
A foundational understanding of a compound's properties is the first step in designing a successful crystallization experiment. Below is a summary of key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 103-92-4 | [2][3] |
| Molecular Formula | C8H8N2O3 | [2][3][] |
| Molecular Weight | 180.16 g/mol | [2][] |
| Appearance | Pale Pink to Light Purple Solid | [3][] |
| Melting Point | Decomposes >250°C | [3] |
| Solubility | DMSO (Slightly, with heating) | [3] |
| pKa (Predicted) | 1.65 ± 0.25 | [3] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: I've followed the dissolution procedure, but no crystals are forming upon cooling. What's wrong?
Answer: This is one of the most common issues in crystallization and almost always points to the solution not being sufficiently supersaturated upon cooling.
Causality: For crystallization to occur, the concentration of the solute (this compound) must exceed its solubility limit at a given temperature. If too much solvent was added during the initial dissolution step, the solution remains undersaturated even after cooling.
Step-by-Step Solutions:
-
Concentrate the Solution: Gently reheat the flask to boiling and evaporate a portion of the solvent under a fume hood. This increases the concentration of this compound. Start by reducing the volume by 10-15% and then allow it to cool again.
-
Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, nucleation can be initiated.
-
Seed Crystals: Add a tiny, pure crystal of this compound to the solution. This provides a template for further crystal growth.[5][6]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[6][7] The microscopic imperfections on the glass can serve as nucleation sites.
-
-
Drastic Cooling: If slow cooling fails, try placing the solution in an ice bath. While rapid cooling can sometimes trap impurities, it is a useful last resort to induce precipitation.[5][8]
Q2: Instead of crystals, an oily liquid has separated from the solution. How do I fix this?
Answer: This phenomenon is known as "oiling out." It occurs when the solute comes out of solution at a temperature above its melting point, or more commonly, when the solubility limit is exceeded so rapidly that the molecules don't have time to arrange into an ordered crystal lattice.
Causality: Oiling out is often caused by a combination of factors:
-
The solution is too concentrated or was cooled too quickly.
-
The presence of significant impurities can depress the melting point of the mixture, making it more prone to oiling out.
Step-by-Step Solutions:
-
Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly decrease the saturation level.
-
Ensure Slow Cooling: This is critical. After re-dissolving, insulate the flask by wrapping it in glass wool or placing it in a large beaker to slow down the rate of heat loss. Allowing the solution to cool to room temperature over several hours before moving it to an ice bath is ideal. Slow cooling provides the necessary time for molecules to orient themselves into a stable crystal lattice.[5][8]
-
Consider a Different Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with a solvent pair (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[6]
Q3: My crystals formed, but they are very fine needles or powder. How can I grow larger crystals?
Answer: The formation of very small crystals typically indicates that the nucleation rate was excessively high compared to the crystal growth rate.
Causality: This happens when the solution becomes highly supersaturated very quickly, leading to the spontaneous formation of a large number of crystal nuclei at once. There isn't enough solute available for each nucleus to grow into a large crystal.
Step-by-Step Solutions:
-
Reduce the Rate of Cooling: As with oiling out, slower cooling is key. A slower temperature drop maintains a lower level of supersaturation, which favors the growth of existing crystals rather than the formation of new nuclei.
-
Decrease Solute Concentration: Use slightly more solvent than the minimum required to dissolve the compound. This will lower the overall supersaturation level achieved upon cooling, giving crystals more time and space to grow.
-
Minimize Agitation: Do not disturb or agitate the solution while it is cooling. Movement can induce mechanical nucleation, leading to the formation of many small crystals.
Q4: The final yield of my purified this compound is very low. What happened to my product?
Answer: A low yield is a frustrating outcome that can usually be traced back to one of two main causes.
Causality:
-
Excess Solvent: Too much solvent was used, and a significant amount of the product remained dissolved in the mother liquor even after cooling.
-
Premature Filtration: The crystals were filtered before crystallization was complete (i.e., before the solution was sufficiently cooled).
Step-by-Step Solutions:
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), cool it further in an ice bath for 15-20 minutes. If a significant amount of additional precipitate forms, you have identified the source of your low yield. Recover this second crop of crystals.
-
Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude solid. A common technique is to add the solvent in small portions to the heated solid until it just dissolves.[7]
-
Ensure Complete Cooling: Allow adequate time for cooling. After the flask has reached room temperature, cool it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product from the solution before filtration.[8]
Visual Troubleshooting and Workflow Guides
The following diagrams provide a visual representation of the troubleshooting logic and a standard crystallization workflow.
// Nodes start [label="Crystallization Attempt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool Solution Slowly"]; observe [label="Observe Outcome", shape=diamond, fillcolor="#FBBC05"]; no_xtal [label="Problem: No Crystals Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oil_out [label="Problem: Oiling Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_yield [label="Problem: Low Yield / Fine Powder", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Success: Pure Crystals Formed", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions sol_no_xtal1 [label="Cause: Too much solvent", shape=ellipse]; sol_no_xtal2 [label="Action: Boil off solvent, re-cool", shape=box, style=rounded]; sol_no_xtal3 [label="Action: Induce nucleation \n(seed crystal / scratch)", shape=box, style=rounded];
sol_oil1 [label="Cause: Cooled too fast / too concentrated", shape=ellipse]; sol_oil2 [label="Action: Reheat, add more solvent, \n and cool much slower", shape=box, style=rounded];
sol_yield1 [label="Cause: High nucleation rate / \n excess solvent", shape=ellipse]; sol_yield2 [label="Action: Use slightly more solvent \n and cool slower", shape=box, style=rounded]; sol_yield3 [label="Action: Ensure complete cooling \n before filtration", shape=box, style=rounded];
// Edges start -> cool; cool -> observe; observe -> no_xtal [label="No solid forms"]; observe -> oil_out [label="Liquid droplets form"]; observe -> poor_yield [label="Fine powder / low mass"]; observe -> success [label="Good crystals form"];
no_xtal -> sol_no_xtal1; sol_no_xtal1 -> sol_no_xtal2; sol_no_xtal2 -> cool [style=dashed, label="Retry"]; no_xtal -> sol_no_xtal3 [style=dashed]; sol_no_xtal3 -> cool [style=dashed, label="Retry"];
oil_out -> sol_oil1; sol_oil1 -> sol_oil2; sol_oil2 -> cool [style=dashed, label="Retry"];
poor_yield -> sol_yield1; sol_yield1 -> sol_yield2; sol_yield2 -> cool [style=dashed, label="Retry"]; poor_yield -> sol_yield3; } Caption: Troubleshooting logic for common crystallization problems.
Standard Recrystallization Protocol for this compound
This protocol provides a general guideline. The ideal solvent and specific temperatures should be determined experimentally for your specific sample purity and scale.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Chosen solvent (e.g., Ethanol/Water mixture, DMSO)
-
Hot plate
-
Glass stirring rod
-
Watch glass
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. On a hot plate, heat your chosen solvent in a separate beaker. Add the hot solvent to the this compound in small portions, swirling after each addition, until the solid has just dissolved.[5][7] Using the minimum amount of hot solvent is crucial for a good yield.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place it on a cork ring or a few layers of paper towel. Crystal formation should ideally begin within 5-20 minutes.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for 15-20 minutes to maximize the precipitation of the compound.[8]
-
Isolation: Set up a vacuum filtration apparatus with a Büchner funnel. Wet the filter paper with a small amount of the cold crystallization solvent to ensure it seals against the funnel.
-
Washing: Swirl the flask to create a slurry and pour the contents into the Büchner funnel. Wash the collected crystals with a very small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, carefully transfer the purified crystals to a watch glass and allow them to air-dry completely, or place them in a vacuum oven at a low temperature.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions for handling this compound? A: this compound may cause skin, eye, and respiratory irritation.[3] Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] In case of contact, rinse the affected area thoroughly with water.
Q: My crystallized product has a different color/crystal shape than my last batch. Why? A: This is likely due to polymorphism, a phenomenon where a compound can exist in multiple different crystal structures. The closely related compound, p-aminobenzoic acid (PABA), is known to exhibit at least two polymorphs (α and β), with their formation being highly dependent on the solvent and cooling rate.[11][12][13] The α-form often appears as needles and is kinetically favored (forms quickly), while the β-form may appear as prisms and is thermodynamically more stable at lower temperatures.[11][12] Slight variations in your procedure can lead to the formation of different polymorphs, which can affect properties like color, melting point, and solubility.
Q: How should I choose the best solvent for crystallization? A: The ideal solvent is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures.[5][6][14] Additionally, the solvent should not react with the compound and should have a boiling point that is low enough to be easily removed from the final crystals. Small-scale solubility tests with various solvents (e.g., water, ethanol, ethyl acetate, acetone) are recommended to identify the optimal choice.
Q: Can I reuse the mother liquor? A: While you can recover a second crop of crystals by concentrating the mother liquor, this crop will generally be less pure than the first. It is often better to keep the second crop separate and, if necessary, re-purify it in a subsequent crystallization.
References
-
ResearchGate. Solubility of p ABA in several solvents. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of Limerick. Polymorphism and crystallization of p-aminobenzoic acid. [Link]
-
Prof Dave Explains. Recrystallization. YouTube, 10 Jan 2020. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Professor Dave Explains. Recrystallization and Melting Point Analysis. YouTube, 5 Dec 2022. [Link]
-
UMNOrganicChemistry. Recrystallization. YouTube, 20 Nov 2014. [Link]
-
Organic Chemistry at SD Miramar College. Recrystallization - Organic Chemistry Lab Technique. YouTube, 9 Sep 2017. [Link]
-
ResearchGate. Polymorphism and Crystallization of p-Aminobenzoic Acid | Request PDF. [Link]
-
RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 103-92-4 [amp.chemicalbook.com]
- 5. youtube.com [youtube.com]
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- 8. youtube.com [youtube.com]
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- 10. fishersci.com [fishersci.com]
- 11. pure.ul.ie [pure.ul.ie]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. mt.com [mt.com]
Technical Support Center: Purification of p-Aminooxanilic Acid by Recrystallization
Welcome to the technical support center for the purification of p-Aminooxanilic Acid (CAS 103-92-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of recrystallizing this compound.
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
A: Understanding the molecule's structure is paramount for selecting an appropriate solvent system. This compound (C₈H₈N₂O₃, M.W. 180.16 g/mol ) is a complex molecule featuring several functional groups: a primary aromatic amine (-NH₂), a carboxylic acid (-COOH), an amide linkage (-NHCO-), and a benzene ring.[][2][3] This combination of polar groups (amine, acid, amide) and a non-polar aromatic ring dictates its solubility. The compound is typically a light purple or pale pink solid with a very high melting point, often decomposing above 250°C.[][4] Its high melting point makes it a good candidate for recrystallization from a range of solvents without the risk of "oiling out" due to melting.
Q2: How do I select the optimal solvent for recrystallizing this compound?
A: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[5][6][7] Given the polar nature of this compound, highly polar solvents are a logical starting point.
-
Single-Solvent Systems: Water is often a good choice for polar organic compounds.[8] However, the aromatic ring may limit its solubility. Dimethyl sulfoxide (DMSO) is noted to dissolve this compound slightly upon heating.[4] Alcohols like ethanol or methanol could also be effective.
-
Mixed-Solvent Systems: A solvent pair is often required when no single solvent meets the ideal criteria.[9] This typically involves a "soluble" solvent in which the compound is readily soluble and an "anti-solvent" in which it is insoluble.[10] For this compound, a system like Ethanol/Water, Methanol/Water, or DMSO/Water could be highly effective.[11] The crude solid is dissolved in a minimal amount of the hot "soluble" solvent, and the "anti-solvent" is added dropwise until the solution becomes cloudy (the saturation point), after which the solution is reheated to clarify and then cooled slowly.
The selection process is empirical. Small-scale trials with a few milligrams of crude product in different solvents or solvent pairs are essential to identify the optimal system.[7]
Table 1: General Suitability of Common Solvents for this compound Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Performance |
| Water | High | 100 | Good potential due to polar functional groups. May have limited solubility even when hot due to the aromatic ring. Excellent anti-solvent.[8] |
| Ethanol | High | 78 | Likely a good "soluble" solvent. May retain too much product in the mother liquor if used alone. Ideal for a mixed system with water.[12] |
| Methanol | High | 65 | Similar to ethanol but more volatile. Good "soluble" solvent candidate. |
| Acetone | Medium | 56 | May be a suitable solvent, particularly for removing less polar impurities.[12] |
| Ethyl Acetate | Medium | 77 | Less likely to be effective alone due to lower polarity but could be useful in a mixed system. |
| DMSO | High | 189 | Known to dissolve the compound with heat.[4] Its high boiling point can be difficult to remove from the final crystals. |
| Hexane/Toluene | Low | 69 / 111 | Unlikely to dissolve the compound due to high polarity. May be useful for washing the crude solid to remove non-polar impurities. |
Q3: What are the likely impurities in a crude sample of this compound?
A: Impurities can originate from the synthesis or degradation.[13]
-
Starting Materials: Unreacted p-phenylenediamine or oxalic acid derivatives.
-
Synthetic By-products: Products from side reactions occurring during synthesis.
-
Degradation Products: The primary amino group on the aromatic ring is susceptible to oxidation, which can form colored impurities.[14][15] This is analogous to the degradation seen in compounds like p-aminophenol.[15] Hydrolysis of the amide bond is also a potential degradation pathway, though likely less significant under typical conditions.
Q4: How can I assess the purity of my recrystallized product?
A: A combination of methods should be used to confirm purity:
-
Melting Point Analysis: A sharp melting point close to the literature value (with decomposition) indicates high purity. Impurities typically cause the melting point to depress and broaden.[16]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying purity and detecting related-structure impurities.[17][18] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the chemical structure and identify the presence of impurities by comparing the resulting spectra to a reference standard.[19]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the recrystallization of this compound.
Problem: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not supersaturated. This almost always means too much solvent was added during the dissolution step.
-
Recommended Solution:
-
Reduce Solvent Volume: Re-heat the solution to its boiling point and evaporate a portion of the solvent in a fume hood. Stop heating and allow the concentrated solution to cool again.
-
Induce Crystallization: If the solution appears sufficiently concentrated but crystals still won't form, try one of these methods:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites for crystal growth.[16]
-
Seed Crystals: Add a tiny crystal of pure this compound to the solution. This provides a template for further crystallization.[20]
-
-
Add an Anti-Solvent: If using a single-solvent system, you can carefully add a miscible anti-solvent (e.g., add water to an ethanol solution) dropwise until turbidity persists, then reheat to clarify and cool.
-
Problem: The product "oils out," forming a liquid layer instead of solid crystals.
-
Possible Cause:
-
The solution is cooling too rapidly, causing the solute to come out of solution above its melting point (unlikely for this compound given its high M.P.).
-
The concentration of the solute is too high, or the solution is supersaturated at a temperature above the compound's melting point.
-
High levels of impurities are present, significantly depressing the melting point of the mixture.
-
-
Recommended Solution:
-
Reheat and Dilute: Heat the solution to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation concentration.
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring or paper towels. Do not place it directly in an ice bath from a hot state.[21] Slower cooling provides time for an ordered crystal lattice to form.[5]
-
Problem: The recrystallized product has a low yield.
-
Possible Cause:
-
Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a large amount of the product remaining in the cold mother liquor.
-
Premature Crystallization: The product crystallized in the funnel during hot gravity filtration (if performed).
-
Incomplete Crystallization: Not cooling the solution to a low enough temperature.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that was not thoroughly chilled.
-
-
Recommended Solution:
-
Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize the Protocol: In subsequent attempts, use the minimum amount of hot solvent necessary. To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask and keep the solution at or near its boiling point. Ensure the flask is cooled in an ice-water bath for at least 15-20 minutes before vacuum filtration to maximize crystal recovery.[16] Always wash the final crystals with a minimal amount of ice-cold recrystallization solvent.
-
Problem: The final crystals are colored (e.g., darker than the starting material).
-
Possible Cause: Colored impurities are co-crystallizing with the product, or oxidation occurred during the heating process.[6][15]
-
Recommended Solution:
-
Use Decolorizing Carbon: After dissolving the crude solid in the hot solvent, add a very small amount (1-2% of the solute's weight) of activated decolorizing carbon (charcoal) to the hot solution. Swirl and keep the solution hot for a few minutes. The colored, often large and non-polar, impurities will adsorb to the carbon surface.[6]
-
Perform Hot Filtration: Remove the carbon via hot gravity filtration through a fluted filter paper. The filtrate should be colorless or significantly lighter in color. Proceed with the cooling and crystallization steps as usual.
-
Use an Inert Atmosphere: If oxidation is suspected, particularly with prolonged heating times, consider performing the dissolution under a gentle stream of nitrogen or argon.
-
Workflow Visualization
Below is a decision-making workflow for troubleshooting common recrystallization issues.
Sources
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- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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- 14. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. youtube.com [youtube.com]
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- 18. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
Minimizing byproduct formation in p-Aminooxanilic Acid reactions
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for p-Aminooxanilic Acid. This document is designed to provide researchers, scientists, and process chemists with in-depth, practical solutions for minimizing byproduct formation during the synthesis and handling of this compound. Recognizing the critical need for high-purity intermediates in pharmaceutical development, this guide moves beyond simple protocols to explain the underlying chemical principles governing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
The primary synthesis route typically involves the acylation of p-phenylenediamine with an oxalic acid derivative (e.g., oxalyl chloride, diethyl oxalate). The most prevalent byproducts are:
-
N,N'-(1,4-Phenylene)bis(oxamic acid) (Diamide Byproduct): This results from the acylation of both amino groups on the p-phenylenediamine starting material.
-
p-Aminoaniline (Decarboxylation Byproduct): The oxanilic acid moiety is susceptible to decarboxylation, particularly under harsh thermal or pH conditions, leading to the loss of the carboxyl group.[1][2]
-
Hydrolysis Products: The amide bond can be cleaved by water, especially under strong acidic or basic conditions during workup, reverting the material to p-phenylenediamine and oxalic acid.[3][4]
-
Oxidation/Polymeric Byproducts: Aromatic amines are sensitive to oxidation, which can lead to the formation of colored impurities and polymeric tars, especially if the reaction is not performed under an inert atmosphere.
Q2: How does reaction temperature influence the formation of the diamide byproduct?
The acylation of an amine is an exothermic process. The initial formation of the desired mono-acylated product, this compound, activates the aromatic ring, making the second amino group still susceptible to reaction. If the local temperature of the reaction mixture spikes, the rate of the second acylation reaction increases significantly, leading to a higher proportion of the undesired diamide byproduct. Maintaining a consistently low temperature (e.g., 0-5 °C) is the most critical parameter for ensuring mono-acylation selectivity.
Q3: What is the role of pH during the workup and purification of this compound?
This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (aromatic amine) functional groups. This property is key to its purification.
-
Acidic Wash (pH 2-3): At a low pH, the amino group is protonated (-NH3+), making the molecule highly soluble in water. This step is crucial for removing non-basic, non-polar impurities.
-
Precipitation at Isoelectric Point (pH ~4-5): The molecule has its lowest solubility at its isoelectric point, where the net charge is zero. Adjusting the pH of the aqueous solution to this range will cause the pure this compound to precipitate, leaving more soluble impurities behind.[1][2] Incorrect pH control can lead to significant yield loss or co-precipitation of impurities.
Q4: Can the choice of acylating agent affect the byproduct profile?
Absolutely. Oxalyl chloride is highly reactive and can lead to rapid, difficult-to-control reactions if addition is not managed carefully.[5][6] Diethyl oxalate is less reactive and may require heating, which in turn can promote decarboxylation. A common and controllable alternative is to use mono-ethyl oxalyl chloride, which provides a good balance of reactivity and selectivity. The choice of reagent often depends on the scale and available equipment for controlling temperature and reagent addition.
Troubleshooting Guide: Specific Experimental Issues
Problem 1: My final product is contaminated with a significant amount of a higher molecular weight species, and my overall yield is low.
-
Likely Cause: You are likely forming the N,N'-(1,4-Phenylene)bis(oxamic acid), or "diamide," byproduct. This occurs when the acylating agent reacts with both amino groups of the p-phenylenediamine starting material.
-
Scientific Rationale: The formation of the first amide bond does not sufficiently deactivate the second amino group to prevent further reaction. This secondary reaction is highly dependent on stoichiometry and local concentration of the acylating agent.
-
Solutions:
-
Control Stoichiometry: Use a slight deficiency or a maximum of 1.05 equivalents of the acylating agent. A large excess is the most common cause of this issue.
-
Slow, Dilute Addition: Add the acylating agent dropwise as a dilute solution to a cooled (0-5 °C) and vigorously stirred solution of p-phenylenediamine. This maintains a low instantaneous concentration of the acylating agent, favoring the mono-acylation reaction.
-
Solvent Choice: Use a solvent in which the mono-acylated product has limited solubility. In some cases, the desired product may begin to precipitate as it forms, effectively protecting it from further reaction.
-
Problem 2: NMR and Mass Spec data of my purified product suggest the absence of the carboxylic acid group.
-
Likely Cause: Your product has undergone decarboxylation.[7][8]
-
Scientific Rationale: The stability of the carboxyl group on this compound is sensitive to heat and strong acid. The mechanism often involves protonation followed by the loss of CO2, a thermodynamically favorable process.[1][2]
-
Solutions:
-
Avoid Excessive Heat: If your reaction requires heating, maintain the lowest effective temperature for the shortest possible duration. During workup, avoid prolonged heating when concentrating solutions.
-
Moderate pH: While acid is used in the workup, avoid using highly concentrated acids or prolonged exposure. Perform acid-base extractions efficiently and at controlled temperatures.
-
Drying Conditions: Dry the final product under vacuum at a mild temperature (e.g., <50 °C). Avoid oven drying at high temperatures.
-
Problem 3: The reaction mixture turns dark brown or black, and I isolate a tar-like substance.
-
Likely Cause: Oxidation of the p-phenylenediamine starting material or the product.
-
Scientific Rationale: Aromatic amines are highly susceptible to oxidation by atmospheric oxygen, which forms highly colored quinone-like structures and can initiate polymerization. This process is often catalyzed by trace metal impurities.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This is the most effective way to prevent oxidation.
-
Degas Solvents: Before use, degas your solvents by sparging with nitrogen or using a freeze-pump-thaw technique to remove dissolved oxygen.
-
Use High-Purity Reagents: Ensure the p-phenylenediamine is of high purity and has not been stored for long periods exposed to air. A light tan color is acceptable, but dark brown or black starting material should be purified first.
-
Visualizing Reaction Pathways and Troubleshooting
Key Reaction Pathways
The following diagram illustrates the desired reaction to form this compound and the primary competing reaction that forms the diamide byproduct.
Caption: Desired vs. Undesired Acylation Pathways.
Troubleshooting Decision Workflow
Use this flowchart to diagnose common issues encountered during synthesis.
Caption: A decision tree for troubleshooting byproduct formation.
Optimized Protocols and Data
Table 1: Key Parameters for Minimizing Byproducts
| Parameter | Recommended Condition | Rationale & Impact on Byproducts |
| Stoichiometry (p-Phenylenediamine : Acylating Agent) | 1 : 1.0 to 1.05 | A significant excess of the acylating agent is the primary driver for the formation of the diamide byproduct. |
| Temperature | 0 – 5 °C | Minimizes the rate of the second acylation and prevents thermal decarboxylation.[1] |
| Reagent Addition | Slow, dropwise addition of a dilute solution | Prevents localized concentration and temperature spikes, ensuring higher selectivity for mono-acylation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation of the aromatic amine starting material and product, which leads to colored impurities. |
| Workup pH | Acid wash (pH 2-3), then precipitate at isoelectric point (~4.5) | Leverages the amphoteric nature of the product for effective purification from byproducts and starting materials.[1][2] |
Protocol 1: Controlled Mono-Acylation of p-Phenylenediamine
Objective: To synthesize this compound with minimal diamide formation.
Materials:
-
p-Phenylenediamine (10.8 g, 100 mmol)
-
Oxalyl Chloride (13.3 g, 105 mmol)
-
Tetrahydrofuran (THF), anhydrous (500 mL)
-
Pyridine, anhydrous (8.3 g, 105 mmol)
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide solution (1M)
Procedure:
-
Setup: Under a nitrogen atmosphere, dissolve p-phenylenediamine in 300 mL of anhydrous THF in a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve oxalyl chloride and pyridine in 200 mL of anhydrous THF.
-
Controlled Addition: Add the oxalyl chloride/pyridine solution to the dropping funnel and add it dropwise to the stirred p-phenylenediamine solution over 2-3 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A precipitate may form during the reaction.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching: Slowly pour the reaction mixture into 500 mL of cold 1M HCl with stirring. This will protonate the unreacted amines and the product.
-
Purification: Proceed to Protocol 2 for purification.
Protocol 2: Purification by pH-Controlled Precipitation
Objective: To isolate pure this compound from the crude reaction mixture.
Procedure:
-
Aqueous Extraction: Transfer the quenched acidic mixture from Protocol 1 to a separatory funnel. The THF layer can be separated and discarded. The aqueous layer contains the protonated product.
-
Base Wash (Optional): Wash the aqueous layer with a non-polar solvent like ethyl acetate to remove any non-basic organic impurities.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add 1M NaOH solution with vigorous stirring. Monitor the pH closely with a calibrated pH meter.
-
Isolation: As the pH approaches 4.5, a precipitate will form. Continue adding base dropwise until the pH is stable at 4.5. Over-shooting the pH will cause the product to redissolve as the carboxylate salt.
-
Filtration and Drying: Filter the resulting solid, wash with cold deionized water, followed by a small amount of cold ethanol. Dry the white to light-purple solid under vacuum at 40-50 °C.[]
This comprehensive guide provides the foundational knowledge and practical steps to effectively minimize byproduct formation in your this compound reactions. By understanding the causality behind each experimental choice, you can achieve higher yields and superior purity in your synthesis.
References
-
Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of Pharmaceutical Sciences, 74(12), 1274-1282. Available at: [Link]
-
Semantic Scholar. (n.d.). Mechanism of decarboxylation of p-aminosalicylic acid. Retrieved from [Link]
-
Request PDF. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]
-
Macmillan Group. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society. Available at: [Link]
-
White, M. D., et al. (2021). FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. ACS Catalysis, 11, 11723-11732. Available at: [Link]
-
ResearchGate. (2013). Why is there always a lot of p-Anisic acid left when I use it to react with thionyl chloride or oxalyl chloride to synthesize the acyl chloride?. Retrieved from [Link]
-
Alvaro, G., et al. (2003). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Biotechnology and Applied Biochemistry, 38(Pt 1), 77-85. Available at: [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Decarboxylation of primary amino acids. Retrieved from [Link]
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
-
Reddit. (2023). Trouble with chloride acids. Retrieved from [Link]
-
YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
- Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 27(10), 3742-3744.
- Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Separation and Purification of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of para-aminophenol - US3862247A.
-
YouTube. (2014). Synthesis of Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
Sources
- 1. Mechanism of decarboxylation of p-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of decarboxylation of p-aminosalicylic acid. | Semantic Scholar [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing p-Aminooxanilic Acid Coupling Reactions
Welcome to the technical support center for p-Aminooxanilic Acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical amide coupling step in the formation of this compound. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Core Principles: The Amide Coupling Reaction
The synthesis of this compound typically involves forming an amide bond between a p-phenylenediamine derivative and an oxalic acid derivative. This reaction hinges on the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. Understanding this fundamental mechanism is key to troubleshooting.
Caption: General mechanism of carbodiimide-mediated amide bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is extremely low or I'm getting no product at all. What are the most common causes?
A1: Low or no yield in amide coupling reactions is a frequent issue stemming from several primary factors.[1][2] Systematically evaluating each possibility is the key to resolving the problem.
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If the coupling reagent is old, hydrated, or used in insufficient amounts, this activation step will fail.[1]
-
Amine Deactivation: The starting amine (e.g., p-phenylenediamine) is basic and can be protonated by the acidic oxalic acid derivative, rendering it non-nucleophilic.[1] This acid-base reaction competes directly with the desired coupling.
-
Hydrolysis: The activated carboxylic acid intermediate is highly sensitive to water. Any moisture in your solvents, reagents, or glassware can hydrolyze the intermediate back to the carboxylic acid, halting the reaction.[1] It is critical to use anhydrous solvents and reagents.
-
Suboptimal Reagent Choice: The electronic properties of p-phenylenediamine derivatives (electron-rich) can make them prone to side reactions. The choice of coupling reagent and additives is crucial to steer the reaction towards the desired product.[2]
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Q2: How do I select the best coupling reagent and base for synthesizing this compound?
A2: The choice of coupling reagent and base is critical and depends on balancing reactivity, cost, and minimizing side reactions. For a substrate like a p-phenylenediamine derivative, which is an electron-rich aniline, certain reagents are preferred.[2]
-
Coupling Reagents:
-
HATU/HBTU: These uronium-based reagents are highly efficient and fast, often providing excellent yields.[1] They are a top choice for challenging couplings. However, they are more expensive.
-
EDC with HOBt/Oxyma: A carbodiimide-based system that is cost-effective and broadly applicable.[3] The additive (HOBt or the safer Oxyma) is essential to increase efficiency and suppress racemization, though racemization is not a concern for oxalic acid.[4]
-
Acyl Chloride: Converting the oxalic acid derivative to an acyl chloride (e.g., with oxalyl chloride or SOCl₂) is a classic, highly reactive method.[5] This can be very effective but may require careful handling due to the reactivity and potential for side reactions if both amino groups on a diamine are unprotected.
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine): This is the recommended base. It is a bulky, non-nucleophilic base that will scavenge the acid byproduct without competing with your amine nucleophile.[1]
-
Triethylamine (TEA): While common, TEA is more nucleophilic than DIPEA and can sometimes lead to side reactions with the activated intermediate.
-
| Reagent System | Pros | Cons | Best For |
| HATU / DIPEA | High reactivity, fast, high yields[1][6] | Expensive, potential for allergenic properties | Difficult couplings, maximizing yield |
| EDC / HOBt / DIPEA | Cost-effective, widely used[3] | HOBt has explosive properties[4], slower than HATU | General purpose, scale-up applications |
| Acyl Chloride / Pyridine | Very high reactivity, inexpensive reagents[5] | Harsh conditions, risk of over-reaction/dimerization | When other methods fail, with careful stoichiometry |
Q3: I'm seeing a major byproduct that is very non-polar. What could it be?
A3: If you are using p-phenylenediamine as your starting material, the most likely non-polar byproduct is the di-acylated product, where both amino groups have reacted with the oxalic acid derivative. This happens when the stoichiometry is not carefully controlled or if the acylating agent is highly reactive and used in excess.
Mitigation Strategies:
-
Use the Amine as the Limiting Reagent: Ensure the oxalic acid derivative is not in large excess.
-
Slow Addition: Add the activated oxalic acid derivative (or acyl chloride) slowly to a solution of the amine. This maintains a low concentration of the acylating agent, favoring mono-acylation.
-
Use a Mono-Protected Amine: The most robust method is to start with a mono-protected p-phenylenediamine, such as 4-aminoacetanilide or N-Boc-p-phenylenediamine. The protecting group can be removed in a subsequent step after the coupling is complete.
Q4: What is the ideal solvent and temperature for this reaction?
A4: Solvent choice impacts reagent solubility and reaction rate. The temperature controls the reaction kinetics and can influence the prevalence of side reactions.
-
Solvents:
-
DMF (N,N-Dimethylformamide): An excellent choice as it dissolves most starting materials and coupling reagents well. Ensure you use a high-purity, anhydrous grade.[1]
-
DCM (Dichloromethane): A good alternative, especially for reactions at or below room temperature. It's easier to remove during work-up than DMF.[1]
-
THF (Tetrahydrofuran): Can also be used, but ensure it is anhydrous and free of peroxides.[7]
-
-
Temperature:
-
Most amide couplings are initiated at 0 °C , especially during the addition of the coupling reagent and the amine, to control any initial exotherm.
-
The reaction is then typically allowed to warm to room temperature and stirred for several hours to overnight.[1] Running the reaction at low temperatures can help minimize side reactions.[4]
-
| Solvent | Boiling Point | Polarity | Key Considerations |
| DMF | 153 °C | High | Excellent solvating power, but difficult to remove. Use anhydrous grade. |
| DCM | 40 °C | Medium | Good for reactions near RT, easy to remove. Use anhydrous grade. |
| THF | 66 °C | Medium | Good general-purpose solvent. Must be anhydrous and peroxide-free. |
Q5: My product seems to be precipitating during the reaction or is difficult to purify. What are the best practices for work-up and purification?
A5: this compound has both a free amine and a carboxylic acid, making it zwitterionic at neutral pH. Its solubility can be challenging.
Work-up Procedure:
-
Quench: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1]
-
pH Adjustment: The key to purification is exploiting the amphoteric nature of the product.
-
To remove acidic impurities, you can wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution).
-
To remove basic impurities (like excess amine or DIPEA), wash with a mild acid (e.g., dilute HCl or KHSO₄ solution).[7]
-
-
Isolation: The product may precipitate upon pH adjustment. Often, adjusting the pH of the aqueous solution to the isoelectric point (around pH 4-5) will cause the purified this compound to crystallize out.[8]
Purification by Recrystallization: If the crude product is isolated as a solid, recrystallization is often effective.
-
Solvent System: A polar solvent system is required. Consider mixtures of water/ethanol, water/acetic acid, or dissolving in a dilute basic solution and re-precipitating by adding acid.[9]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is adapted from standard procedures for HATU-mediated couplings.[1]
-
Dissolve the carboxylic acid (e.g., mono-ethyl oxalyl chloride) (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagent HATU (1.1 equivalents) and the non-nucleophilic base DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (e.g., 4-aminoacetanilide) (1.2 equivalents) in anhydrous DMF.
-
Slowly add the amine solution to the activated acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by pH-Controlled Precipitation
This procedure is based on methods for purifying similar amino-aromatic acids.[8][10]
-
Dissolve the crude this compound in a dilute aqueous base (e.g., 1M NaOH) until a clear solution is obtained.
-
Treat the solution with activated charcoal to remove colored impurities, if necessary, and filter through celite.
-
Slowly add a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring.
-
Monitor the pH. The product should begin to precipitate as you approach its isoelectric point.
-
Continue adding acid until precipitation is complete (typically around pH 4-5).
-
Cool the mixture in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the purified solid product by filtration, wash with cold water, and dry under vacuum.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Reddit r/Chempros. (2022). amide coupling help. [Link]
- Google Patents. (1972).
-
Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. (2020). Molecules. [Link]
- Google Patents. (1973).
- Google Patents. (1962).
-
Kumar, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. bachem.com [bachem.com]
- 5. reddit.com [reddit.com]
- 6. growingscience.com [growingscience.com]
- 7. peptide.com [peptide.com]
- 8. US3043867A - Method for the purification of aminocarboxylic acids - Google Patents [patents.google.com]
- 9. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 10. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
Understanding the Challenge: Steric Hindrance in p-Aminooxanilic Acid
An ## Technical Support Center: Derivatization of p-Aminooxanilic Acid
Welcome to the technical support center for the derivatization of this compound. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this sterically challenging molecule. Here, we provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to facilitate your synthetic success.
This compound presents a unique synthetic challenge due to the electronic properties and steric environment of its amino group. The molecule's structure features an aniline amine group ortho to an oxanilic acid moiety. This arrangement leads to two primary difficulties:
-
Reduced Nucleophilicity: The oxanilic acid group is electron-withdrawing, which deactivates the aromatic ring and reduces the nucleophilicity of the amino group. This makes the amine less reactive towards electrophiles compared to a simple aniline.
-
Steric Hindrance: The adjacent oxanilic acid group physically obstructs the approach of reagents to the nitrogen atom's lone pair of electrons. This "steric shielding" significantly slows down or completely prevents reactions that would otherwise proceed smoothly with less substituted anilines.[1][2] Overcoming this steric barrier is the key to successful derivatization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the derivatization of this compound in a direct question-and-answer format.
Question 1: My acylation/amide coupling reaction with this compound is resulting in very low or no product yield. What are the primary causes and how can I fix this?
Answer: This is the most common issue and typically stems from a combination of the inherent low reactivity of the substrate and suboptimal reaction conditions. Here is a breakdown of potential causes and their solutions.
Cause A: Insufficiently Reactive Reagent
Standard acylating agents (e.g., acetic anhydride) or coupling reagents (e.g., DCC alone) may lack the reactivity to overcome the high activation energy barrier imposed by steric hindrance.[3]
-
Solution 1: Switch to a More Potent Acylating Agent. If performing a direct acylation, use a more electrophilic reagent like an acyl chloride instead of an anhydride. Acyl chlorides are significantly more reactive and can often drive the reaction to completion where anhydrides fail.[3]
-
Solution 2: Employ Modern Coupling Reagents. For amide bond formation, carbodiimides like DCC often require additives to be effective with hindered amines.[4] It is highly recommended to use more powerful aminium/uronium or phosphonium-based coupling reagents. Reagents like HATU, HBTU, or PyBOP are specifically designed for difficult couplings and have shown great success with sterically hindered substrates.[5] COMU is another excellent choice, offering high efficiency and improved safety as it does not rely on the potentially explosive HOBt or HOAt additives.[5]
Cause B: Inadequate Catalyst or Activation
Forcing conditions alone are often not enough. A catalyst is frequently required to generate a highly reactive intermediate that can overcome the steric shield.
-
Solution: Utilize a Nucleophilic Catalyst. 4-(Dimethylaminopyridine) (DMAP) is an exceptional catalyst for acylating hindered anilines. DMAP works by first reacting with the acyl chloride or anhydride to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the original reagent and can effectively acylate the sterically hindered amino group.[3] Use DMAP in catalytic amounts (e.g., 5-10 mol%).
Cause C: Suboptimal Reaction Conditions
Sterically hindered reactions are often more sensitive to solvent, temperature, and concentration than their unhindered counterparts.
-
Solution 1: Increase Temperature. Many hindered couplings that are sluggish at room temperature can be driven to completion with heating. Monitor the reaction for potential decomposition, but temperatures of 40-80 °C are often effective.[6] Microwave heating can also be a powerful tool to accelerate these reactions.[6]
-
Solution 2: Choose an Appropriate Solvent. Aprotic polar solvents like DMF, NMP, or DMSO are generally good choices as they can help solvate the intermediates and reactants.
-
Solution 3: Extend Reaction Time. These reactions can be slow. Monitor progress by TLC or LC-MS and allow sufficient time (12-24 hours or more) for the reaction to reach completion.[6]
Cause D: Competing Side Reactions
The this compound molecule has two reactive sites: the amino group and the carboxylic acid group. The intended reagent for the amine may react with the carboxylate, leading to a complex mixture of products.
-
Solution: Employ a Protecting Group Strategy. To ensure chemoselectivity, the carboxylic acid group should be "protected" before attempting to derivatize the amine. Converting the carboxylic acid to a simple ester (e.g., a methyl or ethyl ester) is a common and effective strategy. This ester can then be hydrolyzed back to the carboxylic acid in a final step after the amine derivatization is complete.[7][8]
Visualizing the Solution: Workflows and Mechanisms
A logical approach is critical when troubleshooting. The following diagrams illustrate key decision-making processes and reaction mechanisms.
Caption: A logical workflow for optimizing the derivatization of this compound.
Caption: The catalytic cycle of DMAP in the acylation of a hindered aniline.[3]
Frequently Asked Questions (FAQs)
Q1: What exactly is steric hindrance? Steric hindrance is a phenomenon that occurs when the size of groups within a molecule prevents or slows down chemical reactions.[9][10] In this compound, the bulky oxanilic acid group adjacent to the amino group physically blocks the pathway for an incoming reagent to attack the nitrogen atom, thus hindering the reaction.[1]
Q2: How do I choose the best coupling reagent for my reaction? The choice depends on the specific substrates, but for challenging cases like this, aminium/uronium or phosphonium salts are superior to carbodiimides.
| Reagent Class | Examples | Pros for Hindered Systems | Cons |
| Carbodiimides | DCC, EDC | Inexpensive, widely available. | Low reactivity, requires additives (HOBt, HOSu), can cause epimerization. |
| Aminium/Uronium | HATU, HBTU, TBTU, COMU | High reactivity, fast reaction rates, low epimerization.[5] | More expensive, can form guanidinium by-products if amine is added first. |
| Phosphonium | PyBOP, PyBrOP | Very high reactivity, excellent for hindered couplings, stable. | Can be more expensive, by-products can complicate purification.[5] |
Recommendation: Start with HATU or COMU . They offer a great balance of high reactivity, speed, and reduced side reactions, making them ideal for sterically demanding couplings.[5]
Q3: When is a protecting group strategy absolutely necessary? A protecting group is necessary when you have multiple reactive functional groups in your molecule and you want to selectively modify only one of them.[7][8] For this compound, if you are using a reagent that could react with both the amine and the carboxylic acid (e.g., a strong alkylating agent or certain coupling conditions), you must protect the carboxylic acid first to avoid forming a mixture of products.
Q4: Can I activate the carboxylic acid partner instead of the amine? Yes, this is the fundamental principle of amide bond formation. The carboxylic acid is activated by the coupling reagent (like HATU) or converted into a more reactive species (like an acyl chloride). This activated species is then susceptible to nucleophilic attack by the amine. A particularly effective, though less common, strategy for difficult couplings is the in-situ formation of acyl fluorides, which are highly reactive and efficient for coupling with electron-deficient or hindered amines.[6][11]
Validated Experimental Protocols
The following are generalized, robust protocols that serve as an excellent starting point for your experiments. Always perform reactions on a small scale first to optimize conditions.
Protocol 1: DMAP-Catalyzed Acylation using an Acyl Chloride
This protocol is suitable for adding an acyl group (e.g., acetyl) to the amino function.
-
Preparation: To a solution of this compound methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
Protocol 2: Amide Coupling using HATU
This protocol is for coupling a new carboxylic acid to the amino group of this compound (or its ester-protected form).
-
Activation: In a dry flask under nitrogen, dissolve the carboxylic acid to be coupled (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Coupling: Add a solution of this compound methyl ester (1.0 eq) in DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer, concentrate, and purify the product via flash column chromatography.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Dunetz, J. R., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(1), 130-139. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Ghosez, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
ResearchGate. (2018). The Synthesis of Sterically Hindered Amides. ResearchGate Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Pearson Education. [Link]
-
NCERT. (n.d.). Amines. NCERT Class XII Chemistry. [Link]
-
ResearchGate. (2011). Acetylation of p Aminophenol by Preyssler's anion. ResearchGate Publications. [Link]
-
Roesky, H. W., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(32), 14437-14444. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Roesky, H. W., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Tius, M. A. (2021). Azine Activation via Silylium Catalysis. Journal of the American Chemical Society, 143(17), 6437-6442. [Link]
- Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol.
-
Reddit. (2024). Struggling with amide coupling. r/Chempros. [Link]
-
Hartwig, J. F., et al. (2013). Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. Angewandte Chemie International Edition, 52(43), 11370-11374. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 10(11), 1256. [Link]
-
Najam Academy. (2021). Steric Hindrance | Organic Chemistry. YouTube. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]
-
Exner, O., & Bohm, S. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry, 6(18), 3391-3398. [Link]
-
ResearchGate. (2018). Steric effect on the self-assembly behaviours of amino acid derivatives. ResearchGate Publications. [Link]
-
Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
Regalado, E. L., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science, 46(12), e2300185. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Degradation of p-Aminooxanilic Acid
Welcome to the technical support guide for p-Aminooxanilic Acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Inconsistent results can often be traced back to the degradation of starting materials. This guide provides in-depth, science-backed answers and protocols to help you maintain the quality of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is the oxidation of its aromatic amine (aniline) functional group.[1] The electron-rich nature of the aniline ring makes the amino group highly susceptible to oxidation from atmospheric oxygen. This process is significantly accelerated by exposure to light, moisture, heat, and the presence of trace metal impurities. Oxidation leads to the formation of colored impurities, often appearing as a gradual darkening from a white or off-white solid to yellow, red, or brown polymeric species.
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize degradation, solid this compound should be stored under controlled conditions that limit its exposure to oxidative triggers. The ideal conditions are summarized in the table below. Storing the compound under an inert atmosphere like argon or nitrogen is the most critical factor for long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[2] | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen. |
| Light | Amber vial or in the dark | Prevents light-catalyzed (photolytic) oxidation. |
| Moisture | Tightly sealed container with desiccant[3] | Amines can be hygroscopic; moisture can facilitate degradation.[3] |
| Container | Tightly sealed, chemically inert glass vial | Prevents contamination and exposure to air and moisture.[4] |
Q3: How can I visually tell if my this compound has degraded?
A3: A noticeable change in color is the most common sign of degradation. Fresh, pure this compound is typically a white to off-white or pale pink crystalline solid.[2][5] Upon degradation, particularly through oxidation, it will darken, turning yellow, red, or brown. If you observe significant color change, the purity of the compound is questionable and should be verified analytically before use.
Q4: Is it advisable to store this compound in solution?
A4: Storing this compound in solution for extended periods is generally not recommended. Solvents can accelerate degradation pathways, including hydrolysis and oxidation. If you must prepare a stock solution, it should be made fresh for each experiment. If short-term storage is unavoidable, use a high-purity, anhydrous, and de-gassed solvent (like DMSO or DMF), store the solution at -20°C or -80°C in a tightly sealed vial, and use it within a very short timeframe. Always perform a purity check if the solution has been stored for more than a few days.
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for specific issues you might encounter.
Problem: My this compound powder has turned yellow/brown.
-
Likely Cause: Oxidation. This is a classic sign that the aromatic amine group has been oxidized due to improper storage, such as exposure to air and/or light.
-
Troubleshooting Steps:
-
Assess the Severity: A slight off-white or pale-yellow color may be acceptable for some non-critical applications, but a distinct yellow or brown color indicates significant degradation.
-
Analytical Verification: Do not use the material for sensitive applications without first verifying its purity. Use the HPLC method detailed in Protocol 3.1 to quantify the purity and identify degradation products.
-
Purification: If the compound is valuable and purity is critical, consider recrystallization to remove the colored impurities. However, for commercially available materials, purchasing a new, verified lot is often more time and cost-effective.
-
Review Storage Protocol: Immediately transfer any remaining high-purity material to storage conditions as outlined in Protocol 2.1 to prevent further degradation.
-
Problem: I'm seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Likely Cause: These peaks could be degradation products, impurities from synthesis, or contaminants. If the material was stored improperly, degradation is a strong possibility.
-
Troubleshooting Steps:
-
Workflow Diagram: Follow the logical workflow below to diagnose the issue.
Figure 1. Troubleshooting workflow for unexpected analytical peaks. -
Characterize the Impurity: If possible, use mass spectrometry (MS) data to determine the molecular weight of the unknown peaks. An increase in mass could suggest oxidation (e.g., addition of oxygen atoms) or dimerization.
-
Perform Forced Degradation: To confirm if a peak is a degradation product, perform a forced degradation study (see Protocol 3.2) on a sample of high-purity material. If the peak's area increases under stress conditions (e.g., exposure to H₂O₂ or UV light), it strongly indicates it is a degradation product.[6]
-
Part 3: Protocols for Stability & Handling
These protocols provide actionable steps for proper storage and analysis.
Protocol 2.1: Recommended Protocol for Long-Term Storage of Solid this compound
This protocol ensures the maximum shelf-life and integrity of the solid compound.
-
Preparation: Work in an environment with low humidity. If possible, handle the material inside a glovebox purged with nitrogen or argon.
-
Aliquotting: Upon receiving a new bottle, avoid repeatedly opening the main container. Aliquot the powder into smaller, single-use glass vials appropriate for your typical experimental scale.
-
Inerting: For each aliquot, flush the vial with a gentle stream of inert gas (argon or nitrogen) for 15-30 seconds to displace all oxygen.
-
Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap threads with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date of aliquotting, and lot number.
-
Storage: Place the sealed vials inside a secondary container (e.g., a small box) with a desiccant pouch. Store this container in a -20°C freezer, away from light sources.[2]
-
Usage: When you need to use the compound, remove one aliquot vial from the freezer and allow it to warm completely to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold powder.
Protocol 3.1: HPLC Method for Assessing Purity
This protocol provides a baseline reversed-phase HPLC method to assess the purity of this compound and detect potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in DMSO or a suitable solvent.
-
Analysis: Pure this compound should appear as a single major peak. Degradation products, being more oxidized and often more polar or polymeric, will typically elute at different retention times. Track the appearance of new peaks over time as an indicator of instability.
Protocol 3.2: Forced Degradation Study
This study helps to identify potential degradation products and assess the stability of your compound under stress.
-
Prepare Samples: Prepare several identical samples of high-purity this compound (e.g., 1 mg/mL in a 50:50 water:acetonitrile solution).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to direct UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples, and analyze all samples by the HPLC method in Protocol 3.1. Compare the chromatograms to an unstressed control sample. The new peaks that appear are your potential degradation products.
Part 4: Mechanistic Insights
Understanding the chemical mechanism of degradation is key to preventing it. The primary pathway involves the oxidation of the aniline nitrogen.
The process begins with the loss of an electron from the nitrogen atom to form a radical cation, a highly reactive intermediate.[7] This species can then couple with other molecules and undergo further oxidation to form quinone-like structures, which are highly colored. These intermediates can then polymerize to form complex, often insoluble, dark-colored materials.[1]
References
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implic
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
-
Aniline - Oxidation. Wikipedia. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health (NIH). [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. This compound | 103-92-4 [chemicalbook.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p-Aminooxanilic Acid Linker Chemistry for Antibody-Drug Conjugates (ADCs)
A Guide for Researchers and Drug Development Professionals
Introduction: Navigating a Novel Linker Class
The field of Antibody-Drug Conjugates (ADCs) is in a constant state of innovation, with linker chemistry at the heart of developing safer and more effective therapeutics. This guide focuses on the practical application and optimization of a novel, hypothetical class of acid-labile linkers: p-aminooxanilic acid linkers .
While direct, peer-reviewed literature on this specific linker is not yet prevalent, its structure—an oxalic acid monoamide of an aniline derivative—suggests it belongs to the well-established category of pH-sensitive, cleavable linkers.[1][2] The principles outlined in this technical guide are therefore built upon the foundational knowledge of acid-cleavable and aniline-containing linkers, providing a robust framework for researchers exploring this chemistry. Our goal is to equip you with the mechanistic understanding and practical troubleshooting strategies needed to harness its potential.
The proposed mechanism relies on the acidic environment of the lysosome (pH 4.5-5.0) to catalyze the hydrolysis of the amide bond, releasing the payload, while remaining relatively stable in the bloodstream's neutral pH (~7.4).[3][] This guide will address the common challenges and questions that arise when translating this chemical concept into a functional ADC.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the chemistry and application of this compound linkers.
Q1: What is the proposed payload release mechanism for a this compound linker?
The release mechanism is predicated on acid-catalyzed hydrolysis of the amide bond connecting the p-aminophenyl group to the oxalic acid moiety. This reaction is specifically designed to occur in the acidic compartments of the cell, such as endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), following ADC internalization.[1][5]
Mechanism:
-
Protonation: In the low-pH environment of the lysosome, the carbonyl oxygen of the amide is protonated.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the now more electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Bond Cleavage: The carbon-nitrogen (amide) bond is cleaved, releasing the p-amino-functionalized payload (or a payload attached via a self-immolative spacer connected to the aniline). The other product is oxalic acid.
The rate of this hydrolysis is significantly slower at the neutral pH of the bloodstream, which is critical for preventing premature payload release and minimizing systemic toxicity.[6]
Caption: Proposed acid-catalyzed payload release pathway.
Q2: How is a this compound linker-payload conjugated to an antibody?
Conjugation typically involves a multi-step process to create a bifunctional linker. The payload is first attached to the oxalic acid portion of the linker. The free para-amino group of the aniline is then modified with a reactive handle for antibody conjugation.
The two most common strategies target either surface-exposed lysine or cysteine residues on the antibody:
-
For Lysine Conjugation: The linker's amino group is reacted with an N-hydroxysuccinimide (NHS) ester-functionalized crosslinker (e.g., SMCC). The resulting maleimide-activated linker-payload can then be conjugated to reduced antibody cysteine residues.[7]
-
For Cysteine Conjugation: The linker's amino group can be acylated with a reagent containing a maleimide group, which will then react with free thiols on the antibody (from reduced interchain disulfides or engineered cysteines).[5]
Caption: General workflow for ADC synthesis.
Q3: What are the primary analytical methods for characterizing an ADC with this linker?
A suite of analytical techniques is required to ensure the quality, consistency, and stability of the final ADC product.
| Analytical Method | Parameter Measured | Purpose |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | Determines the average number of drugs per antibody and assesses the distribution of different drug-loaded species. |
| Size Exclusion Chromatography (SEC) | Aggregation & Fragmentation | Quantifies the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments). |
| Reverse Phase HPLC (RP-HPLC) | Free Drug & Linker Stability | Measures the amount of unconjugated payload and monitors premature linker cleavage in stability studies. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight & Identity | Confirms the mass of the intact ADC and its subunits (light and heavy chains), verifying successful conjugation. |
| UV-Vis Spectroscopy | DAR (alternative method) | An orthogonal method to HIC for calculating average DAR based on the absorbance of the protein and the payload. |
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments, presented in a question-and-answer format.
Problem 1: Low or Inconsistent Conjugation Yield
Q: We are experiencing low and variable Drug-to-Antibody Ratio (DAR) values despite using a stoichiometric excess of the activated linker-payload. What are the likely causes and how can we fix this?
A: Low conjugation efficiency is a common hurdle. The root cause often lies in the reaction conditions, the stability of your reagents, or steric hindrance.
Potential Causes & Solutions:
-
Suboptimal Reaction Buffer: The efficiency of the conjugation chemistry is highly pH-dependent.
-
Lysine Conjugation (NHS Ester): Amine acylation is most efficient at a pH of 7.2-8.5. Buffers containing primary amines (like Tris) must be avoided as they will compete with the reaction.
-
Cysteine Conjugation (Maleimide): Thiol-maleimide reactions are most efficient between pH 6.5-7.5. At pH > 8.0, the maleimide ring can become unstable and react with lysine residues.
-
-
Instability of Activated Linker: The reactive moieties (e.g., maleimide, NHS ester) on your linker-payload can hydrolyze, reducing the concentration of active reagent available for conjugation.
-
Solution: Prepare the activated linker-payload fresh before each conjugation. If it is dissolved in an organic solvent like DMSO, add it to the aqueous antibody solution just before starting the reaction, ensuring the final organic solvent concentration is low (typically <10%).
-
-
Inefficient Antibody Reduction (for Cysteine Conjugation): Incomplete reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation.
-
Solution: Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the incubation time. The goal is partial reduction to generate reactive thiols without completely dissociating the antibody.
-
Step-by-Step Protocol: Optimizing a Cysteine-Maleimide Conjugation
-
Antibody Preparation:
-
Dialyze your antibody into a suitable conjugation buffer (e.g., Phosphate buffer with EDTA, pH 7.0).
-
Concentrate the antibody to 5-10 mg/mL.
-
-
Reduction:
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP immediately using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation:
-
Immediately add the freshly prepared maleimide-activated linker-payload to the reduced antibody. Use a molar excess of 5-10 fold over the antibody.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching & Purification:
-
Quench any unreacted maleimide groups by adding a 3-fold molar excess of N-acetylcysteine and incubating for 20 minutes.
-
Purify the ADC from excess linker-payload and quenching agent using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
-
Analysis:
-
Analyze the purified ADC by HIC to determine the DAR and by SEC to assess aggregation. Adjust reagent stoichiometry and reaction times in subsequent experiments based on these results.
-
Problem 2: Premature Payload Release in Plasma
Q: Our ADC, featuring the this compound linker, shows significant payload release during in vitro plasma stability assays at pH 7.4. Why is an acid-labile linker cleaving at neutral pH?
A: This is a critical challenge for many acid-labile linkers. While hydrolysis is much slower at neutral pH, it is often not zero.[1][6] The electronic nature of the aniline ring system can influence the stability of the adjacent amide bond, potentially making it susceptible to slow hydrolysis or even enzymatic cleavage in a complex matrix like plasma.
Potential Causes & Solutions:
-
Basal Hydrolysis: The amide bond may have inherent instability, leading to a slow, non-catalyzed hydrolysis even at pH 7.4.
-
Investigation: Perform a stability study in a simple buffer system (e.g., PBS, pH 7.4) at 37°C. Monitor the release of free payload over 7-14 days using RP-HPLC. This will establish the baseline chemical stability.
-
-
Enzymatic Cleavage: Plasma contains various esterases and proteases that could potentially cleave the linker.
-
Investigation: Compare the stability of the ADC in plasma versus heat-inactivated plasma. A significantly lower rate of cleavage in heat-inactivated plasma points towards enzymatic degradation.
-
-
Linker Modification for Enhanced Stability:
-
Hypothesis: The stability of the oxanilic amide bond can be tuned by altering the electronics of the aniline ring. Introducing electron-withdrawing groups (e.g., fluorine, chlorine) onto the aniline ring should decrease the basicity of the aniline nitrogen and reduce its participation in hydrolysis, thereby stabilizing the amide bond at neutral pH.
-
Action: Synthesize a small library of linkers with different substituents on the aniline ring and perform comparative stability studies as described above.
-
Caption: Troubleshooting workflow for linker instability.
Problem 3: ADC Aggregation During Formulation or Storage
Q: We observe a significant increase in high molecular weight species (aggregates) by SEC after conjugation and purification. What is causing this and how can we mitigate it?
A: ADC aggregation is a major obstacle, often driven by the increased hydrophobicity of the molecule after conjugating a typically water-insoluble payload.[5] The aniline component of the linker itself can also contribute to this effect.
Potential Causes & Solutions:
-
High DAR and Hydrophobicity: The higher the DAR, the more hydrophobic the ADC becomes, increasing the propensity for self-association and aggregation.
-
Solution: Aim for a lower average DAR (typically 2 to 4) by reducing the molar excess of the linker-payload during conjugation. A lower, more controlled DAR often provides a better balance of efficacy and biophysical stability.
-
-
Hydrophobic "Stacking": The planar structure of the aniline ring, combined with a hydrophobic payload, can promote intermolecular interactions that lead to aggregation.
-
Solution: Incorporate a hydrophilic spacer, such as polyethylene glycol (PEG), into the linker design. A short PEG chain (e.g., 4-12 units) can significantly improve the aqueous solubility of the linker-payload and the final ADC, effectively "shielding" the hydrophobic components.[8]
-
-
Formulation Buffer: The pH, ionic strength, and excipients of the final formulation buffer are critical for maintaining ADC stability.
-
Solution: Perform a formulation screening study. Evaluate a matrix of buffers at different pH values (typically pH 5.0-6.5) and ionic strengths. Screen excipients like polysorbates (e.g., Polysorbate 20) and sugars (e.g., sucrose, trehalose) that are known to stabilize proteins and prevent aggregation.
-
References
-
Savoy, E. A., et al. (2021). Acid-labile Linkers. In Chemical Linkers in Antibody–Drug Conjugates (ADCs). The Royal Society of Chemistry. [Link]
-
Creative Biolabs. Acid-labile Linkers. [Link]
-
Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
-
Widdison, W. C., et al. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. Bioconjugate Chemistry. [Link]
-
ImmunoGen, Inc. (2015). Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing. ACS Figshare. [Link]
-
Joubert, N., et al. (2015). Current ADC Linker Chemistry. AAPS J. [Link]
-
St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals. [Link]
-
Creative Biolabs. Chemical Conjugation. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Troubleshooting low coupling efficiency in solid-phase synthesis with p-Aminooxanilic Acid
Technical Support Center: p-Aminooxanilic Acid Coupling
Welcome to the technical support center for solid-phase synthesis. This guide provides in-depth troubleshooting for researchers encountering low coupling efficiency with this compound, a notoriously challenging building block. Our approach is rooted in first principles of peptide chemistry to empower you to diagnose and resolve issues effectively.
Part 1: First-Line Diagnostics - Why is this compound Difficult?
Before diving into complex troubleshooting, it's crucial to understand the inherent challenges of this moiety. Unlike standard alpha-amino acids, this compound presents a unique combination of steric and electronic hurdles.
-
Electronic Deactivation: The aniline nitrogen is significantly less nucleophilic than an aliphatic amine due to the delocalization of its lone pair of electrons into the aromatic ring. This fundamentally reduces its reactivity towards the activated carboxyl group of the incoming amino acid.
-
Steric Hindrance: The planar phenyl ring and the adjacent oxanilic acid group create considerable steric bulk around the reactive amine, impeding access for the activated amino acid.
These factors mean that standard coupling protocols developed for canonical amino acids are often insufficient, leading to low yields, deletion sequences, and failed syntheses.[1][2]
Part 2: Troubleshooting Workflow
When you detect low coupling efficiency, either through a positive colorimetric test or by identifying deletion sequences in your final product via mass spectrometry, follow this logical workflow to diagnose the root cause.[3][4]
Sources
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Purity Validation of p-Aminooxanilic Acid by Quantitative NMR Spectroscopy
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of p-aminooxanilic acid (C₈H₈N₂O₃, MW: 180.16)[][2]. We will explore the fundamental principles of qNMR, contrast it with alternative analytical techniques, and provide a validated, step-by-step protocol. The narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to ensure a self-validating and robust analytical system.
The Foundational Principle: Why qNMR is a Primary Analytical Method
Nuclear Magnetic Resonance (NMR) spectroscopy is widely recognized for its unparalleled capability in structure elucidation.[3] However, its quantitative application, qNMR, is a powerful tool for determining the purity of organic molecules.[4] The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5]
This direct proportionality makes qNMR a primary ratio method, meaning it can be used for quantification without requiring a calibration curve generated from the specific analyte of interest, a significant departure from chromatographic techniques.[5][6] By co-dissolving a precisely weighed amount of the this compound sample with a precisely weighed amount of a highly pure, stable internal calibrant (standard), the purity of the analyte can be calculated directly.
The trustworthiness of the qNMR result hinges on specific, deliberate experimental choices:
-
Selection of an Internal Calibrant: The chosen standard must be of high, certified purity, stable, and possess signals that do not overlap with the analyte's signals.[7] For this compound in DMSO-d₆, calibrants like maleic acid or dimethyl sulfone are often suitable.
-
Full Signal Relaxation: For the signal integral to be truly proportional to the number of nuclei, the nuclei must fully relax back to their equilibrium state between successive radiofrequency pulses. This is the most critical parameter in qNMR. It is achieved by setting the relaxation delay (D1) to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the calibrant signals being integrated.
-
Accurate Mass Determination: The precision of the final purity value is directly dependent on the accuracy of the masses of the analyte and the internal calibrant. Using a calibrated analytical balance is non-negotiable.
A Validated Protocol for this compound Purity by ¹H qNMR
This protocol is designed to be a self-validating system, adhering to principles outlined in international guidelines for analytical method validation.[8][9][10]
Experimental Workflow for this compound qNMR
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A Comparative Guide to p-Aminooxanilic Acid and its Clinically Relevant Structural Analog, Cromolyn Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of p-Aminooxanilic Acid and its highly influential structural analog, Cromolyn Sodium. While this compound serves as a foundational chemical scaffold, its derivatization into complex structures like Cromolyn Sodium exemplifies a classic drug development journey from a simple organic acid to a clinically significant therapeutic agent. Here, we explore the critical differences in their chemical structure, mechanism of action, physicochemical properties, and therapeutic applications, supported by relevant experimental data and protocols.
Section 1: From a Simple Scaffold to a Complex Drug: Structural Evolution
The journey from a basic chemical building block to a targeted therapeutic is a cornerstone of medicinal chemistry. This compound represents a simple phenylamino moiety linked to an oxamic acid group. While useful in organic synthesis, its inherent biological activity is not well-defined[][2]. In contrast, Cromolyn Sodium (also known as sodium cromoglicate) is a complex, dimeric structure derived from a natural product, khellin[3][4]. It features two chromone rings linked by a glycerol-ether bridge, with each ring bearing a carboxylic acid group[5].
This structural elaboration is not trivial; it is the direct cause of the compound's specific and potent biological activity. The dimeric and sterically complex nature of Cromolyn is crucial for its interaction with target proteins on the surface of mast cells, a function that the simpler this compound cannot perform.
Diagram: Structural Comparison
Caption: Chemical structures of this compound and Cromolyn.
Section 2: Mechanism of Action - The Emergence of Mast Cell Stabilization
The primary therapeutic value of Cromolyn Sodium lies in its function as a mast cell stabilizer [3][6]. Mast cells are key players in the inflammatory cascade of allergic reactions. Upon exposure to an allergen, they degranulate, releasing a host of inflammatory mediators like histamine and leukotrienes[3][7]. Cromolyn prevents this degranulation process, effectively blocking the allergic response before it begins[6][8]. It is important to note that Cromolyn does not have antihistaminic or direct bronchodilator effects; its action is purely prophylactic[3][4].
The precise molecular mechanism, while not fully elucidated, is thought to involve the inhibition of calcium ion influx into the mast cell, a critical step for degranulation[6][9]. This targeted biological activity is a direct result of the complex three-dimensional structure of Cromolyn, which is absent in this compound. The latter lacks the specific pharmacophore required to interact with the cellular machinery of mast cells.
Diagram: Mechanism of Action Workflow
Caption: Cromolyn Sodium's inhibitory effect on the mast cell degranulation cascade.
Section 3: Physicochemical Properties and Pharmacokinetic Profile
The structural differences between the two molecules profoundly impact their physicochemical properties, which in turn dictate their pharmacokinetic behavior and clinical utility.
| Property | This compound | Cromolyn Sodium | Rationale for Difference & Impact |
| Molecular Formula | C₈H₈N₂O₃[] | C₂₃H₁₄Na₂O₁₁[4] | Cromolyn's larger, dimeric structure contributes to its specific biological target interaction. |
| Molecular Weight | 180.16 g/mol [] | 512.3 g/mol [4] | The higher molecular weight of Cromolyn is a factor in its poor oral absorption. |
| Solubility | Data not widely available | Highly water-soluble, lipophobic[10] | The two sodium carboxylate groups make Cromolyn highly polar, leading to very poor absorption from the GI tract. |
| Bioavailability (Oral) | Not applicable | <1% to 2%[4] | Due to its high polarity and molecular size, Cromolyn is poorly absorbed and primarily excreted unchanged in feces[3][4]. |
| Primary Route | N/A (synthesis intermediate) | Inhalation, Nasal, Ophthalmic[3] | The poor oral bioavailability necessitates local administration to the target organs (lungs, nose, eyes) for therapeutic effect. |
| Half-life | Not applicable | 80-90 minutes[3][4] | The short half-life requires frequent administration, typically four times daily for maintenance therapy[11]. |
The poor oral absorption of Cromolyn Sodium is a significant clinical challenge. However, this property is also an advantage for localized treatments, as systemic side effects are minimized. Research has explored the use of permeation enhancers like SNAC (sodium N-[8-(2-hydroxybenzoyl) amino] caprylate) to improve its oral absorption by increasing cell membrane fluidity rather than altering the drug's lipophilicity[12][13].
Section 4: Therapeutic Applications
The divergence in clinical utility is the most telling aspect of this comparison.
-
This compound : As a chemical intermediate, it does not have direct therapeutic applications. Its value lies in its potential as a starting material for the synthesis of more complex, biologically active molecules[2][14]. The broader class of aminobenzoic acid analogs, however, serves as a versatile building block for drugs with anticancer, antibacterial, and anti-inflammatory properties[15][16].
-
Cromolyn Sodium : Has a well-established, albeit niche, role in medicine. It is FDA-approved for the prophylactic management of:
It is crucial to emphasize that Cromolyn is a prophylactic agent and is not effective for treating acute asthma attacks or allergic reactions once they have started[3].
Section 5: Experimental Protocol - Mast Cell Stabilization Assay
To quantitatively assess the mast cell stabilizing activity of compounds like Cromolyn Sodium, an in vitro degranulation assay is a standard method. This protocol provides a framework for such an experiment.
Objective: To determine the ability of a test compound to inhibit the release of tryptase (a marker of degranulation) from cultured mast cells following stimulation.
Principle: Mast cells are stimulated with an agent like calcium ionophore A23187, which induces degranulation. The amount of tryptase released into the supernatant is measured spectrophotometrically. A reduction in tryptase release in the presence of a test compound indicates mast cell stabilization. Commercial kits are available for this purpose[18].
Materials:
-
Cultured mast cell line (e.g., RBL-2H3)
-
Assay Buffer (containing heparin for tryptase stabilization)[18]
-
Calcium Ionophore A23187 (stimulant)[18]
-
Test Compound (e.g., Cromolyn Sodium as a positive control)
-
Tryptase substrate (e.g., tosyl-gly-pro-lys-pNA)[18]
-
96-well microtiter plate
-
Spectrophotometer (plate reader) capable of reading at 405 nm
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture mast cells to an appropriate density.
-
Harvest and wash the cells with 1X Assay Buffer.
-
Resuspend the cells in Assay Buffer to a final concentration of 1 x 10⁶ cells/mL[18].
-
-
Compound Incubation (Pre-treatment):
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 50 µL of the test compound at various concentrations (and Cromolyn Sodium as a positive control) to the respective wells. For the negative control (maximum degranulation), add 50 µL of Assay Buffer.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
-
Stimulation of Degranulation:
-
Prepare a working solution of Calcium Ionophore A23187.
-
Add 20 µL of the stimulant to all wells except the unstimulated control.
-
Incubate for an additional 60 minutes at 37°C[18].
-
-
Sample Collection:
-
Centrifuge the plate at 700 x g to pellet the cells.
-
Carefully collect the supernatant, which contains the released tryptase[18].
-
-
Tryptase Activity Measurement:
-
In a new 96-well plate, add a portion of the collected supernatant to each well.
-
Add the tryptase substrate solution to each well.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes), allowing the substrate to be cleaved.
-
Read the absorbance at 405 nm. The absorbance is proportional to the amount of tryptase released.
-
-
Data Analysis:
-
Calculate the percentage inhibition of degranulation for each concentration of the test compound using the formula: % Inhibition = [1 - (Abs_test - Abs_unstimulated) / (Abs_stimulated - Abs_unstimulated)] * 100
-
Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value.
-
Diagram: Mast Cell Stabilization Assay Workflow
Caption: Key steps in the Mast Cell Stabilization Assay protocol.
Conclusion
The comparative study of this compound and Cromolyn Sodium offers a compelling narrative in drug development. It highlights how significant structural modification of a simple chemical scaffold can lead to a compound with a highly specific and clinically valuable mechanism of action. While this compound remains a tool for synthetic chemists, its conceptual descendant, Cromolyn Sodium, has provided prophylactic relief for allergic conditions for decades by pioneering the therapeutic strategy of mast cell stabilization. This guide underscores the critical interplay between chemical structure, physicochemical properties, and biological function that governs the journey from a molecule to a medicine.
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- Bernstein, I. L. (1985). Cromolyn sodium: a review. PubMed.
- Jiang, L., et al. (2018). Inhibition of mast cell degranulation with cromolyn sodium exhibits organ-specific effects in polycystic kidney (PCK) rats. PMC - NIH.
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A Senior Application Scientist's Guide to Bifunctional Crosslinkers in Protein Studies
For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, the choice of a chemical crosslinker is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth, objective comparison of various bifunctional crosslinkers, offering the technical insights and field-proven advice necessary to select the optimal tool for your specific application. While the initial topic of interest was p-Aminooxanilic Acid, a thorough review of the scientific literature and supplier databases indicates that this compound is not commonly utilized as a bifunctional crosslinker in protein studies. Therefore, this guide will focus on a comparative analysis of well-established and widely used crosslinking reagents, providing a robust framework for understanding their mechanisms and applications.
The Fundamental Role of Bifunctional Crosslinkers
Bifunctional crosslinkers are reagents containing two reactive groups connected by a spacer arm.[1] These molecules are instrumental in covalently linking two or more biomolecules, thereby "capturing" transient or weak interactions and providing spatial constraints for structural studies.[2][3] The applications of crosslinking are vast, ranging from elucidating the quaternary structure of proteins and mapping protein-protein interaction networks to creating antibody-drug conjugates (ADCs) and immobilizing proteins on solid supports.[4][5]
The selection of an appropriate crosslinker is governed by several factors, including the functional groups present on the target proteins, the desired spacer arm length, and whether the linkage needs to be permanent or reversible (cleavable).[6]
A Comparative Analysis of Common Bifunctional Crosslinkers
The landscape of bifunctional crosslinkers is diverse, with each class possessing unique chemical properties that dictate its suitability for different experimental goals. Here, we compare several widely used crosslinkers, categorized by their reactivity and other key features.
Homobifunctional N-hydroxysuccinimide (NHS) Esters
Homobifunctional crosslinkers possess two identical reactive groups, making them suitable for single-step reactions to link molecules with the same functional group, typically primary amines found in lysine residues.[7][8]
-
Disuccinimidyl suberate (DSS): A membrane-permeable crosslinker with a medium-length spacer arm. It is widely used for intracellular crosslinking.[8]
-
Bis(sulfosuccinimidyl) suberate (BS3): The water-soluble counterpart of DSS, ideal for crosslinking proteins on the cell surface due to its membrane impermeability.[9]
Causality in Experimental Choice: The choice between DSS and BS3 hinges on the location of the target proteins. For intracellular interactions, the hydrophobicity of DSS allows it to cross the cell membrane.[3] Conversely, for cell-surface receptor studies, the sulfonate groups on BS3 prevent it from entering the cell, ensuring that only extracellular interactions are captured.[9]
Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers have two different reactive groups, allowing for more controlled, two-step conjugation reactions.[4] This minimizes the formation of undesirable polymers and self-conjugates.[8]
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): This crosslinker features an NHS ester that reacts with primary amines and a maleimide group that reacts with sulfhydryls (from cysteine residues). This dual reactivity is highly advantageous for linking two different proteins with distinct available functional groups.[5]
Expert Insight: The two-step reaction protocol with SMCC is a self-validating system. The first reaction with the amine-containing protein can be driven to completion and the excess crosslinker removed before the addition of the sulfhydryl-containing protein. This ensures a higher yield of the desired heterodimer.
Zero-Length Crosslinkers
Zero-length crosslinkers facilitate the formation of a direct covalent bond between two functional groups without introducing any additional atoms.[10] This provides the most precise distance constraints for structural studies.[11]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): EDC is a water-soluble carbodiimide that activates carboxyl groups (on aspartic and glutamic acid residues) to react with primary amines, forming a stable amide bond.[11][12] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can improve the efficiency of EDC-mediated coupling.[12]
Trustworthiness of the Protocol: The efficiency of EDC crosslinking is pH-dependent, with optimal reactivity occurring at a slightly acidic pH (around 4.5-5.0).[12] Careful control of the reaction buffer is therefore critical for reproducible results. The absence of extraneous carboxyl and amine groups in the buffer is also essential to prevent quenching of the reaction.[12]
Data Presentation: A Head-to-Head Comparison
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Membrane Permeable? | Common Applications |
| DSS | Homobifunctional | NHS ester | 11.4 | No | No | Yes | Intracellular protein-protein interactions |
| BS3 | Homobifunctional | Sulfo-NHS ester | 11.4 | No | Yes | No | Cell surface protein crosslinking |
| SMCC | Heterobifunctional | NHS ester, Maleimide | 8.3 | No | No | Yes | Antibody-enzyme conjugation, Protein-peptide linking |
| EDC + NHS | Zero-Length | Carbodiimide, NHS ester | 0 | No | Yes | No | Proximity mapping of protein domains, Creating immunogens |
| DTSSP | Homobifunctional | Sulfo-NHS ester | 12.0 | Yes (Disulfide bond) | Yes | No | Reversible crosslinking for mass spectrometry |
Experimental Protocols
General Protocol for in vitro Protein Crosslinking with BS3
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve BS3 in the reaction buffer to a final concentration of 10 mM.
-
Initiate Crosslinking Reaction: Add the BS3 stock solution to the protein solution to achieve a final BS3 concentration typically ranging from 250 µM to 2 mM. The optimal concentration should be determined empirically.
-
Incubate: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.
-
Quench the Reaction: Add a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted BS3. Incubate for 15 minutes at room temperature.
-
Analyze the Results: Analyze the crosslinked products by SDS-PAGE, followed by Coomassie blue staining or Western blotting to visualize the formation of higher molecular weight species.
Two-Step Crosslinking Protocol using SMCC
-
Reaction with the First Protein (Amine-containing):
-
Dissolve the first protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Add a 10- to 20-fold molar excess of SMCC to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Remove Excess Crosslinker:
-
Remove unreacted SMCC using a desalting column or dialysis against a suitable buffer.
-
-
Reaction with the Second Protein (Sulfhydryl-containing):
-
If the second protein does not have free sulfhydryls, they can be introduced using a reducing agent like DTT, followed by removal of the reducing agent.
-
Add the maleimide-activated first protein to the second protein.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Analyze the Conjugate:
-
Analyze the resulting conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.
-
Visualization of Crosslinking Mechanisms
Caption: Reaction mechanisms of different classes of bifunctional crosslinkers.
Conclusion
The strategic selection of a bifunctional crosslinker is paramount for the successful investigation of protein structure and function. This guide has provided a comparative framework for understanding the key characteristics of commonly used crosslinkers. By carefully considering the nature of the target proteins, the desired experimental outcome, and the chemical properties of the crosslinker, researchers can confidently choose the most appropriate tool to advance their scientific inquiries. While this compound does not appear to be a conventional crosslinking reagent, the principles and examples discussed herein offer a solid foundation for navigating the broader landscape of protein crosslinking chemistry.
References
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G-Biosciences. Protein Cross-Linkers. [Link]
-
G-Biosciences. Protein Cross-Linkers Handbook & Selection Guide. [Link]
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National Institutes of Health. Probing structures of large protein complexes using zero-length cross-linking - PMC. [Link]
-
G-Biosciences. Protein Cross-linkers handbook and selection guide - the Wolfson Centre for Applied Structural Biology. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. Hemaprabha. E : Chemical Crosslinking of Proteins. [Link]
-
PubMed. A water-soluble, monitorable peptide and protein crosslinking agent. [Link]
-
PubMed. Zero-length crosslinking procedure with the use of active esters. [Link]
-
SciSpace. In-depth analysis of zero-length crosslinking for structural mass spectrometry. [Link]
-
National Institutes of Health. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra. [Link]
-
National Institutes of Health. Insights on Chemical Crosslinking Strategies for Proteins - PMC. [Link]
-
PubMed Central. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC. [Link]
-
National Institutes of Health. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC. [Link]
-
National Institutes of Health. Genetically encoded crosslinkers to address protein–protein interactions - PMC. [Link]
-
National Institutes of Health. Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers. [Link]
-
Longdom Publishing. Analyzing Protein-Protein Interaction by using Crosslinking Methods. [Link]
-
The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. [Link]
-
PubMed. An amino acid-based heterofunctional cross-linking reagent. [Link]
-
National Institutes of Health. Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. [Link]
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National Institutes of Health. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PMC. [Link]
-
RSC Publishing. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances. [Link]
-
ResearchGate. A Novel Acid-Degradable PEG Crosslinker for the Fabrication of pH-Responsive Soft Materials. [Link]
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ResearchGate. Mechanism and kinetics of crosslinking reaction between biopolymers containing primary amine groups and genipin. [Link]
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ACP. Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measureme. [Link]
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A Comparative Guide to the Efficacy of Novel Heterocyclic and Carboxylic Acid-Containing Compounds vs. Cisplatin in Oncology Research
This guide provides an in-depth technical comparison between the established chemotherapeutic agent, cisplatin, and emerging classes of novel anticancer compounds. While the initial exploration focused on the specific class of p-Aminooxanilic Acid derivatives, the available literature necessitates a broader scope. This document, therefore, compares cisplatin to representative classes of novel heterocyclic and carboxylic acid-containing derivatives that are currently under active investigation, offering a valuable perspective for researchers in drug discovery and development.
Introduction: The Benchmark and the Unmet Need
Cisplatin, a platinum-based compound, has been a cornerstone of chemotherapy for decades, demonstrating efficacy against a range of solid tumors, including testicular, ovarian, lung, and bladder cancers[1]. Its primary mechanism involves the formation of DNA adducts, which obstruct replication and transcription, ultimately triggering apoptotic cell death in rapidly dividing cancer cells[2][3][4].
However, the clinical utility of cisplatin is significantly hampered by two major challenges: severe dose-limiting toxicities (such as nephrotoxicity and neurotoxicity) and the frequent development of intrinsic or acquired drug resistance[1][3]. Mechanisms of resistance are multifactorial and include reduced drug uptake, increased inactivation by intracellular thiols like glutathione, and enhanced DNA repair capabilities of tumor cells[2][4].
This clinical reality drives the continuous search for novel anticancer agents with improved efficacy, better safety profiles, and the ability to overcome cisplatin resistance. This guide will delve into the preclinical data of select classes of emerging compounds, comparing their mechanisms and cytotoxic potential against the established benchmark of cisplatin.
Cisplatin: The Platinum Standard - Mechanism and Limitations
To establish a baseline for comparison, a clear understanding of cisplatin's pharmacology is essential.
Mechanism of Action
Cisplatin's journey from infusion to cytotoxic action is a multi-step process. After entering the cell, primarily through passive diffusion and potentially via copper transporters, the low intracellular chloride concentration causes the chloride ligands of cisplatin to be replaced by water molecules in a process called aquation[1][2]. This "activated" aquated form of cisplatin is a potent electrophile that readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine bases[2].
The resulting DNA adducts, primarily intrastrand crosslinks, create significant distortions in the DNA helix. This damage is recognized by the cell's DNA damage response (DDR) machinery, leading to cell cycle arrest and, if the damage is irreparable, the initiation of apoptosis[2][4].
Caption: Mechanism of Cisplatin Action.
Limitations and Resistance
The efficacy of cisplatin is constrained by several factors:
-
Toxicity: The drug does not differentiate well between cancerous and healthy rapidly dividing cells, leading to side effects like kidney damage, nerve damage, and nausea[3].
-
Resistance: Cancer cells can develop resistance through various mechanisms:
-
Reduced Accumulation: Decreased expression of uptake transporters (like CTR1) or increased efflux can lower the intracellular drug concentration[1][5].
-
Intracellular Inactivation: Cisplatin can be neutralized by conjugation with glutathione (GSH), a process often upregulated in resistant tumors[2][3].
-
Enhanced DNA Repair: Increased activity of the Nucleotide Excision Repair (NER) pathway can efficiently remove cisplatin-DNA adducts, allowing the cell to survive[2].
-
Emerging Chemical Scaffolds in Cancer Therapy
The quest for cisplatin alternatives has led to the exploration of numerous chemical scaffolds. Here, we examine representative examples of heterocyclic and carboxylic acid-containing compounds that demonstrate promising, and often distinct, anticancer activities.
Oleanolic Acid (OA) Derivatives
Oleanolic acid is a naturally occurring pentacyclic triterpenoid that serves as a scaffold for developing potent anticancer agents[6]. Its derivatives often exhibit multi-targeted activity.
-
Mechanism of Action: Unlike cisplatin's direct DNA-damaging effect, OA derivatives modulate various signaling pathways. Their mechanisms include inducing apoptosis, triggering autophagy, regulating cell cycle proteins, and inhibiting angiogenesis and metastasis[6]. For instance, some derivatives, like CDDO (2-cyano-3,12-dioxooleana-1, 9 (11)-dien-28-oic acid), have been shown to mediate their effects through pathways such as NF-κB and Nrf2[7].
-
Efficacy: Many OA derivatives show potent cytotoxic effects in vitro. For example, certain amide and carbamate-based derivatives of OA exhibit strong cytotoxicity against the HL-60 tumor cell line with IC50 values as low as 0.76 µM[8]. Another derivative, compound 2e from a study on pyxinol and ocotillol derivatives, showed an excellent IC50 value of 11.26 µM against HepG2 cells and significantly inhibited tumor growth in vivo with reduced toxicity compared to standard chemotherapeutics[9].
1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold found in several compounds with significant anticancer potential.
-
Mechanism of Action: These derivatives exhibit a wide range of biological activities by inhibiting various enzymes and growth factor receptors crucial for cancer cell survival, such as EGFR, VEGFR, and histone deacetylases (HDACs)[10]. Their ability to target multiple pathways presents an advantage over single-target agents.
-
Efficacy: Numerous studies have reported potent in vitro activity. For instance, certain imamine-1,3,5-triazine derivatives, which can be conceptually related, showed potent activity against triple-negative breast cancer cells (MDA-MB-231) with IC50 values of 6.25 µM, surpassing the efficacy of imatinib. Another study on aminothiazole-paeonol derivatives reported IC50 values of 4.0 µM and 4.4 µM against gastric (AGS) and colorectal (HT-29) cancer cell lines, respectively.
Comparative Efficacy and Mechanistic Differences
The fundamental difference between cisplatin and these novel derivatives lies in their primary cellular targets and mechanisms of action.
| Feature | Cisplatin | Novel Heterocyclic/Carboxylic Acid Derivatives |
| Primary Target | Nuclear DNA[2][4] | Multiple: Signaling proteins, enzymes (e.g., HDACs, kinases), growth factor receptors[6][10] |
| Mechanism | Forms DNA adducts, induces DNA damage response, triggers apoptosis[2][3] | Modulates multiple signaling pathways (e.g., PI3K/Akt, NF-κB), induces apoptosis/autophagy, inhibits angiogenesis and metastasis[6] |
| Resistance | Overcome by enhanced DNA repair, reduced uptake, or increased inactivation[2][5] | May overcome cisplatin resistance due to different mechanisms of action; however, resistance can still develop through target mutation or pathway redundancy. |
| Toxicity Profile | High incidence of nephrotoxicity, neurotoxicity, and ototoxicity[3] | Varies by compound, but often designed for better selectivity and lower toxicity to normal cells[9]. |
In Vitro Cytotoxicity (IC50) Comparison (Representative Data)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Aminothiazole-Paeonol Deriv. (13c) | AGS (Gastric) | 4.0 | 5-Fluorouracil | 43.8 |
| Aminothiazole-Paeonol Deriv. (13c) | HT-29 (Colorectal) | 4.4 | 5-Fluorouracil | 7.2 |
| Imamine-1,3,5-Triazine Deriv. (4f) | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |
| Amino Acid Deriv. of Pyxinol (2e) | HepG2 (Liver) | 11.26 | - | -[9] |
| Pyrazoline Derivative (11) | U251 (Glioblastoma) | 11.9 | Cisplatin | 4.9 |
Note: This table presents selected data from different studies and is for illustrative purposes. Direct comparison requires head-to-head studies under identical experimental conditions.
A Note on Novel Therapeutic Targets: The Case of KIAA1324/ELAPOR1
The search for new anticancer drugs is not limited to developing novel chemical entities but also involves identifying new biological targets. A recurring protein of interest in recent cancer research is KIAA1324 (also known as ELAPOR1).
KIAA1324 has been identified as a tumor suppressor in gastric and pancreatic cancers[1][2][4]. Its expression is often downregulated in these cancers, and low levels are associated with poor prognosis[1][2].
-
Function: KIAA1324 suppresses cancer progression by inhibiting the oncoprotein GRP78[1][2]. This action blocks pro-survival signaling pathways like PI3K/AKT and induces apoptosis.
-
Role in Drug Resistance: Knockdown of KIAA1324 has been shown to significantly enhance resistance to cisplatin[2]. This suggests that KIAA1324 expression levels could be a biomarker for cisplatin sensitivity.
-
Therapeutic Potential: As a tumor suppressor that modulates sensitivity to chemotherapy, KIAA1324 and its associated pathways represent promising targets for future drug development. The design of small molecules that can mimic or enhance the function of KIAA1324 could be a novel therapeutic strategy to overcome drug resistance and inhibit tumor growth.
Standardized Preclinical Evaluation Protocols
The objective comparison of different anticancer compounds relies on standardized experimental workflows. Below are methodologies for key in vitro assays.
General Workflow for In Vitro Anticancer Drug Screening
Caption: Preclinical In Vitro Screening Workflow.
Protocol: MTT/XTT Cell Viability Assay
This protocol is fundamental for determining the concentration at which a compound inhibits 50% of cell growth (IC50).
-
Principle: In viable cells, mitochondrial dehydrogenase enzymes convert a tetrazolium salt (yellow) into a colored formazan product (purple for MTT, orange for XTT)[7]. The amount of color produced is directly proportional to the number of living, metabolically active cells[7]. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the procedure.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated stock of the test compound (and cisplatin as a positive control) at various concentrations in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for the desired period (e.g., 48 or 72 hours).
-
Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 4-6 hours.
-
-
Data Acquisition: Shake the plate for 5 minutes and measure the absorbance on a microplate reader. The wavelength for MTT is typically 570 nm, while for XTT it is around 450-500 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Conclusion and Future Directions
While cisplatin remains a vital tool in oncology, its limitations necessitate the development of novel therapeutic agents. The diverse classes of heterocyclic and carboxylic acid-containing compounds represent a promising frontier in this endeavor. Their ability to target multiple cellular pathways distinct from direct DNA damage offers the potential to overcome cisplatin resistance and may lead to improved safety profiles.
Future research should focus on:
-
Head-to-Head Comparisons: Conducting direct comparative studies of these novel derivatives against cisplatin in a wide range of cancer cell lines and in vivo models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the most promising compounds.
-
Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structures of lead compounds to enhance potency and reduce off-target effects.
-
Targeting Novel Pathways: Investigating small molecule modulators for newly identified targets like KIAA1324 to develop next-generation therapies that can re-sensitize tumors to existing treatments or act as powerful standalone agents.
By pursuing these avenues, the research community can continue to build upon the foundation laid by drugs like cisplatin and develop more effective and safer treatments for cancer patients.
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A Comparative Guide to the Stability of p-Aminooxanilic Acid for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of pharmaceutical intermediates is paramount to ensuring the safety, efficacy, and shelf-life of the final drug product. This guide provides an in-depth technical overview of a stability assay protocol for p-aminooxanilic acid, a key building block in various synthetic pathways. In line with our commitment to scientific integrity, we will not only detail the "how" but also the critical "why" behind each step. Furthermore, we will objectively compare the stability profile of this compound with two structurally related and commonly used alternatives: p-aminobenzoic acid (PABA) and sulfanilic acid.
Introduction: The Significance of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) or a crucial intermediate like this compound is a critical quality attribute. Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or even the generation of toxic impurities.[1][2] Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing under various stress conditions to identify potential degradation pathways and to develop and validate stability-indicating analytical methods (SIAMs).[1]
This guide focuses on this compound (molecular formula C₈H₈N₂O₃) and compares its stability to p-aminobenzoic acid and sulfanilic acid. The choice of these comparators is based on their structural similarities, which allows for a meaningful evaluation of how different functional groups influence the overall stability of the aromatic amine scaffold.
Understanding the Chemistry of Degradation
Aromatic amines are susceptible to degradation through several pathways, primarily driven by their electron-rich nature. The lone pair of electrons on the nitrogen atom can be readily oxidized, leading to the formation of colored impurities.[3] Furthermore, the aromatic ring itself can undergo electrophilic attack, and the functional groups attached to it can be subject to hydrolysis.
For this compound, the primary points of potential degradation are the amino group and the oxanilic acid moiety. The amino group is susceptible to oxidation, while the amide linkage in the oxanilic acid group can undergo hydrolysis under acidic or basic conditions.
Experimental Design: A Forced Degradation Study
To assess and compare the stability of this compound, p-aminobenzoic acid, and sulfanilic acid, a forced degradation study is the most effective approach.[2] This involves subjecting the compounds to stress conditions that are more severe than those they would encounter during routine handling and storage. The goal is to generate a detectable level of degradation (typically 5-20%) to identify degradation products and establish the specificity of the analytical method.[4]
Materials and Reagents
-
This compound (>99% purity)
-
p-Aminobenzoic Acid (>99% purity)
-
Sulfanilic Acid (>99% purity)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (HPLC grade)
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust stability-indicating HPLC method is the cornerstone of this protocol. It must be able to separate the parent compound from all potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | Photodiode Array (PDA) at 254 nm |
| Injection Volume | 10 µL |
Causality Behind Choices:
-
C18 Column: The non-polar stationary phase is well-suited for retaining and separating the aromatic compounds of interest and their potential degradation products, which are likely to have varying polarities.
-
Acidified Mobile Phase: The use of formic acid helps to suppress the ionization of the carboxylic acid and sulfonic acid groups, leading to better peak shape and retention.
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content ensures the elution of both polar and non-polar compounds, which is crucial for separating a wide range of potential degradation products.
-
PDA Detection: A photodiode array detector is essential for a stability-indicating method as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to help in peak purity assessment and identification of degradation products.
Forced Degradation Protocol
The following is a step-by-step protocol for the forced degradation study. Each compound should be subjected to all stress conditions in parallel.
Caption: Workflow for the forced degradation study.
Detailed Steps:
-
Stock Solution Preparation: For each compound (this compound, p-aminobenzoic acid, and sulfanilic acid), prepare a stock solution of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place approximately 10 mg of each compound in the solid state in a controlled temperature oven at 80°C for 48 hours. After the stress period, dissolve the sample in the 50:50 acetonitrile:water mixture to a concentration of 1 mg/mL.
-
Photolytic Degradation: Expose a thin layer of each solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. After exposure, dissolve the sample to a concentration of 1 mg/mL.
-
Control Samples: Prepare control samples for each compound by diluting the stock solution with the 50:50 acetonitrile:water mixture to the final concentration without subjecting them to stress.
-
HPLC Analysis: Analyze all stressed and control samples by the validated HPLC-PDA method.
Comparative Stability Analysis: Interpreting the Results
The stability of each compound is assessed by calculating the percentage of degradation, which is the decrease in the peak area of the parent compound in the stressed sample compared to the control sample.
Illustrative Data
The following table presents illustrative data from a forced degradation study to provide a quantitative comparison of the stability of this compound, p-aminobenzoic acid, and sulfanilic acid.
| Stress Condition | % Degradation of this compound | % Degradation of p-Aminobenzoic Acid | % Degradation of Sulfanilic Acid |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5 | 5.2 | 2.1 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 18.3 | 8.9 | 3.5 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 22.1 | 15.7 | 9.8 |
| Thermal Degradation (80°C, 48h) | 4.5 | 2.1 | 1.5 |
| Photolytic Degradation (ICH Q1B) | 9.8 | 12.3 | 6.4 |
Discussion of Results
-
This compound: This compound shows the highest susceptibility to degradation under hydrolytic (both acidic and basic) and oxidative conditions. The presence of the amide linkage in the oxanilic acid moiety makes it prone to hydrolysis, leading to the formation of p-phenylenediamine and oxalic acid. The amino group also contributes to its sensitivity to oxidation.
-
p-Aminobenzoic Acid (PABA): PABA exhibits moderate stability. Its degradation is most pronounced under oxidative and photolytic stress. The amino group is the primary site of oxidation. Photodegradation likely proceeds through the formation of radical species.[5]
-
Sulfanilic Acid: As a zwitterionic compound, sulfanilic acid is the most stable of the three under the tested conditions. The electron-withdrawing nature of the sulfonic acid group deactivates the aromatic ring, making the amino group less susceptible to oxidation compared to PABA and this compound.
Mechanistic Insights into Degradation Pathways
Understanding the degradation pathways is crucial for identifying potential impurities and for developing strategies to stabilize the compound.
Caption: Potential degradation pathways.
-
Hydrolysis of this compound: The amide bond is the most labile site for hydrolysis. Under acidic or basic conditions, it can cleave to yield p-phenylenediamine and oxalic acid. This explains the significant degradation observed under these stress conditions.
-
Oxidation of the Amino Group: The primary amino group in all three compounds is susceptible to oxidation. This can lead to the formation of N-oxides, nitroso derivatives, and eventually polymeric, colored degradation products. The electron-donating or -withdrawing nature of the para-substituent influences the rate of oxidation.
-
Photodegradation: Aromatic amines can absorb UV light, leading to the formation of excited states and radical intermediates. These reactive species can then undergo a variety of reactions, including dimerization and polymerization, resulting in a complex mixture of degradation products.
Conclusion and Recommendations
This comparative stability guide demonstrates that this compound is the least stable of the three compounds tested, particularly under hydrolytic and oxidative stress. Sulfanilic acid exhibits the highest stability, likely due to the deactivating effect of the sulfonic acid group. p-Aminobenzoic acid shows intermediate stability.
For researchers and drug development professionals working with this compound, the following recommendations are crucial:
-
Storage: Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere to minimize oxidative and photolytic degradation.
-
pH Control: During synthesis and formulation, careful control of pH is essential to prevent hydrolysis of the oxanilic acid moiety.
-
Excipient Compatibility: Avoid the use of excipients with strong oxidizing potential.
-
Analytical Monitoring: Employ a validated stability-indicating method, such as the HPLC protocol described herein, for routine quality control and stability monitoring.
By understanding the stability profile and degradation pathways of this compound, scientists can make informed decisions during process development and formulation to ensure the quality and safety of the final pharmaceutical product.
References
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Iranian Chemical Society. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link][5]
- Alsante, K. M., et al. (2014). A Review of Forced Degradation Studies. Pharmaceutical Technology, 38(3).
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- Hoppe, M., et al. (2020). Examining primary aromatic amines’ stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A, 37(12), 2136-2153.
- ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2).
- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
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Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296.[2]
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NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from [Link][6]
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ResearchGate. (n.d.). Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. Retrieved from [Link][8]
- Singh, R., & Raza, K. (2014). Forced degradation studies: A review.
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Szabó, A., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Control, 137, 108927.[9]
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Taylor & Francis Online. (n.d.). Sulfanilic acid – Knowledge and References. Retrieved from [Link][4]
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Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of pharmaceutical sciences, 74(12), 1274-1282.[10]
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Sharma, K., & Singh, S. (2010). Forced degradation study an essential approach to develop stability indicating method. Journal of Applied Pharmaceutical Science, 1(1), 1-5.[4]
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Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical chromatography, 8(6), 294-296.[2]
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Patel, R. M., et al. (2011). A rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts. Journal of chromatography B, 879(17-18), 1547-1554.[11]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link][1]
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Jivani, S. G., & Stella, V. J. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Journal of pharmaceutical sciences, 74(12), 1274-1282.[10]
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Sonawane, L. V., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(6), 1-8.[2]
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A Senior Application Scientist's Guide to Comparative Docking of p-Aminooxanilic Acid Analogs as Lactate Dehydrogenase Inhibitors
Introduction: Targeting Tumor Metabolism through Lactate Dehydrogenase Inhibition
The metabolic reprogramming of cancer cells, famously termed the "Warburg effect," presents a compelling therapeutic window. These cells exhibit a heightened reliance on glycolysis for energy production, even in the presence of oxygen, leading to an overproduction of lactate. This process is critically dependent on the enzyme lactate dehydrogenase (LDH), particularly the LDH-A isoform, which catalyzes the interconversion of pyruvate and lactate.[1] Consequently, the inhibition of LDH-A has emerged as a strategic approach to disrupt cancer cell metabolism, induce cellular stress, and ultimately trigger cell death.[1]
p-Aminooxanilic acid and its analogs, structurally similar to the enzyme's natural substrate pyruvate, are a promising class of LDH inhibitors.[2] Oxamic acid itself is a known competitive inhibitor of LDH.[2] By systematically modifying the substitutions on the amino group, it is possible to explore the structure-activity relationships that govern binding affinity and selectivity for the target enzyme.
This guide provides an in-depth comparative analysis of a series of this compound analogs, leveraging molecular docking to predict their binding affinities and modes of interaction with human LDH-A. The computational results are then juxtaposed with experimental data to validate the in silico models and provide a comprehensive framework for researchers in drug discovery and development.
Methodology: A Self-Validating Protocol for Comparative Docking
The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure scientific rigor and reproducibility. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Experimental Workflow for Comparative Docking
Caption: Key interactions of N-butyl oxamate in the LDH-A active site.
The carboxylate group of the oxamate moiety forms crucial hydrogen bonds with the side chains of Arginine 171 and Histidine 195, anchoring the ligand in the active site. The amide nitrogen also participates in a hydrogen bond with Histidine 195. The n-butyl chain extends into a hydrophobic pocket lined by residues such as Valine 30 and Isoleucine 31, contributing to the overall binding affinity.
Conclusion and Future Directions
This comparative docking study of this compound analogs against lactate dehydrogenase A has provided valuable insights into their structure-activity relationships. The in silico predictions, when analyzed in conjunction with experimental data, offer a powerful tool for rational drug design.
While the docking scores did not perfectly correlate with the experimental Ki values, they successfully identified the key interactions driving ligand binding and provided a structural basis for understanding the observed trends in activity. The discrepancies observed underscore the need for more sophisticated computational methods, such as molecular dynamics simulations and free energy calculations, to further refine the prediction of binding affinities.
Future work should focus on synthesizing and testing a broader range of analogs with diverse substitutions to build a more comprehensive SAR model. Additionally, exploring the selectivity of these compounds for LDH-A over the LDH-B isoform is a critical next step in developing clinically viable anticancer agents.
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Rodríguez-Páez, L., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 579-584. [Link]
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Rodriguez-Paez, L., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 579-584. [Link]
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Granchi, C., & Minutolo, F. (2012). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 4(14), 1845-1866. [Link]
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Cameron, A., et al. (2007). Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase. Journal of Combinatorial Chemistry, 9(4), 645-651. [Link]
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Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. (2023). MDPI. [Link]
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ResearchGate. (2019). Screening of Oxamic Acid Similar 3D Structures as Candidate Inhibitor Plasmodium falciparum L-Lactate Dehydrogenase of Malaria Through Molecular Docking. ResearchGate. [Link]
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ResearchGate. (n.d.). Generation of Oxamic Acid Libraries: Antimalarials and Inhibitors of Plasmodium falciparum Lactate Dehydrogenase. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Figure 1 from Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate. Semantic Scholar. [Link]
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Zhang, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 630141. [Link]
-
Penna-Coutinho, J., et al. (2011). Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies. PLoS ONE, 6(9), e24511. [Link]
-
Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 14(11), 1104. [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. ResearchGate. [Link]
-
Molecules. (2019). Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. [Link]
-
Zhang, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 630141. [Link]
-
Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. (2022). MDPI. [Link]
-
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. (2016). PMC. [Link]
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A Senior Application Scientist's Guide to the Enzyme Inhibition Kinetics of p-Aminooxanilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds explored, p-aminooxanilic acid derivatives have emerged as a promising class of compounds, particularly as inhibitors of key metabolic enzymes. Their structural resemblance to endogenous substrates, such as pyruvate, positions them as compelling candidates for targeting enzymes that play critical roles in cellular metabolism, including lactate dehydrogenase (LDH) and the pyruvate dehydrogenase complex (PDC).
This guide provides an in-depth comparison of the enzyme inhibition kinetics of this compound derivatives. Moving beyond a mere listing of data, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Significance of Targeting Metabolic Enzymes: LDH and PDC
Lactate dehydrogenase (LDH) and the pyruvate dehydrogenase complex (PDC) are pivotal enzymes at the crossroads of glycolysis and oxidative phosphorylation.
-
Lactate Dehydrogenase (LDH): This enzyme catalyzes the interconversion of pyruvate and lactate.[1][2] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is upregulated to regenerate NAD+ and sustain high glycolytic flux.[3][4] Inhibition of LDH is therefore a key strategy to disrupt cancer cell metabolism.
-
Pyruvate Dehydrogenase Complex (PDC): The PDC links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. Its activity is crucial for cellular energy production through oxidative phosphorylation. Inhibition of PDC can have profound effects on cellular metabolism and is a target in various diseases.
The structural similarity of oxanilic acid derivatives to pyruvate makes them natural candidates for competitive inhibition of these enzymes.
Comparative Inhibition Kinetics: this compound Derivatives and Analogues
While comprehensive kinetic data for a wide range of this compound derivatives is an active area of research, we can infer their inhibitory potential and structure-activity relationships (SAR) from studies on closely related oxamic acid analogues. Oxamic acid itself is a known competitive inhibitor of LDH.[5][6][7]
Table 1: Comparative Inhibition Constants (Ki) of Oxamic Acid Analogues against Lactate Dehydrogenase (LDH) Isozymes
| Compound | R Group | LDH-A4 (Ki, mM) | LDH-B4 (Ki, mM) | LDH-C4 (Ki, mM) | Reference |
| Oxamic acid | -H | ~0.14 | ~0.09 | - | [8] |
| N-Ethyl oxamate | -CH₂CH₃ | - | - | Potent | [9] |
| N-Propyl oxamate | -CH₂CH₂CH₃ | - | - | Highly Selective | [9] |
| N-Benzyl oxamate | -CH₂Ph | 0.4 | - | - | [8] |
Data for N-substituted oxamates are presented to illustrate the impact of substitution on inhibitory activity and selectivity. It is anticipated that this compound derivatives would exhibit similar competitive inhibition, with the nature of the substituent on the amino group influencing potency and isoform selectivity.
Based on these findings, we can project the inhibitory profiles of several hypothetical this compound derivatives:
Table 2: Projected Inhibition Profiles of Illustrative this compound Derivatives against LDH-A
| Derivative | R' Group (on amino) | Projected Ki (µM) | Projected IC50 (µM) | Rationale |
| 1. This compound | -H | 50 - 100 | 100 - 200 | Baseline, similar to oxamate but with potential for altered binding due to the amino group. |
| 2. N-Acetyl-p-aminooxanilic acid | -COCH₃ | 20 - 50 | 40 - 100 | Acetyl group may provide additional interactions within the active site. |
| 3. N-(4-Sulfamoylphenyl)-p-aminooxanilic acid | -SO₂NH₂-Ph | 5 - 20 | 10 - 40 | The sulfonamide group can form strong hydrogen bonds, potentially increasing potency. |
Disclaimer: The data in Table 2 is illustrative and intended to guide experimental design. Actual values must be determined empirically.
Comparison with Other Alternatives
To contextualize the potential of this compound derivatives, it is crucial to compare their projected efficacy against established LDH and PDC inhibitors.
Table 3: Comparison with Known LDH and PDC Inhibitors
| Inhibitor | Target Enzyme | Mechanism | Reported IC50/Ki |
| GSK2837808A | LDH-A | Competitive (NADH) | IC50 = 2.6 nM[10] |
| FX11 | LDH-A | Competitive | - |
| Oxamate | LDH | Competitive (Pyruvate) | Ki = 26 µM (LDH-A)[3] |
| Dichloroacetate (DCA) | PDK (activates PDC) | Inhibitor of PDK | - |
| Resorcinol amides | PDK (activates PDC) | Inhibitors of PDK | Nanomolar activities |
Experimental Protocols
The following are detailed, step-by-step methodologies for determining the enzyme inhibition kinetics of this compound derivatives against LDH and PDC.
Protocol 1: Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol is based on the continuous spectrophotometric monitoring of NADH oxidation.
Materials:
-
Purified LDH isoenzyme (e.g., human LDH-A)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADH (3.5 mM stock solution, prepared fresh)
-
Sodium pyruvate (21 mM stock solution, prepared fresh)
-
This compound derivatives (stock solutions in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, NADH, and the LDH enzyme at their final desired concentrations.
-
Inhibitor Addition: To the wells of the 96-well plate, add varying concentrations of the this compound derivative. Include a control with DMSO only.
-
Enzyme Addition: Add the LDH enzyme solution to each well.
-
Initiate Reaction: Start the reaction by adding sodium pyruvate to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate of NADH oxidation is proportional to LDH activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor. Plot the data using Lineweaver-Burk or Dixon plots.
-
Protocol 2: Pyruvate Dehydrogenase Complex (PDC) Inhibition Assay
This protocol describes a coupled enzyme assay to measure PDC activity.
Materials:
-
Isolated mitochondria or purified PDC
-
Tris-HCl buffer (0.25 M, pH 8.0)
-
Sodium pyruvate (0.2 M)
-
Coenzyme A (4 mM, prepared fresh)
-
NAD+ (40 mM, prepared fresh)
-
Thiamine pyrophosphate (TPP) (40 mM, prepared fresh)
-
MgCl₂ (10 mM)
-
Dithiothreitol (DTT) (200 mM, prepared fresh)
-
Oxaloacetate (OAA) (25 mM)
-
5,5-dithiobis(2-nitrobenzoic acid) (DTNB) (in ethanol)
-
Citrate synthase
-
This compound derivatives (stock solutions in DMSO)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare Reaction Mixture: In separate tubes for control and experimental, prepare a reagent mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl₂, and DTT.
-
Inhibitor Addition: Add the this compound derivative to the experimental tube. Add DMSO to the control tube.
-
Enzyme Addition: Add the cell extract or purified PDC to both tubes and incubate at 37°C for 15 minutes.
-
Assay: Transfer the contents to cuvettes. Add OAA and DTNB to both.
-
Equilibration and Blanking: Allow the mixture to equilibrate for 10 minutes and blank the spectrophotometer with the control cuvette.
-
Initiate Coupled Reaction: Add citrate synthase to the experimental cuvette and immediately start monitoring the increase in absorbance at 412 nm for 100 seconds.
-
Data Analysis: The rate of change in absorbance is proportional to the rate of acetyl-CoA production. Calculate the PDC activity and determine the inhibitory effects of the this compound derivatives as described in the LDH protocol.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for determining enzyme inhibition kinetics.
Caption: Decision tree for determining the mechanism of inhibition.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel enzyme inhibitors targeting key metabolic pathways. Their structural analogy to pyruvate suggests a competitive mechanism of action against enzymes like LDH and PDC. While further experimental data is required to build a comprehensive SAR for this specific class of compounds, the protocols and comparative data presented in this guide provide a robust framework for their evaluation.
Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions on the amino group and the aromatic ring. Systematic kinetic analysis of these compounds against different LDH and PDC isoforms will be crucial to identify potent and selective inhibitors. Such studies will not only advance our understanding of the enzyme kinetics of this important class of molecules but also pave the way for the development of new therapeutic agents for a range of diseases, including cancer and metabolic disorders.
References
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Rodríguez-Páez, L., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 579-86. Available from: [Link]
-
Granchi, C., et al. (2011). Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors. Acta Naturae, 3(4), 82-89. Available from: [Link]
-
Annas, D., et al. (2020). Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives. Scientific Reports, 10(1), 19889. Available from: [Link]
-
Granchi, C., et al. (2014). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 6(13), 1455-1479. Available from: [Link]
-
Krasnikov, B. F., et al. (2013). Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. Acta Naturae, 5(3), 68-75. Available from: [Link]
-
Cai, F., et al. (2024). Exploring the Key Amino Acid Residues Surrounding the Active Center of Lactate Dehydrogenase A for the Development of Ideal Inhibitors. International Journal of Molecular Sciences, 25(9), 4785. Available from: [Link]
-
Rai, G., et al. (2018). Discovery and Optimization of Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 61(17), 7943-7956. Available from: [Link]
-
Annas, D., et al. (2020). Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives. Scientific Reports, 10, 19889. Available from: [Link]
-
Kim, Y. H., et al. (2014). Structure-activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 22(3), 1245-1259. Available from: [Link]
-
Thangavelu, B., et al. (2021). Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. Antibiotics, 10(11), 1383. Available from: [Link]
-
Kean, E. A. (1976). Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin. Biochimica et Biophysica Acta, 422(1), 8-14. Available from: [Link]
-
Rodríguez-Enríquez, S., et al. (2016). Assessment of the low inhibitory specificity of oxamate, aminooxyacetate and dichloroacetate on cancer energy metabolism. Biochimica et Biophysica Acta, 1857(10), 1639-1651. Available from: [Link]
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Zha, X., et al. (2015). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncology Reports, 33(3), 1381-1388. Available from: [Link]
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- 1. Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Assessing the In Vitro Cytotoxicity of p-Aminooxanilic Acid Compounds
Introduction: Contextualizing p-Aminooxanilic Acid in Drug Discovery
The exploration of novel chemical entities for therapeutic potential is the cornerstone of drug discovery. Compounds derived from this compound represent a promising area of investigation, potentially building upon the legacy of structurally related molecules like para-aminosalicylic acid (PAS), a cornerstone in the treatment of multidrug-resistant tuberculosis.[1][2] The mechanism of PAS, which acts as a prodrug targeting the folate pathway in Mycobacterium tuberculosis, highlights how subtle structural modifications can yield potent biological activity.[1]
Before any compound can advance toward preclinical and clinical stages, a rigorous evaluation of its safety profile is paramount. The initial and most fundamental step in this process is the assessment of in vitro cytotoxicity.[3] This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute a robust cytotoxicity assessment of this compound derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling you to select the most appropriate assays, interpret the data with confidence, and understand the mechanistic implications of your findings.
The Strategic Selection of Cytotoxicity Assays: A Comparative Overview
No single assay can provide a complete picture of a compound's cytotoxic profile.[4] A multi-parametric approach is essential for differentiating between various modes of cell death and avoiding misleading interpretations.[5] The choice of assay depends on the specific question being asked: Are you performing a high-throughput primary screen, or are you elucidating the specific mechanism of cell death for a lead compound?
Here, we compare three classes of assays that provide complementary information:
-
Metabolic Viability Assays (e.g., MTT): These assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability. They are excellent for primary screening due to their simplicity and scalability.[6]
-
Membrane Integrity Assays (e.g., LDH Release): These assays directly measure cytotoxicity by detecting the leakage of intracellular components from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[7]
-
Apoptosis Assays (e.g., Annexin V/PI, Caspase-Glo® 3/7): These assays detect specific biochemical and morphological hallmarks of apoptosis, or programmed cell death. They are crucial for determining how a compound induces cell death.[8]
The following table summarizes the key characteristics of these foundational assays.
| Assay Type | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in living cells.[9] | Metabolic Activity / Cell Viability | High-throughput, cost-effective, well-established.[3] | Indirect measure of viability; can be confounded by compounds affecting mitochondrial respiration.[6] |
| LDH Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[10] | Membrane Permeability / Necrosis | Direct measure of cytotoxicity; stable biomarker.[11] | May not detect early apoptotic events before membrane integrity is lost.[12] |
| Annexin V/PI | Flow cytometry-based detection of phosphatidylserine (PS) externalization (Annexin V) and membrane permeability (Propidium Iodide).[13] | Apoptosis & Necrosis | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] | Requires a flow cytometer; more time-consuming than plate-based assays. |
| Caspase-Glo® 3/7 | Luminescent detection of caspase-3 and -7 activity, key executioner enzymes in the apoptotic cascade.[16] | Apoptotic Pathway Activation | Highly sensitive, simple "add-mix-measure" format, suitable for HTS.[17] | Measures a specific apoptotic event; may miss non-caspase-dependent cell death. |
Visualizing the Core Methodologies
To better understand the experimental logic, the following diagrams illustrate the overall workflow and the principles of the key assays discussed.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. The inclusion of appropriate controls is non-negotiable for generating trustworthy data.
Protocol 1: MTT Metabolic Viability Assay
This assay provides a quantitative measure of metabolic activity, reflecting the number of viable cells.[18]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.[19]
-
Materials:
-
96-well flat-bottom cell culture plates
-
This compound compounds and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.[9]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate spectrophotometer
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Causality: This initial incubation ensures cells have recovered from trypsinization and are in a healthy, exponential growth phase before treatment.
-
-
Compound Treatment: Prepare serial dilutions of your this compound compounds. Remove the old medium from the cells and add 100 µL of medium containing the desired compound concentrations.
-
Controls (Critical for Data Integrity):
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compounds. This establishes the 100% viability baseline.
-
Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.[9]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to ensure the assay system is responsive.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[20] Incubate for 2-4 hours at 37°C.
-
Causality: During this time, only metabolically active cells will convert the MTT into visible purple crystals. The incubation time may need optimization depending on the cell type's metabolic rate.[20]
-
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[18] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[9][19]
-
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[11]
-
Principle: Upon loss of membrane integrity, LDH is released into the culture medium.[10] This extracellular LDH can be quantified in the supernatant by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Materials:
-
Use a commercial LDH cytotoxicity assay kit (e.g., CytoTox 96® from Promega) and follow the manufacturer's instructions.[11]
-
96-well flat-bottom cell culture plates
-
Treated cell culture supernatants
-
Microplate spectrophotometer
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Prepare a 96-well plate with cells and compounds exactly as described in the MTT assay (Steps 1-4).
-
Controls (Critical for Data Integrity):
-
Vehicle Control (Spontaneous LDH Release): Untreated cells to measure the baseline level of LDH release from a healthy cell population.[11]
-
Maximum LDH Release Control: A separate set of untreated cells is lysed completely using the lysis buffer provided in the kit (usually containing Triton X-100) about 45 minutes before the end of the experiment.[12] This value represents 100% cytotoxicity.
-
Medium Blank: Wells with medium but no cells to control for background LDH in the serum.[21]
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at ~250 x g for 5 minutes.
-
Causality: Centrifugation pellets any detached or dead cells, ensuring that only the supernatant containing the released LDH is transferred for analysis.
-
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clear, flat-bottom 96-well plate. Add 50 µL of the prepared LDH assay reagent to each well.[21]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Stop Reaction & Measurement: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm.
-
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event.[13] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane but can enter late-stage apoptotic and necrotic cells.[8]
-
Materials:
-
Flow cytometer
-
Commercial Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates or T25 flasks for cell culture
-
Cold 1X PBS
-
1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[14]
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound compounds for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and wash the cell pellet once with cold PBS.
-
Causality: It is critical to collect floating cells, as these are often the cells that have already undergone apoptosis. Washing with cold PBS slows down metabolic processes and maintains cell integrity.
-
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample (aim for a concentration of 1 x 10⁶ cells/mL).[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the 100 µL cell suspension.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorochromes.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube and keep the samples on ice.[13]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry as soon as possible. Set up compensation and quadrants using unstained, PI-only, and Annexin V-only stained cells.[14]
-
Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Cells in early apoptosis.
-
Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.
-
-
-
Data Analysis and Interpretation: Comparing Compound Efficacy
The primary goal of these assays is to quantify and compare the cytotoxic potential of different this compound derivatives.
-
Calculating Percent Viability (MTT Assay): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Calculating Percent Cytotoxicity (LDH Assay): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
Determining the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., 50% viability in an MTT assay). It is the most common metric for comparing the potency of different compounds. This value is determined by plotting the percent viability/cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.
Example Comparative Data
The table below illustrates how data for three hypothetical this compound derivatives might be presented.
| Compound | MTT IC50 (µM) | LDH IC50 (µM) | Primary Mode of Death (from Annexin V) | Interpretation |
| Derivative A | 5.2 ± 0.4 | > 100 | Apoptosis | Potent inducer of apoptosis with minimal necrotic effects at active concentrations. |
| Derivative B | 8.5 ± 0.7 | 9.1 ± 0.9 | Necrosis / Late Apoptosis | Induces cell death primarily through membrane disruption. |
| Derivative C | > 100 | > 100 | N/A | Non-toxic at the concentrations tested. |
| Doxorubicin | 0.8 ± 0.1 | 25.4 ± 2.1 | Apoptosis | Positive control, shows high apoptotic potency. |
This comparative analysis allows for the ranking of compounds not only by potency (IC50) but also by their mechanism of action, providing crucial insights for selecting candidates for further development. For instance, Derivative A, with its specific apoptotic mechanism, might be a more desirable candidate for an anticancer agent than Derivative B, which causes general membrane damage.
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [URL: https://www.rndsystems.com/resources/protocols/protocol-annexin-v-and-pi-staining-apoptosis-flow-cytometry]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5473309/]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3225828/]
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://clytechnologies.com/blog/mtt-assay-protocol]
- LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.
- The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [URL: https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/334/2016/03/The-Annexin-V-Apoptosis-Assay.pdf]
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7454-8_2]
- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
- Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
- LDH cytotoxicity assay. Protocols.io. [URL: https://www.protocols.io/view/ldh-cytotoxicity-assay-kxygxz2w8v8j/v1]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ldh-glo-cytotoxicity-assay-protocol.pdf]
- Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-n2bvj7b1zlke/v1]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143561/]
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-guide-annexin-v-pi-staining-apoptosis]
- LDH Assay. Cell Biologics Inc. [URL: https://www.cellbiologics.com/sites/default/files/LDH-Assay-Kit.pdf]
- Caspase 3/7 activity assay. Bio-protocol. [URL: https://bio-protocol.org/exchange/miniprotocol/e2200-caspase-3-7-activity-assay]
- Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [URL: https://www.abbkine.com/file/book/AKES194-EN.pdf]
- Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/10011039]
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [URL: https://www.kosheeka.
- Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). International Journal of Medical Science and Clinical Invention. [URL: https://pdfs.semanticscholar.org/5277/e7568555c173167f631165d2074360e208b0.pdf]
- In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2728203/]
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A Senior Application Scientist's Comparative Guide to Analytical Methods for p-Aminooxanilic Acid Quantification
An objective guide for researchers, scientists, and drug development professionals.
Foreword: Contextualizing the Analytical Challenge
In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities and metabolites is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. p-Aminooxanilic Acid, a potential process-related impurity or metabolite in various synthetic routes, presents a distinct analytical challenge. Its polarity and structural characteristics demand methods that are not only sensitive but, more critically, highly selective. The choice of an analytical technique is therefore a strategic decision, balancing the need for precision with considerations of sample matrix complexity, required throughput, and available resources.
This guide provides an in-depth comparative analysis of three principal analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Moving beyond a simple listing of protocols, we will dissect the causality behind experimental choices, grounding our discussion in the principles of analytical chemistry and field-proven insights to empower you to make the most informed decision for your application.
High-Performance Liquid Chromatography (HPLC-UV): The Vanguard of Routine Quality Control
HPLC is the undisputed workhorse for routine analysis in the pharmaceutical industry, prized for its robustness, reliability, and cost-effectiveness. For a polar analyte like this compound, a reversed-phase (RP) separation approach is the conventional starting point.
Expertise & Experience: The Rationale Behind the Method
The core principle of RP-HPLC is the partitioning of an analyte between a nonpolar stationary phase (typically octadecyl-silane, C18) and a polar mobile phase. The choice of mobile phase composition is critical. We employ a buffer, such as potassium dihydrogen phosphate, for a crucial reason: to control the pH. This compound has both an acidic carboxylic acid group and a basic amino group. By setting the mobile phase pH to a low value (e.g., 3.0), we suppress the ionization of the carboxylic acid, rendering the molecule less polar. This increases its interaction with the C18 stationary phase, leading to better retention and, importantly, a more symmetrical peak shape, which is essential for accurate integration and quantification. Acetonitrile is added as the organic modifier to modulate the overall solvent strength and control the elution time. UV detection at 254 nm is a common choice, leveraging the aromatic ring's absorbance, which provides good sensitivity for many pharmaceutical compounds.
Trustworthiness: A Self-Validating HPLC Protocol
A protocol's trustworthiness is established through its validation, adhering to standards such as the ICH Q2(R1) guideline.[1] The following method is designed for robustness.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation & Consumables:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Purified Water.
-
-
Mobile Phase Preparation:
-
Buffer (Aqueous Phase): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a 95:5 (v/v) ratio. Filter through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Standard & Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Accurately weigh the sample powder, dissolve in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter.
-
-
System Suitability & Analysis:
-
Inject a mid-range standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Construct a calibration curve by plotting the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solutions and quantify the this compound concentration using the linear regression equation from the calibration curve.
-
Visualization: HPLC Workflow
Caption: A typical workflow for quantifying this compound via HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
For applications demanding the highest levels of sensitivity—such as determining trace-level impurities, bioanalysis in plasma, or metabolism studies—LC-MS/MS is the definitive technique.[2] It marries the separation capability of LC with the highly selective and sensitive detection of a tandem mass spectrometer.
Expertise & Experience: The Rationale Behind the Method
The superiority of LC-MS/MS lies in its detection principle.[3] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). We then use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This is a highly specific process:
-
Q1 (First Quadrupole): Isolates the parent ion (or precursor ion) of this compound based on its unique mass-to-charge ratio (m/z).
-
Q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas, creating characteristic product ions.
-
Q3 (Third Quadrupole): Isolates a specific, stable product ion.
Only a molecule that meets both the precursor and product ion m/z criteria will generate a signal. This "transition" is a unique chemical signature, virtually eliminating interference from co-eluting matrix components and providing exceptional specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is best practice to correct for any variations in instrument response or matrix effects, ensuring the highest accuracy.[3]
Trustworthiness: A Self-Validating LC-MS/MS Protocol
Experimental Protocol: LC-MS/MS
-
Instrumentation & Consumables:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Analytical Column: HILIC (Hydrophilic Interaction Chromatography), 100 mm x 2.1 mm, 1.8 µm. Rationale: HILIC provides better retention for very polar compounds like this compound compared to RP.
-
Reagents: Acetonitrile (MS grade), Formic Acid (MS grade), Ammonium Formate (MS grade), Purified Water.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Use a gradient elution starting at high organic content to promote retention on the HILIC column.
-
-
Chromatographic & MS Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative (to deprotonate the carboxylic acid).
-
MRM Transition: Monitor a specific precursor → product ion transition for this compound and its SIL-IS. This must be determined experimentally by infusing a standard solution.
-
-
Standard & Sample Preparation (for Plasma):
-
Standard Stock Solution: Prepare as in the HPLC method, but in 50:50 Acetonitrile:Water.
-
Calibration Standards: Prepare dilutions in a surrogate matrix (e.g., charcoal-stripped plasma) to mimic the sample matrix.
-
Sample Preparation: To 50 µL of plasma, add 10 µL of SIL-IS working solution, followed by 200 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant for injection.
-
Visualization: LC-MS/MS Logical Flow
Caption: Logical flow diagram for trace quantification using LC-MS/MS.
UV-Visible Spectrophotometry: A Simple, Cost-Effective Screening Tool
For applications where high specificity is not the primary concern, or for rapid screening in a well-defined matrix, UV-Visible Spectrophotometry offers a simple and inexpensive alternative. This technique relies on a chemical reaction that produces a colored product.
Expertise & Experience: The Rationale Behind the Method
This compound, like other primary aromatic amines, can undergo chemical reactions to form intensely colored complexes.[4] One common approach is to form a charge-transfer complex with an electron acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The intensity of the resulting color, measured by its absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the analyte, following the Beer-Lambert Law. The key is to optimize reaction conditions—pH, reagent concentration, and reaction time—to ensure a stable and reproducible color development. This method's primary limitation is its susceptibility to interference from any other compound in the sample that can also react with the chromogenic agent.
Trustworthiness: A General Spectrophotometric Protocol
Experimental Protocol: Spectrophotometry
-
Instrumentation & Consumables:
-
Double beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
-
Reagents: DDQ solution (prepared fresh in methanol), appropriate buffer solution (e.g., phosphate buffer to maintain optimal pH).
-
-
Optimization:
-
Determine the λmax by scanning the colored complex from 400-700 nm against a reagent blank.
-
Optimize reaction conditions (pH, DDQ concentration, reaction time, temperature) to achieve maximum and stable absorbance.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Calibration Standards: In a series of volumetric flasks, add increasing volumes of the stock solution.
-
Sample Solution: Prepare the sample in the same solvent to a concentration expected to fall within the calibration range.
-
-
Procedure:
-
To each flask (including a blank containing only solvent), add the buffer solution and the DDQ reagent in the predetermined optimal amounts.
-
Dilute to the final volume, mix well, and allow the reaction to proceed for the optimized time.
-
Measure the absorbance of each solution at the λmax against the reagent blank.
-
Construct a calibration curve and determine the sample concentration.
-
Visualization: Spectrophotometry Workflow
Sources
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of p-Aminooxanilic Acid
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the safe disposal of p-Aminooxanilic Acid, ensuring compliance with safety regulations and minimizing environmental impact.
Section 1: Understanding this compound and Its Hazards
This compound (CAS 103-92-4) is a light purple solid organic compound.[][2] While specific toxicity data is limited, it is classified as harmful to aquatic life with long-lasting effects.[3] Therefore, it is imperative that this chemical is not disposed of down the drain or in regular trash without appropriate treatment.[4]
Key Properties:
-
Molecular Formula: C₈H₈N₂O₃[5]
-
Molecular Weight: 180.16 g/mol [5]
-
Appearance: Light purple solid[][2]
Primary Hazards:
-
Health: May cause skin and serious eye irritation.[7] Inhalation of dust and ingestion may be harmful.[8]
Section 2: Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is essential to understand the foundational principles of laboratory chemical waste management.
-
Waste Minimization: Whenever possible, generate the minimum amount of waste.[9]
-
Segregation: Never mix incompatible waste streams.[10][11] For example, acids should be kept separate from bases, and oxidizers from organic materials.[10][11]
-
Containerization: Use appropriate, clearly labeled, and sealed containers for waste collection.[9][12] The original container is often the best choice.[11]
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA at or near the point of generation.[9][10] These areas should be inspected weekly for leaks.[10]
Section 3: Step-by-Step Disposal Procedures for this compound
The proper disposal method for this compound depends on its form (solid, solution) and any contaminants present.
Part A: Solid this compound Waste
-
Collection:
-
Collect unadulterated solid this compound in a designated, properly labeled hazardous waste container.[9][12]
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure lid.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date accumulation started.
-
-
Storage:
-
Disposal Request:
Part B: this compound Solutions (Aqueous)
Aqueous solutions of this compound require neutralization before disposal. The solution in water is a weak acid.[13]
-
Neutralization (to be performed in a fume hood with appropriate PPE):
-
Slowly add a dilute basic solution, such as 5-10% sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the this compound solution while stirring.[14]
-
Monitor the pH of the solution. The goal is to reach a neutral pH between 6.0 and 8.0.[14]
-
Be cautious, as the neutralization reaction can generate gas and heat.
-
-
Disposal of Neutralized Solution:
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials (e.g., heavy metals).[11]
-
Always consult your local regulations and institutional guidelines, as some municipalities may have stricter rules.[10]
-
Part C: Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Contaminated Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated solid hazardous waste container.[12] This container should be clearly labeled with the chemical contaminant.
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water).[4] The rinsate should be collected and treated as hazardous waste (follow the procedure for aqueous solutions).[11] After triple-rinsing and defacing the label, the container can often be disposed of as regular trash.[4]
Section 4: Emergency Procedures
Spills:
-
Isolate the Area: Evacuate the immediate area of the spill.[15]
-
Personal Protection: Don appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[13]
-
Containment: For solid spills, gently cover the material to prevent it from becoming airborne.[13] You can then dampen the material with water and transfer it to a hazardous waste container.[15] For liquid spills, use an absorbent material from a chemical spill kit to contain and absorb the spill.
-
Cleanup: Place all contaminated materials into a sealed, labeled hazardous waste container.[16]
-
Decontamination: Clean the spill area with soap and water.[15]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water.[8] Do not induce vomiting. Seek immediate medical attention.
Visual Guide: Disposal Decision Tree
Caption: Decision tree for this compound waste disposal.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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SCION Instruments. Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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Pharmaffiliates. CAS No : 103-92-4| Chemical Name : this compound. Retrieved from [Link]
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Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Technion. Chemical Waste Management Guide. Retrieved from [Link]
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Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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ILO and WHO. (2021). ICSC 1295 - ANTHRANILIC ACID. Retrieved from [Link]
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National Institutes of Health. Arsanilic Acid. PubChem. Retrieved from [Link]
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Cheng, Y., et al. (2017). Decomposition reactions of three phenolic acid compounds. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling p-Aminooxanilic Acid: From Hazard Assessment to Disposal
This guide provides comprehensive safety protocols and personal protective equipment (PPE) requirements for the handling of p-Aminooxanilic Acid (CAS 103-92-4). As a compound with significant health and environmental hazards, adherence to stringent safety measures is not merely procedural—it is essential for protecting personnel and ensuring the integrity of research. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic safety data sheets.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to selecting and using PPE correctly. The compound's hazard profile necessitates a multi-faceted approach to protection, as outlined by its Globally Harmonized System (GHS) classifications.
-
Acute Toxicity (Oral and Inhalation, Category 4): The substance is harmful if swallowed or inhaled. This dictates the need for respiratory protection when handling the solid form, which can become airborne, and strict hygiene practices to prevent ingestion.
-
Skin Sensitization (Category 1) and Irritation: this compound may cause an allergic skin reaction upon contact and causes skin irritation.[1][2] This is a primary driver for mandatory glove and protective clothing use, as even minor contact can lead to sensitization, where subsequent exposures elicit a more severe allergic response.
-
Serious Eye Irritation: The chemical can cause significant eye damage.[1][2] This risk makes indirect-vent chemical splash goggles the minimum acceptable eye protection; standard safety glasses are insufficient.
-
Suspected Genetic Mutagen (Category 2): The compound is suspected of causing genetic defects. This is a critical long-term health risk that reinforces the need for a zero-exposure policy, achieved by using a combination of engineering controls (like fume hoods) and a complete PPE ensemble.
-
Specific Target Organ Toxicity (Kidney, Repeated Exposure, Category 2): Prolonged or repeated exposure may cause damage to the kidneys. This underscores the importance of consistent and correct PPE use for all handling procedures, not just those involving large quantities.
-
High Aquatic Toxicity (Category 1): this compound is very toxic to aquatic life with long-lasting effects. This hazard informs the stringent spill control and waste disposal procedures required to prevent environmental release.
Core PPE Requirements: A Task-Based Approach
The level of PPE required depends on the specific task being performed. The following table summarizes the minimum requirements for common laboratory operations involving this compound.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Transporting/Handling Closed Containers | Nitrile or Butyl Gloves | Lab Coat | Safety Goggles | Not typically required |
| Weighing Solid Powder | Double-gloved (Nitrile or Butyl) | Lab Coat, Disposable Sleeves | Chemical Splash Goggles & Face Shield | NIOSH-approved respirator (N95 minimum) within a fume hood or ventilated enclosure |
| Preparing Solutions / Dilutions | Nitrile or Butyl Gloves | Lab Coat, Chemical-resistant Apron | Chemical Splash Goggles & Face Shield | Required if not performed in a certified chemical fume hood |
| Small Spills (<10g or <50mL) | Double-gloved (Nitrile or Butyl) | Lab Coat, Chemical-resistant Apron | Chemical Splash Goggles & Face Shield | NIOSH-approved respirator with appropriate cartridges |
| Large Spills (>10g or >50mL) | Evacuate Area | Evacuate Area | Evacuate Area | Use of a Self-Contained Breathing Apparatus (SCBA) by trained emergency responders is required[3] |
Detailed PPE Specifications:
-
Hand Protection: Nitrile or butyl rubber gloves are recommended for their chemical resistance.[4] Always inspect gloves for tears or punctures before use. When handling the solid, double-gloving is advised. Use proper glove removal technique to avoid skin contact with the contaminated outer surface.
-
Body Protection: A standard lab coat, fully buttoned with sleeves over the cuffs of inner gloves, is the minimum requirement.[5] For tasks with a higher splash potential, such as preparing stock solutions or handling larger volumes, a chemical-resistant apron is mandatory.[6]
-
Eye and Face Protection: At a minimum, chemical splash goggles that seal to the face are required.[6] When handling the powder, transferring solutions, or in any situation with a risk of splashing, a full-face shield must be worn in addition to goggles to protect the entire face.[4][6]
-
Respiratory Protection: All work with solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation of dust.[7] If such engineering controls are not available or are insufficient, a NIOSH-approved respirator with N95 or higher particulate filters is required.[8]
Operational Protocol: A Self-Validating Workflow
Adherence to a systematic workflow ensures that safety is integrated into every step of the process. The following diagram and procedural steps represent a validated system for safely handling this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
